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Foundational

SGC-GAK-1N: The Mechanistic Imperative of a Negative Control in Cyclin G-Associated Kinase (GAK) Profiling

Executive Summary Cyclin G-associated kinase (GAK) is a 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family. It serves as an essential cofactor for clathrin-mediated endocytosis, centroso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclin G-associated kinase (GAK) is a 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family. It serves as an essential cofactor for clathrin-mediated endocytosis, centrosome maturation, and mitotic progression[1]. Dysregulation of GAK is genetically and functionally implicated in Parkinson's disease, osteosarcoma, prostate cancer, and diffuse large B-cell lymphoma (DLBCL)[1][2].

To interrogate GAK biology, the Structural Genomics Consortium (SGC) developed SGC-GAK-1 , a highly potent and selective chemical probe[3]. However, small-molecule probes inherently carry off-target liabilities. To rigorously validate GAK-dependent biological phenotypes, researchers must deploy a self-validating system. This technical guide details the mechanistic utility of SGC-GAK-1N , the structurally matched negative control, and provides field-proven methodologies for isolating GAK-specific functions from off-target artifacts.

The Structural and Mechanistic Basis of SGC-GAK-1N

SGC-GAK-1 binds the ATP-binding site of GAK with exquisite biochemical affinity (KD = 1.9 nM)[3]. However, in complex cellular environments, it exhibits collateral engagement with Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2)[1]. To ensure experimental integrity,1[1].

By altering the chemical scaffold slightly, SGC-GAK-1N loses its affinity for the GAK ATP-binding pocket (KD = 7.1 μM), while retaining the parent molecule's physicochemical properties, such as lipophilicity and molecular weight. The causality here is critical: if a cellular phenotype is induced by SGC-GAK-1 but not by SGC-GAK-1N, the phenotype is driven by kinase inhibition rather than scaffold-specific toxicity or non-specific membrane disruption[2].

Quantitative Profiling: Active vs. Negative vs. Off-Target Controls

A robust experimental design cannot rely on a single inhibitor. It requires a tripartite logic gate: the active probe (SGC-GAK-1), the negative control (SGC-GAK-1N), and a dedicated off-target control (HY-19764)[1][3].

Table 1: Quantitative Profiling of the GAK Chemical Probe Set

CompoundExperimental RoleGAK Binding Affinity (KD)GAK Cellular Engagement (IC50)RIPK2 Cellular Engagement (IC50)
SGC-GAK-1 Active Probe1.9 nM110 - 120 nM360 nM
SGC-GAK-1N Negative Control7.1 μM> 50 μM> 10 μM
HY-19764 RIPK2 Off-Target Control> 10 μM> 10 μM2.2 nM

Data synthesized from established kinome-wide screens and cellular target engagement assays[1][3][4].

Designing a Self-Validating Experimental System

Logical Framework for Phenotypic Deconvolution

To confidently attribute a biological observation to GAK inhibition, researchers must apply the probe set in parallel. The following logic gate ensures that observed phenotypes are not the result of RIPK2 inhibition or general chemotoxicity.

ProbeLogic A Apply SGC-GAK-1 (Active Probe) B Phenotype Observed? A->B C Apply SGC-GAK-1N (Negative Control) B->C Yes D Phenotype Observed? C->D E Apply HY-19764 (RIPK2 Control) D->E No I Non-GAK/Non-RIPK2 Off-Target D->I Yes F Phenotype Observed? E->F G GAK-Dependent Mechanism F->G No H RIPK2 Off-Target Mechanism F->H Yes

Logical workflow for validating GAK-dependent phenotypes using the SGC-GAK-1 probe set.

Protocol: Cellular Target Engagement via NanoBRET

Causality of the Method: Biochemical KD values do not account for high intracellular ATP concentrations, which directly compete with ATP-competitive inhibitors like SGC-GAK-1. Therefore, live-cell target engagement assays are strictly required to establish the true physiological IC50[1].

NanoBRET Step1 Transfect Cells (GAK-Nluc Fusion) Step2 Add Tracer (BRET Signal ON) Step1->Step2 Step3 Add Probe/Control (SGC-GAK-1 or 1N) Step2->Step3 Step4 Measure BRET (Signal Displacement) Step3->Step4

Step-by-step NanoBRET assay workflow for quantifying cellular target engagement.

Step-by-Step Methodology:

  • Plasmid Transfection: Transfect target cells (e.g., HEK293T or specific disease lines) with a plasmid encoding a full-length GAK-NanoLuc (Nluc) fusion protein[3].

  • Tracer Incubation: Introduce a cell-permeable fluorescent tracer that binds the GAK ATP pocket. In the absence of an inhibitor, the proximity of the tracer to the Nluc fusion generates a strong Bioluminescence Resonance Energy Transfer (BRET) signal[1].

  • Compound Treatment: Treat parallel cell populations with serial dilutions of SGC-GAK-1 (Active Probe) and SGC-GAK-1N (Negative Control).

  • Signal Quantification: Measure the loss of BRET signal. As SGC-GAK-1 enters the cell and successfully competes with the tracer for the ATP-binding site, the signal decreases, allowing for the calculation of cellular IC50 (typically ~110 nM)[3]. Conversely, SGC-GAK-1N will yield no signal displacement up to 50 μM, validating the specificity of the assay.

Field-Proven Applications: Case Studies in Disease Biology

Validating GAK's Role in Diffuse Large B-cell Lymphoma (DLBCL)

In Diffuse Large B-cell Lymphoma (DLBCL), GAK was recently identified as a tumor-selective dependency. Researchers applied SGC-GAK-1 to DLBCL cell lines (e.g., U2932 and RIVA), resulting in profound G2/M-phase cell cycle arrest, spindle distortion, and reduced cell viability[2]. To prove this was strictly due to GAK kinase inhibition and not a chemotoxic artifact, they deployed SGC-GAK-1N. The GAK-sparing analog had absolutely no impact on cell viability or mitotic progression, definitively confirming GAK as a novel therapeutic target in DLBCL[2].

Deconvoluting PRKN-Independent Mitophagy

Because GAK is genetically linked to Parkinson's disease, understanding its role in mitochondrial clearance is paramount. Researchers induced PRKN-independent mitophagy using deferiprone (DFP)[5]. Treatment with SGC-GAK-1 reduced DFP-induced mitophagy by up to 60% in a dose-dependent manner. Crucially, neither SGC-GAK-1N nor the RIPK2 inhibitor HY-19764 altered mitophagy levels[5]. This self-validating triad proved that GAK's kinase activity—not an off-target effect—positively regulates this specific mitophagy pathway[5].

References

1.1 - National Institutes of Health (NIH) PMC 2.3 - Structural Genomics Consortium (SGC) 3. - Sigma-Aldrich 4.5 - National Institutes of Health (NIH) PMC 5.4 - The Chemical Probes Portal 6.2 - bioRxiv

Sources

Exploratory

SGC-GAK-1N: Structural Mechanics and Application of a Kinase Negative Control Probe

Executive Summary Cyclin G-associated kinase (GAK) is a 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family. It plays critical roles in clathrin-mediated endocytosis, centrosome maturatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclin G-associated kinase (GAK) is a 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family. It plays critical roles in clathrin-mediated endocytosis, centrosome maturation, viral entry (e.g., Dengue virus), and androgen receptor (AR) signaling in prostate cancer progression [1]. To rigorously interrogate GAK biology, the Structural Genomics Consortium (SGC) developed SGC-GAK-1 , a highly potent, cell-active chemical probe.

However, in modern pharmacology, a chemical probe is only as reliable as its paired negative control. SGC-GAK-1N was engineered specifically to serve as this structurally matched, inactive counterpart. By deploying SGC-GAK-1 and SGC-GAK-1N in tandem, researchers can confidently differentiate on-target GAK phenotypes from off-target cytotoxicity or collateral kinase inhibition. This whitepaper provides an in-depth technical analysis of SGC-GAK-1N’s structural design, physicochemical properties, and its integration into self-validating experimental workflows.

Structural Rationalization: Active Probe vs. Negative Control

The design of SGC-GAK-1N relies on precise stereoelectronic modifications that deliberately disrupt target engagement while maintaining the general physicochemical footprint of the active probe.

SGC-GAK-1 is a 4-anilinoquinoline derivative. Its binding to the ATP pocket of GAK is heavily dependent on the secondary amine linking the quinoline core to the trimethoxyphenyl ring. This amine acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region.

To create the negative control (SGC-GAK-1N), two strategic modifications were made [1]:

  • N-Methylation of the Amine: The secondary amine is converted to a tertiary N-methyl amine. This single modification abolishes the hydrogen bond donor capacity and introduces steric bulk that directly clashes with the tight hinge-binding pocket of GAK.

  • Halogen Substitution: The 6-bromo group on the quinoline core is replaced with a 6-trifluoromethyl (

    
    ) group, further altering the electronic distribution and steric profile within the hydrophobic sub-pocket.
    

These causal modifications result in a >3,700-fold drop in biochemical affinity, effectively rendering SGC-GAK-1N blind to GAK.

Physicochemical and Pharmacological Profiling

The utility of a negative control is validated by its comparative data. SGC-GAK-1N effectively mirrors the solubility and cell permeability of the active probe without engaging the target[2].

Table 1: Comparative Profiling of SGC-GAK-1 and SGC-GAK-1N
Property / AssaySGC-GAK-1 (Active Probe)SGC-GAK-1N (Negative Control)
CAS Number 2226517-76-42226517-74-2
Empirical Formula


Molecular Weight 389.24 g/mol 392.37 g/mol
Key Hinge Interaction Secondary Amine (H-bond donor)Tertiary N-Methyl Amine (Clash)
In vitro GAK

1.9 nM7.1

M
Cellular GAK IC

110 nM> 50

M
Dengue Viral Entry IC

920 nM> 10

M
RIPK2 Cellular IC

*
360 nM> 10

M

*Note on Off-Targets: SGC-GAK-1 exhibits a known collateral affinity for RIPK2 in living cells [3]. Crucially, SGC-GAK-1N does not bind RIPK2. Therefore, if a biological phenotype is suppressed by SGC-GAK-1 but unaffected by SGC-GAK-1N, researchers must still run a parallel assay using a dedicated RIPK2 inhibitor (e.g., HY-19764) to definitively attribute the effect to GAK.

Biological Applications and Pathway Interrogation

GAK is a multidimensional kinase. By utilizing the SGC-GAK-1/1N probe pair, researchers can map the exact nodes where GAK catalytic activity is required.

GAK_Pathway GAK Cyclin G-Associated Kinase (GAK) AR Androgen Receptor (AR) Signaling GAK->AR Potentiates Clathrin Clathrin-Coated Vesicle Uncoating GAK->Clathrin Essential Cofactor Viral Viral Entry (e.g., Dengue) GAK->Viral Facilitates PCa Prostate Cancer Progression AR->PCa Drives Probe SGC-GAK-1 (Active Probe) Probe->GAK Inhibits (IC50=110nM) NegCtrl SGC-GAK-1N (Negative Control) NegCtrl->GAK No Effect (>50µM)

Diagram 1: GAK signaling pathways and the differential intervention by SGC-GAK-1 and SGC-GAK-1N.

Experimental Methodologies: Live-Cell Target Engagement

To prove that a chemical probe reaches its target inside a living cell—where millimolar concentrations of ATP actively compete for the kinase hinge pocket—in vitro biochemical assays are insufficient. The NanoBRET Target Engagement Assay is the gold standard for this validation.

The following protocol outlines a self-validating system. By running SGC-GAK-1 and SGC-GAK-1N in parallel, the assay inherently normalizes for non-specific membrane disruption or auto-fluorescence.

NanoBRET_Workflow Step1 1. Transfect HEK293 with GAK-Nluc Step2 2. Add Fluorescent Kinase Tracer Step1->Step2 Step3 3. Add SGC-GAK-1 or SGC-GAK-1N Step2->Step3 Step4 4. Measure BRET Ratio (618/460 nm) Step3->Step4

Diagram 2: Step-by-step NanoBRET workflow for quantifying live-cell target engagement.

Step-by-Step NanoBRET Protocol

Rationale: This assay measures the competitive displacement of a fluorescent tracer from the GAK-NanoLuc fusion protein. A decrease in the BRET signal indicates successful intracellular target engagement.

  • Cell Preparation & Transfection:

    • Plate HEK293 cells in a 96-well or 384-well white tissue culture plate.

    • Transiently transfect the cells with a plasmid encoding a full-length GAK-NanoLuc (Nluc) fusion protein using a standard lipid-based transfection reagent. Incubate for 24 hours.

  • Tracer Addition:

    • Introduce a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K5) at a concentration previously determined to yield the optimal assay window (typically

      
       apparent).
      
    • Causality Note: In the absence of an inhibitor, the tracer binds the GAK ATP pocket, bringing the fluorophore into close proximity (<10 nm) with Nluc to generate a baseline Förster resonance energy transfer (BRET) signal.

  • Compound Treatment (The Self-Validating Step):

    • Treat parallel wells with an 11-point dose-response gradient of SGC-GAK-1 (0.1 nM to 10

      
      M) and SGC-GAK-1N (0.1 nM to 50 
      
      
      
      M).
    • Include a DMSO vehicle control to establish the 100% BRET signal baseline.

  • Incubation:

    • Incubate the cells at 37°C for 2 hours.

    • Causality Note: This incubation period is critical. Small molecules require time to traverse the plasma membrane and reach thermodynamic equilibrium with the intracellular target. Reading prematurely will result in an artificial right-shift of the IC

      
       curve.
      
  • Reading & Analysis:

    • Add the NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

    • Calculate the BRET ratio (Acceptor/Donor). SGC-GAK-1 will show a dose-dependent decrease in BRET signal (IC

      
       ~110 nM). SGC-GAK-1N must show a flat line (no significant signal reduction up to 50 
      
      
      
      M), confirming that the displacement is driven by specific structural recognition rather than non-specific compound aggregation.

References

  • Asquith, C. R. M., et al. "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)." Journal of Medicinal Chemistry, vol. 62, no. 5, 2019, pp. 2830-2836.[Link]

Foundational

Discovery and synthesis of SGC-GAK-1N

The Discovery, Design, and Synthesis of SGC-GAK-1N: A Structural Negative Control for Cyclin G-Associated Kinase (GAK) Profiling Executive Summary Cyclin G-associated kinase (GAK) is a pleiotropic serine/threonine kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Design, and Synthesis of SGC-GAK-1N: A Structural Negative Control for Cyclin G-Associated Kinase (GAK) Profiling

Executive Summary

Cyclin G-associated kinase (GAK) is a pleiotropic serine/threonine kinase implicated in diverse physiological and pathological processes, including clathrin-coated vesicle uncoating, androgen receptor (AR) signaling in prostate cancer, osteosarcoma survival, and viral entry for pathogens such as Dengue virus[1]. To elucidate the precise biological functions of GAK, the Structural Genomics Consortium (SGC) developed SGC-GAK-1 , a highly potent, selective, and cell-active chemical probe[1][2]. However, robust chemical biology requires a self-validating system to rule out off-target polypharmacology. This whitepaper details the rational design, synthesis, and validation of SGC-GAK-1N , the structural negative control engineered to be used in parallel with SGC-GAK-1 to establish definitive target-phenotype causality[1].

The Rationale for Chemical Probes and Negative Controls in GAK Biology

As a Senior Application Scientist, I emphasize that a chemical probe is only as reliable as its negative control. Small molecules inherently carry the risk of collateral target engagement. In the case of SGC-GAK-1, while it exhibits exceptional selectivity across the kinome, cellular engagement assays revealed that it also binds Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2)[1][2].

If a researcher applies SGC-GAK-1 to a prostate cancer cell line and observes reduced viability, they face a causality dilemma: Is the phenotype driven by GAK inhibition, RIPK2 inhibition, or an unknown off-target effect?

To resolve this, a triangulation methodology is employed using a matrix of three compounds[1]:

  • SGC-GAK-1 (Active Probe): Inhibits GAK and RIPK2.

  • Compound 18 / HY-19764 (Collateral Control): Inhibits RIPK2 but lacks GAK activity.

  • SGC-GAK-1N (Negative Control): Structurally identical to the active probe but inactive against both GAK and RIPK2.

The Structural Causality of SGC-GAK-1N

SGC-GAK-1 is a 4-anilinoquinoline derivative that acts as an ATP-competitive inhibitor[1]. It relies on the secondary amine (NH) bridging the quinoline core and the trimethoxyphenyl ring to maintain coplanarity and donate a critical hydrogen bond to the kinase hinge region.

The design of SGC-GAK-1N (N-Methyl-6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) introduces a single, precise structural perturbation: the methylation of this bridging nitrogen[1]. This N-methylation causes two profound biophysical changes:

  • Steric Occlusion & Conformational Twist: The bulky methyl group forces the aniline ring out of coplanarity with the quinoline core, preventing the molecule from fitting optimally into the narrow ATP-binding cleft.

  • Water Network Disruption: The loss of the hydrogen bond donor and the altered geometry disrupt a highly coordinated water network within the GAK active site that is thermodynamically essential for favorable binding[3].

This rational modification results in a >3,700-fold drop in GAK binding affinity while preserving the compound's molecular weight, lipophilicity, and cell permeability, making it an ideal negative control[1].

Structural and Functional Comparison

The quantitative data below highlights the stark contrast in target engagement achieved through the singular N-methylation step[1][2].

Property / AssaySGC-GAK-1 (Active Probe)SGC-GAK-1N (Negative Control)
Target Kinase Cyclin G-Associated Kinase (GAK)None (Inactive)
Key Structural Feature Secondary Amine (NH)Tertiary Amine (N-CH3)
GAK Binding Affinity (K_D) 1.9 nM7.1 µM (7,100 nM)
GAK Cellular Target Engagement (IC_50) 110 nM> 50 µM
Collateral Target (RIPK2) K_D 110 nM> 50 µM
Dengue Viral Entry Inhibition (IC_50) 920 nM> 10 µM
SMILES String Nc1cc(OC)c(OC)c(OC)c1...CN(C1=CC(OC)=C(OC)C(OC)=C1)...

Synthesis Methodology of SGC-GAK-1N

To ensure high-fidelity replication in medicinal chemistry laboratories, the synthesis of SGC-GAK-1N leverages a nucleophilic aromatic substitution (S_NAr) framework[4].

Reagents Required:

  • 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq.)

  • N-methyl-3,4,5-trimethoxyaniline (1.1 eq.)

  • Ethanol or Isopropanol (Solvent)

  • Hydrochloric acid (Catalytic)

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq.) in a polar protic solvent such as anhydrous ethanol.

  • Amine Addition: Add N-methyl-3,4,5-trimethoxyaniline (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Catalytic Activation: Add 1-2 drops of concentrated hydrochloric acid (HCl). The acid protonates the quinoline nitrogen, increasing the electrophilicity of the C4 position and facilitating the S_NAr attack by the sterically hindered N-methyl amine.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80°C. Stir continuously for 12–24 hours. Monitor the consumption of the starting quinoline via LC-MS or TLC (using a Dichloromethane/Methanol gradient).

  • Work-Up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. Neutralize the crude residue with saturated aqueous sodium bicarbonate (NaHCO_3) and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate SGC-GAK-1N as a dark green/black powder.

  • Analytical Validation: Confirm structure and purity (>98%) using high-resolution mass spectrometry (HRMS) and ^1H/^13C NMR[4].

Experimental Protocols for Validation

A self-validating chemical biology system requires both biochemical and cellular proof of engagement[1].

Protocol A: Ligand Competitive Binding Assay (KINOMEscan)

To prove that the N-methylation successfully abolished kinome-wide binding:

  • Preparation: Immobilize DNA-tagged GAK kinase onto streptavidin-coated magnetic beads.

  • Incubation: Incubate the GAK-bound beads with an ATP-competitive fluorescent ligand and varying concentrations of SGC-GAK-1N (1 nM to 10 µM).

  • Elution & qPCR: Wash the beads to remove unbound components. Elute the bound kinase and quantify it via qPCR of the attached DNA tag.

  • Analysis: Because SGC-GAK-1N cannot bind the ATP pocket due to steric clash, it will fail to displace the fluorescent ligand, resulting in a calculated K_D of 7.1 µM (compared to 1.9 nM for the active probe).

Protocol B: Cellular Target Engagement (NanoBRET)

Biochemical assays prove binding; cellular assays prove physiological engagement.

  • Construct Transfection: Transfect HEK293T cells with a plasmid encoding a full-length GAK-NanoLuc (Nluc) fusion protein.

  • Tracer Equilibration: Seed cells into 384-well plates. Add a cell-permeable NanoBRET fluorescent tracer that reversibly binds to the GAK ATP pocket.

  • Competitive Displacement: Treat the cells with a dose-response gradient of SGC-GAK-1N and incubate for 2 hours at 37°C.

  • Signal Quantification: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. SGC-GAK-1N will fail to displace the tracer, yielding no decrease in BRET signal, confirming an IC_50 > 50 µM.

Mandatory Visualizations

GAK_Pathway GAK Cyclin G-Associated Kinase (GAK) Clathrin Clathrin-Coated Vesicles GAK->Clathrin Uncoating AR Androgen Receptor (AR) Signaling GAK->AR Activation Viral Viral Entry (e.g., Dengue) GAK->Viral Facilitates Probe SGC-GAK-1 (Active Probe) Probe->GAK Inhibits (KD=1.9nM) NegCtrl SGC-GAK-1N (Negative Control) NegCtrl->GAK No Effect (KD=7.1µM)

Diagram 1: GAK functional pathways and the differential impact of SGC-GAK-1 versus SGC-GAK-1N.

Workflow Start Phenotypic Assay (e.g., Cell Viability) Test1 Apply SGC-GAK-1 (Target: GAK + RIPK2) Start->Test1 Test2 Apply SGC-GAK-1N (Target: None) Start->Test2 Test3 Apply Control 18 (Target: RIPK2 only) Start->Test3 Result1 Phenotype Observed Test1->Result1 Result2 No Phenotype Test2->Result2 Result3 No Phenotype Test3->Result3 Conclusion Phenotype is strictly GAK-dependent Result1->Conclusion Result2->Conclusion Result3->Conclusion

Diagram 2: Triangulation workflow using a probe, a negative control, and a collateral target control.

References

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)". Journal of Medicinal Chemistry, 62(5), 2830-2836. Available at:[Link]

  • Structural Genomics Consortium (SGC). "SGC-GAK-1 A chemical probe for GAK". Available at: [Link]

Sources

Exploratory

Precision Interrogation of Cyclin G-Associated Kinase (GAK): The Critical Role of SGC-GAK-1N as a Structural Negative Control

Executive Summary Cyclin G-associated kinase (GAK) is a critically understudied 160 kDa serine/threonine kinase implicated in clathrin-mediated endocytosis, viral entry (e.g., Dengue virus), and the survival of malignanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclin G-associated kinase (GAK) is a critically understudied 160 kDa serine/threonine kinase implicated in clathrin-mediated endocytosis, viral entry (e.g., Dengue virus), and the survival of malignancies such as prostate cancer and diffuse large B-cell lymphoma (DLBCL)[1],[2]. To accurately delineate GAK's biological roles, the Structural Genomics Consortium (SGC) developed SGC-GAK-1 , a highly potent, cell-active chemical probe[3].

However, in modern pharmacology, a chemical probe is only as reliable as its negative control. This technical guide explores the structural causality, quantitative profiling, and self-validating experimental workflows surrounding SGC-GAK-1N , the structurally matched negative control for SGC-GAK-1. By employing a "tripartite" validation system, researchers can definitively isolate GAK-dependent phenotypes from off-target artifacts.

The Mechanistic Imperative for GAK Chemical Probes

GAK belongs to the numb-associated kinase (NAK) family. Beyond its N-terminal kinase domain, it possesses domains homologous to auxilin and tensin, allowing it to act as an essential cofactor for HSC70-dependent uncoating of clathrin-coated vesicles[1],[].

Because GAK regulates centrosome maturation and mitotic progression, its inhibition is a highly attractive therapeutic vulnerability in rapidly dividing cancer cells[]. Early generation GAK inhibitors suffered from poor cellular potency and broad kinome cross-reactivity. The development of the 4-anilinoquinoline-based probe, SGC-GAK-1, resolved these issues, offering single-digit nanomolar biochemical potency (KD = 1.9 nM)[1],[5].

GAK_Pathway GAK Cyclin G-Associated Kinase (GAK) Clathrin Clathrin Uncoating & Membrane Trafficking GAK->Clathrin Mitosis Centrosome Maturation & Mitosis GAK->Mitosis Viral Viral Entry (e.g., Dengue) GAK->Viral Cancer Cancer Cell Survival (PCa, DLBCL) GAK->Cancer Inhibitor SGC-GAK-1 Inhibitor->GAK ATP-competitive Inhibition

Cellular pathways modulated by GAK and targeted by the SGC-GAK-1 chemical probe.

Structural Causality: The Design of SGC-GAK-1N

A common pitfall in phenotypic screening is the use of generic, structurally unrelated inactive compounds as negative controls. These fail to account for the specific physicochemical properties (e.g., lipophilicity, polar surface area) of the active probe, leading to differential cell permeability and subcellular localization.

SGC-GAK-1N (also known as CA71) solves this through precise structural causality. It is an N-methylated analog of SGC-GAK-1 (specifically, N-Methyl-6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)[6].

The Causality of Inactivity: Most ATP-competitive kinase inhibitors, including 4-anilinoquinolines, rely on the exocyclic amine (NH) to act as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. By methylating this specific nitrogen atom, SGC-GAK-1N achieves two things simultaneously:

  • It eliminates the essential hydrogen bond donor, drastically reducing ATP-site binding affinity.

  • It introduces localized steric clash within the highly conserved ATP-binding pocket.

As a result, the GAK KD drops from 1.9 nM (active probe) to 7.1 µM (negative control)—a nearly 4,000-fold reduction in affinity—while maintaining virtually identical molecular weight and cell permeability,.

The Tripartite Validation System

While SGC-GAK-1 is highly selective across the kinome, cellular target engagement assays (NanoBRET) revealed a collateral target: Receptor-Interacting Protein Kinase 2 (RIPK2)[3]. SGC-GAK-1 engages RIPK2 in live cells with an IC50 of 360 nM[1].

Therefore, comparing SGC-GAK-1 solely to SGC-GAK-1N is insufficient if a phenotype is observed at concentrations >300 nM, as the effect could be RIPK2-driven. To establish a self-validating system, researchers must employ a Tripartite Validation Workflow utilizing:

  • SGC-GAK-1: The active GAK probe.

  • SGC-GAK-1N: The structurally matched negative control (rules out chemotype-driven toxicity).

  • HY-19764 (or Compound 18): A highly potent RIPK2 inhibitor that lacks GAK affinity (rules out RIPK2-driven phenotypes)[1],[3].

Tripartite Probe SGC-GAK-1 (Active Probe) Pheno Observe Phenotype (e.g., Cell Death) Probe->Pheno Inhibits GAK & RIPK2 NegCtrl SGC-GAK-1N (Negative Control) NoPheno1 No Phenotype NegCtrl->NoPheno1 Rules out chemotype toxicity OffCtrl HY-19764 (RIPK2 Control) NoPheno2 No Phenotype OffCtrl->NoPheno2 Rules out RIPK2 effect Result Confirmed GAK-Dependent Mechanism Pheno->Result NoPheno1->Result NoPheno2->Result

Tripartite chemical probe validation workflow for confirming GAK-dependent phenotypes.

Quantitative Profiling: SGC-GAK-1 vs. Controls

To operationalize these probes, researchers must strictly adhere to the established binding and cellular engagement metrics. The table below summarizes the quantitative data dictating experimental design[1],[3],,.

CompoundTargetBiochemical Affinity (KD)Cellular Target Engagement (NanoBRET IC50)Primary Utility
SGC-GAK-1 GAK1.9 nM110 - 120 nMActive GAK Probe
SGC-GAK-1 RIPK2110 nM360 nMCollateral Target
SGC-GAK-1N GAK7.1 µM> 50 µMStructural Negative Control
SGC-GAK-1N RIPK2Weak> 50 µMStructural Negative Control
HY-19764 RIPK2N/A2.2 nMOrthogonal RIPK2 Control
HY-19764 GAKN/A> 10 µMOrthogonal RIPK2 Control

Note: The recommended maximum concentration for SGC-GAK-1 in cellular assays is 1 µM to minimize off-target effects[5].

Self-Validating Experimental Methodologies

Protocol A: Cellular Target Engagement (NanoBRET Assay)

Causality Rationale: Biochemical KD values rarely translate directly to cellular IC50 values due to high intracellular ATP concentrations (1–5 mM) competing for the kinase hinge region. NanoBRET allows for real-time measurement of target occupancy in live cells, ensuring the applied dose is pharmacologically relevant[3].

Step-by-Step Methodology:

  • Transfection: Plate HEK-293T cells in a 96-well format and transiently transfect with a plasmid encoding a full-length GAK-NanoLuc (Nluc) fusion protein.

  • Tracer Incubation: After 24 hours, introduce a cell-permeable fluorescent kinase tracer that reversibly binds the GAK ATP pocket. In the absence of an inhibitor, the proximity of the tracer to the Nluc tag generates a strong Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Probe Addition: Treat parallel wells with a dose-response titration (10 nM to 10 µM) of SGC-GAK-1 and SGC-GAK-1N.

  • Equilibration & Reading: Incubate for 2 hours. Add the NanoBRET substrate (furimazine) and measure dual-wavelength luminescence.

  • Data Analysis: SGC-GAK-1 will competitively displace the tracer, causing a dose-dependent loss of BRET signal (Expected IC50 ~110 nM). SGC-GAK-1N must show no significant displacement up to 10 µM.

Protocol B: Phenotypic Viability Screening (e.g., Prostate Cancer/DLBCL)

Causality Rationale: To prove that a reduction in cell viability is strictly due to GAK kinase inhibition, the phenotype must be rescued (or absent) when using the structurally matched negative control and the orthogonal off-target control[3],[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., LNCaP, 22Rv1, or U2932) at optimal density in 384-well plates.

  • Tripartite Dosing: Treat cells in biological triplicates with:

    • Condition 1: Vehicle (0.1% DMSO)

    • Condition 2: SGC-GAK-1 (0.1 µM, 0.5 µM, 1.0 µM)

    • Condition 3: SGC-GAK-1N (0.1 µM, 0.5 µM, 1.0 µM)

    • Condition 4: HY-19764 (0.1 µM, 0.5 µM, 1.0 µM)

  • Incubation: Incubate for 72 hours under standard culture conditions.

  • Viability Readout: Assess viability using an ATP-quantification assay (e.g., CellTiter-Glo).

  • Validation Logic: A true GAK-dependent vulnerability is confirmed only if Condition 2 shows significant viability reduction, while Conditions 3 and 4 remain statistically comparable to Condition 1.

Conclusion

The transition from identifying a kinase to validating it as a therapeutic target requires impeccable chemical tools. SGC-GAK-1 represents a breakthrough in GAK pharmacology, but its utility is fundamentally anchored by its negative control, SGC-GAK-1N. By utilizing a simple structural modification—N-methylation—to abolish hinge binding, SGC-GAK-1N provides a flawless baseline to subtract chemotype-specific artifacts. When deployed alongside a RIPK2 inhibitor in a tripartite workflow, researchers can confidently map the complex biology of GAK in oncology, virology, and beyond.

References

  • SGC-GAK-1 A chemical probe for GAK - Structural Genomics Consortium (SGC). Available at: [Link]

  • SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PubMed Central (NIH). Available at:[Link]

  • SGC-GAK-1 - the Chemical Probes Portal - Chemical Probes Portal. Available at: [Link]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - bioRxiv. Available at:[Link]

Sources

Foundational

Role of Cyclin G-associated kinase (GAK) in cellular processes

Topic: Role of Cyclin G-associated kinase (GAK) in cellular processes Content Type: Strategic Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Strategic Technical Guide to Cyclin G-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Cyclin G-associated kinase (GAK) in cellular processes Content Type: Strategic Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Technical Guide to Cyclin G-Associated Kinase

Executive Summary

Cyclin G-associated kinase (GAK), also known as Auxilin-2, is a 160 kDa serine/threonine kinase that functions as a critical logistical hub in eukaryotic cells.[1] Unlike typical kinases that function solely within signal transduction cascades, GAK acts as a mechanochemical switch . It couples kinase activity with structural scaffolding to regulate clathrin-mediated endocytosis (CME), centrosome maturation, and viral entry.

For drug discovery professionals, GAK represents a high-value, albeit complex, target. It is a "host factor" essential for the entry of multiple RNA viruses (HCV, Ebola, Dengue) and a genetic risk factor for Parkinson’s Disease (PD). This guide dissects the molecular mechanisms of GAK, evaluates its druggability, and provides self-validating protocols for interrogating its function.

Structural & Molecular Biology

GAK is a multi-domain protein that bridges the kinase kinome with the chaperone network. Its architecture allows it to sense membrane composition, phosphorylate adaptors, and recruit the uncoating machinery.

Domain Architecture

GAK is composed of four distinct functional modules. Understanding this segmentation is vital for designing inhibitors that spare non-catalytic functions (e.g., scaffolding).

  • N-Terminal Kinase Domain (S/T): Homologous to AAK1. Phosphorylates the

    
    2 subunit of the AP-2 complex (AP2M1) and histone H1.
    
  • PTEN-like Domain: Lacks phosphatase activity but functions as a lipid biosensor, binding preferentially to Phosphatidylinositol phosphates (PIPs) to localize GAK to vesicle membranes.[2]

  • Clathrin-Binding Domain (CBD): Contains multiple motifs (DLL, DPF) that physically tether GAK to the clathrin lattice and AP-2 adaptors.

  • C-Terminal J-Domain: A co-chaperone module that recruits Hsc70 (HSPA8). This interaction is the thermodynamic engine for clathrin coat disassembly.

Visualization: GAK Structural Interactome

The following diagram illustrates the domain organization and the specific binding partners for each module.

GAK_Structure cluster_GAK GAK Protein Architecture Kinase Kinase Domain (Ser/Thr) PTEN PTEN-like Domain Substrate Substrates: AP2M1 (Thr156) Histone H1 Kinase->Substrate Phosphorylates CBD Clathrin Binding Domain JDomain J-Domain (Hsc70 Binding) Hsc70 Hsc70 (ATPase) JDomain->Hsc70 Activates ATPase ATP ATP / Inhibitors (e.g., SGC-GAK-1) ATP->Kinase Binds PIPs Phosphoinositides (Membrane Recruitment) PIPs->PTEN Recruits Clathrin Clathrin Heavy Chain AP-2 Complex Clathrin->CBD Scaffolding

Figure 1: GAK Domain Architecture.[3] The kinase domain drives signaling, while the C-terminal domains drive the mechanical uncoating of vesicles.

Core Cellular Functions

The Clathrin Uncoating Switch

The primary physiological role of GAK is to clear the clathrin coat from nascent vesicles.[4][5] This is a prerequisite for vesicle fusion with early endosomes.

  • Mechanism: Once dynamin scissions the vesicle, the phosphatase Synaptojanin hydrolyzes PI(4,5)P2. This lipid change, combined with GAK recruitment, triggers the "uncoating burst."

  • Action: GAK recruits Hsc70 via its J-domain.[2][5] GAK stimulates the ATPase activity of Hsc70, which uses the energy of ATP hydrolysis to torque the clathrin triskelions, destabilizing the lattice and releasing clathrin into the cytosol for recycling.[5]

Viral Entry: The "Master Regulator"

GAK is hijacked by RNA viruses (HCV, Dengue, Ebola) to facilitate their entry.[6]

  • The Checkpoint: GAK phosphorylates the

    
    2 subunit of AP-2 (AP2M1) at Threonine 156.
    
  • Causality: Phosphorylated AP2M1 undergoes a conformational change that exposes its cargo-binding pocket. This increases the affinity for viral motifs (e.g., Tyrosine-based signals), effectively "locking" the virus into the endocytic pit.

  • Therapeutic Implication: Inhibiting GAK kinase activity reduces intracellular viral load by blocking this entry step, often without affecting viral replication directly.

Pathological Implications & Drug Discovery[7]

Parkinson’s Disease (PD)

GWAS studies have repeatedly identified the GAK locus as a risk factor for PD.[7][8][9]

  • Hypothesis: GAK is involved in the lysosomal trafficking of Cathepsin D and the clearance of

    
    -synuclein aggregates.[7] Reduced GAK function (or expression) impairs autophagy, leading to the accumulation of toxic protein aggregates.
    
  • Drug Safety Note: While GAK inhibition is desired for antivirals, chronic inhibition could theoretically mimic PD-like pathology or exacerbate neurodegeneration. This necessitates a careful therapeutic window or acute dosing regimens for antiviral indications.

The Inhibitor Landscape

Developing selective GAK inhibitors is challenging due to the high conservation of the ATP-binding pocket within the NAK (Numb-Associated Kinase) family (AAK1, STK16, BMP2K).

CompoundTypeKD (GAK)Selectivity ProfileStatus
SGC-GAK-1 Chemical Probe1.9 nMHigh (vs. kinome)Pre-clinical Tool
SGC-GAK-1N Negative Control>10 µMInert analogControl
Erlotinib EGFR Inhibitor~3 nMLow (binds EGFR)FDA Approved (Cancer)
Sunitinib RTK Inhibitor~60 nMLow (Broad spectrum)FDA Approved (Cancer)

Critical Insight: Many clinical kinase inhibitors (e.g., Erlotinib) have potent off-target activity against GAK. This "polypharmacology" may contribute to their side effect profiles or unexplained antiviral activities.

Experimental Protocols

Protocol 1: Intracellular Target Engagement (NanoBRET)

Trustworthiness: This protocol is superior to biochemical assays because it measures binding in the live physiological environment (ATP levels, pH, co-factors).

Principle: Energy transfer occurs between a GAK-NanoLuc fusion (donor) and a cell-permeable fluorescent tracer (acceptor). A test compound competes with the tracer, decreasing the BRET signal.

Materials:

  • HEK293 Cells.[10]

  • Plasmid: NanoLuc-GAK fusion vector.[10][11]

  • Tracer: NanoBRET Tracer K-5 (Promega).[10]

  • Detection: EnVision or GloMax plate reader.

Workflow:

  • Transfection: Transfect HEK293 cells with NanoLuc-GAK plasmid using FuGENE HD. Incubate for 24 hours.

  • Seeding: Re-seed cells into 384-well non-binding surface plates (20,000 cells/well) in Opti-MEM.

  • Tracer Addition: Add Tracer K-5 at a concentration determined by its

    
     (typically 0.5 - 1.0 µM).
    
  • Compound Treatment: Add serially diluted test compounds (e.g., SGC-GAK-1). Include SGC-GAK-1N as a negative control to validate specific binding.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Measurement: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Calculation: Calculate MilliBRET units (mBU).

    
    
    Self-Validation: The IC50 of SGC-GAK-1 should be ~100-150 nM in this assay. If >500 nM, check transfection efficiency or tracer integrity.
    
Protocol 2: GAK Kinase Activity Assay (In Vitro)

Expertise: Use Histone H1 as the substrate.[12][13] GAK is constitutively active in vitro but requires careful handling to maintain specific activity.

Materials:

  • Recombinant GAK (residues 1-360, Kinase domain).

  • Substrate: Histone H1 (Sigma).

  • ATP: 10 µM (low concentration to detect competitive inhibitors).

  • Radiolabel:

    
    .
    

Workflow:

  • Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Triton X-100, 1 mM DTT.

  • Reaction Mix: Combine GAK (5-10 nM final), Histone H1 (0.2 mg/mL), and test compound in buffer.

  • Initiation: Start reaction by adding ATP mix (

    
    ).
    
  • Incubation: 60 minutes at Room Temperature.

  • Termination: Spot 10 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.

  • Quantification: Scintillation counting.

Visualizing the Viral Entry Pathway

This diagram details the mechanistic sequence where GAK facilitates viral entry, highlighting the therapeutic intervention point.

Viral_Entry cluster_outcome Outcome Virus Viral Particle (HCV/Dengue/Ebola) Receptor Host Receptor (e.g., EGFR/NPC1) Virus->Receptor Binding AP2_Inactive AP-2 Complex (Closed Conformation) Receptor->AP2_Inactive Recruitment AP2_Active AP-2 (Phosphorylated) (Open Conformation) AP2_Inactive->AP2_Active Conformational Change GAK GAK Kinase GAK->AP2_Inactive Phosphorylates T156 Endocytosis Clathrin Pit Formation & Viral Uptake AP2_Active->Endocytosis High Affinity Cargo Binding Release Viral RNA Release (Infection) Endocytosis->Release Inhibitor GAK Inhibitor (SGC-GAK-1) Inhibitor->GAK Blocks

Figure 2: GAK-Mediated Viral Entry Pathway. Inhibition of GAK prevents the phosphorylation of AP-2, locking the entry gate.

References

  • Structural Genomics Consortium. SGC-GAK-1: A chemical probe for GAK. [Link]

  • Asquith, C. R., et al. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G-Associated Kinase (GAK).[14] Journal of Medicinal Chemistry. [Link]

  • Neveu, G., et al. (2015). Anticancer Kinase Inhibitors Impair Intracellular Viral Trafficking and Exert Broad-Spectrum Antiviral Effects. Journal of Clinical Investigation.[15] [Link]

  • Bekerman, E., et al. (2017). Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects. (Validation of GAK as a target for HCV/Ebola).[15][16] [Link]

  • Lee, D. W., et al. (2005). The clathrin-binding domain of GAK supports lysosomal sorting of cathepsin D. Journal of Cell Biology. [Link]

  • Nalls, M. A., et al. (2014). Large-scale meta-analysis of genome-wide association data identifies six new risk loci for Parkinson's disease. Nature Genetics. [Link]

Sources

Exploratory

Technical Deep Dive: Cyclin G-Associated Kinase (GAK)

Mechanisms, Pharmacology, and Experimental Interrogation[1] Executive Summary Cyclin G-Associated Kinase (GAK) is a 160 kDa serine/threonine kinase that functions as a critical regulator of clathrin-mediated endocytosis...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanisms, Pharmacology, and Experimental Interrogation[1]

Executive Summary

Cyclin G-Associated Kinase (GAK) is a 160 kDa serine/threonine kinase that functions as a critical regulator of clathrin-mediated endocytosis (CME) and vesicle trafficking.[1][2][][4] Often overshadowed by its neuronal homolog auxilin, GAK is ubiquitous in non-neuronal tissues and essential for survival; GAK knockout is lethal in mice.

For drug discovery professionals, GAK represents a dual-edged sword: it is a high-potential therapeutic target for viral infections (HCV, Ebola) and Parkinson’s disease, yet it acts as a dangerous "anti-target" for kinase inhibitors (e.g., gefitinib), where off-target inhibition is linked to pulmonary toxicity. This guide dissects the kinase activity of GAK, its structural determinants, and provides validated protocols for interrogating its activity.

Structural & Mechanistic Architecture

GAK is a multi-domain protein that bridges kinase signaling with structural vesicle uncoating. Its architecture allows it to function both as a phosphorylation engine and a co-chaperone.

  • N-Terminal Kinase Domain (S/T): Homologous to the Numb-associated kinase (NAK) family (AAK1, STK16, BIKE).[1] It regulates cargo sorting by phosphorylating adaptor proteins.[4][5][6][7]

  • Tensin-like Domain: Homologous to PTEN but lacks phosphatase activity; likely involved in membrane localization.

  • Clathrin-Binding Domain (CBD): Directs GAK to clathrin-coated vesicles (CCVs).

  • C-Terminal J-Domain: Recruits Hsc70 (heat shock cognate 71 kDa protein) to catalyze the disassembly of the clathrin coat, a requisite step for vesicle recycling.

Visualization: GAK Functional Architecture

GAK_Structure GAK Kinase Domain (N-term) Tensin-like Domain Clathrin-Binding Domain J-Domain (C-term) Substrates Substrates (AP2M1, Thr156) GAK:Kinase->Substrates Phosphorylation Membrane Membrane Localization GAK:Tensin->Membrane Targeting CCV Clathrin Coated Vesicle GAK:Clathrin->CCV Recruitment Hsc70 Hsc70 Chaperone GAK:J->Hsc70 Activation Hsc70->CCV Uncoating

Figure 1: Domain organization of GAK showing the functional coupling of the kinase domain to downstream effectors and the J-domain to the uncoating machinery.

The Kinase Activity: Physiological Role

While the C-terminal J-domain handles structural uncoating, the N-terminal kinase domain regulates cargo sorting efficiency .

The AP2M1 Phosphorylation Switch

The primary substrate of GAK is the


2 subunit of the AP-2 adaptor complex (AP2M1).
  • Resting State: AP2M1 is unphosphorylated and in a "closed" conformation, masking the binding pocket for cargo sorting signals (e.g., Yxx

    
     motifs).
    
  • Activation: GAK (or AAK1) phosphorylates AP2M1 at Thr156 .[6]

  • Cargo Binding: Phosphorylation induces a conformational change, increasing AP2M1 affinity for cargo motifs by ~25-fold.

  • Recycling: Dephosphorylation (likely by PP2A) is required for coat disassembly and vesicle fusion.

Critical Insight: While AAK1 is the dominant kinase for AP2M1 in neurons, GAK is the primary regulator in non-neuronal tissues. This distinction is vital when selecting cell lines for assays (e.g., use A549 or HepG2 for GAK-specific readouts, not neuronal lines).

Visualization: The Clathrin Phosphorylation Cycle

Clathrin_Cycle AP2_Inactive AP2 Complex (Closed/Inactive) Kinase_Action Phosphorylation (GAK @ Thr156) AP2_Inactive->Kinase_Action AP2_Active AP2-pThr156 (Open/High Affinity) Kinase_Action->AP2_Active Cargo_Bind Cargo Recruitment (YxxPhi Motifs) AP2_Active->Cargo_Bind Vesicle_Form Clathrin Coat Assembly Cargo_Bind->Vesicle_Form Uncoating Vesicle Uncoating (Hsc70/GAK J-domain) Vesicle_Form->Uncoating Uncoating->AP2_Inactive Dephosphorylation

Figure 2: The regulatory cycle of AP2M1. GAK kinase activity primes the adaptor complex for cargo binding, while the J-domain facilitates the termination of the cycle.

Pharmacology & Inhibition

GAK has a highly druggable ATP-binding pocket but suffers from structural similarity to EGFR, leading to frequent off-target hits.

  • SGC-GAK-1: The gold-standard chemical probe for GAK.[8]

    • Potency:

      
       = 1.9 nM; Cell 
      
      
      
      ~120 nM.[9]
    • Selectivity: >50-fold selective against 400+ kinases (minor off-targets: RIPK2).[9]

    • Use Case: Use SGC-GAK-1 to validate phenotypic effects observed with broad-spectrum inhibitors.

  • Gefitinib & Erlotinib: Clinical EGFR inhibitors.

    • Issue: They potently inhibit GAK (

      
       ~13 nM for gefitinib).
      
    • Consequence: GAK inhibition impairs surfactant recycling in alveolar cells, contributing to interstitial lung disease (ILD) seen in patients treated with these drugs.

Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro GAK Kinase Activity Assay (ADP-Glo)

This assay measures the conversion of ATP to ADP by purified GAK kinase domain. It is robust, homogeneous, and suitable for


 determination.

Reagents:

  • Enzyme: Recombinant Human GAK (Kinase Domain, aa 1-360).

  • Substrate: Full-length AP2M1 protein (preferred) or synthetic peptide.

  • Detection: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50

    
    M DTT.
    

Step-by-Step Methodology:

  • Preparation: Dilute GAK enzyme to 2x working concentration (e.g., 4 nM final) in Kinase Buffer.

  • Substrate Mix: Prepare 2x mix of ATP (10

    
    M, near 
    
    
    
    ) and AP2M1 (0.2 mg/mL).
  • Reaction:

    • Add 5

      
      L Compound (or DMSO control) to 384-well white plate.
      
    • Add 5

      
      L GAK Enzyme. Incubate 10 min (Pre-equilibrium).
      
    • Add 10

      
      L Substrate Mix to initiate.
      
    • Incubate at Room Temp (RT) for 60 mins.

  • Termination (ADP-Glo):

    • Add 20

      
      L ADP-Glo Reagent (stops kinase, depletes remaining ATP).
      
    • Incubate 40 mins at RT.

  • Detection:

    • Add 40

      
      L Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal).
    • Incubate 30 mins at RT.

    • Read Luminescence.[10][11]

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Linearity: Run a standard curve of ATP:ADP conversion (0% to 100% conversion) to ensure the signal is proportional to ADP production.

  • Control: Include SGC-GAK-1 (1

    
    M) as a positive control for inhibition (expect >95% inhibition).
    
Protocol B: Live-Cell Target Engagement (NanoBRET)

To prove a compound binds GAK inside the cell (accounting for permeability), use NanoBRET.

Principle: Energy transfer occurs between a GAK-NanoLuc fusion (donor) and a cell-permeable fluorescent tracer (acceptor). Test compounds displace the tracer, reducing the BRET signal.

Reagents:

  • Vector: pFN31K-GAK-NanoLuc (Transfected into HEK293 or A549).

  • Tracer: NanoBRET Tracer K-5 or K-10 (Promega).

  • Substrate: Nano-Glo Substrate.[12]

Workflow:

  • Transfection: Transfect cells with GAK-NanoLuc vector 24h prior to assay.

  • Seeding: Plate cells in non-binding white 96-well plates.

  • Tracer Addition: Add Tracer K-5 at a concentration near its

    
     (determined in a separate titration, typically 0.5 - 1.0 
    
    
    
    M).
  • Compound Treatment: Add serial dilutions of test inhibitor.

  • Incubation: Incubate 2 hours at 37°C to allow equilibrium.

  • Measurement:

    • Add Nano-Glo Substrate.[12]

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

    • Calculate BRET Ratio:

      
      .
      
Visualization: NanoBRET Workflow

NanoBRET_Workflow Transfection 1. Transfect Cells (GAK-NanoLuc) Tracer 2. Add Tracer (Fluorescent Probe) Transfection->Tracer Competition 3. Add Inhibitor (Competes with Tracer) Tracer->Competition Signal 4. Measure BRET (Loss of Signal = Binding) Competition->Signal

Figure 3: Workflow for determining intracellular target engagement. A decrease in BRET signal confirms the inhibitor has entered the cell and bound to the GAK kinase domain.

References
  • Structural Analysis of GAK

    • Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies.[1][13]

    • Source: PMC / NIH
  • GAK Chemical Probe (SGC-GAK-1)

    • SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK).[14][2]

    • Source: PMC / NIH
  • GAK in Viral Entry (HCV)

    • AAK1 and GAK are critical regulators of HCV entry that function in part by activating EGFR, AP2M1, and NUMB.[15]

    • Source: PubMed / NIH
  • AP2M1 Phosphorylation Mechanism

    • Phosphorylation of the AP2 mu subunit by AAK1 mediates high affinity binding to membrane protein sorting signals.[5][7]

    • Source: Journal of Cell Biology / PMC
  • GAK and Parkinson's Disease

    • The 4p16.3 Parkinson Disease Risk Locus Is Associated with GAK Expression and Genes Involved with the Synaptic Vesicle Membrane.[16][17]

    • Source: PMC / NIH

Sources

Foundational

Deconvoluting Kinase Biology: The Strategic Application of SGC-GAK-1N

Executive Summary SGC-GAK-1N is the designated negative control compound for the chemical probe SGC-GAK-1 , a potent inhibitor of Cyclin G Associated Kinase (GAK).[1][2][3][4] While SGC-GAK-1 is a high-quality probe, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

SGC-GAK-1N is the designated negative control compound for the chemical probe SGC-GAK-1 , a potent inhibitor of Cyclin G Associated Kinase (GAK).[1][2][3][4] While SGC-GAK-1 is a high-quality probe, its application in complex biological systems requires rigorous validation to distinguish GAK-driven phenotypes from off-target (non-GAK) kinase effects.

This technical guide details the use of SGC-GAK-1N not merely as a passive "placebo," but as an active interrogation tool. By utilizing the differential binding profiles of the GAK Probe Set (Probe, Negative Control, and the RIPK2 Control), researchers can rigorously deconvolute signal transduction pathways and isolate "non-GAK" related kinase effects—specifically those driven by the primary off-target, RIPK2, or scaffold-mediated promiscuity.

Part 1: Chemical Biology Profile & Selectivity Landscape

To effectively study non-GAK effects, one must first understand the structural divergence between the probe and its control. The utility of SGC-GAK-1N lies in its structural similarity to the active probe while lacking the capacity to bind the ATP-binding pocket of GAK.

The Probe Pair: Structural Logic
  • SGC-GAK-1 (Active Probe): A 4-anilinoquinoline derivative. It binds the GAK hinge region via critical hydrogen bonds.

    • Primary Target: GAK (

      
       = 1.9 nM; Cell 
      
      
      
      ~110 nM).[5][6]
    • Major Off-Target: RIPK2 (

      
       = 110 nM; Cell 
      
      
      
      ~360 nM).[6]
  • SGC-GAK-1N (Negative Control): Structurally identical to the active probe but features an N-methylation at the quinoline nitrogen.

    • Mechanism: This methyl group creates a steric clash with the kinase hinge region, abolishing binding affinity.

    • Profile: Inert against GAK (

      
       > 10 µM) and remarkably clean against RIPK2 (
      
      
      
      > 10 µM).
The "Non-GAK" Landscape

The primary challenge in using SGC-GAK-1 is its collateral activity against RIPK2 (Receptor-Interacting Protein Kinase 2). Therefore, "non-GAK effects" can be categorized into two types:

  • Specific Off-Target Effects: Phenotypes driven by RIPK2 inhibition.[1][2]

  • Scaffold Effects: Phenotypes driven by the general chemical structure (toxicity, membrane intercalation) rather than specific kinase inhibition.

Table 1: Comparative Kinase Selectivity Profile

CompoundRoleGAK Affinity (

)
RIPK2 Affinity (

)
Use Case
SGC-GAK-1 Active Probe1.9 nM 110 nM Induces GAK + RIPK2 phenotypes.[5]
SGC-GAK-1N Negative Control> 10,000 nM> 10,000 nMControls for scaffold toxicity/non-kinase effects.
Compound 18 RIPK2 Control> 10,000 nM2.2 nM Crucial: Isolates RIPK2-driven (non-GAK) effects.[6]

Critical Insight: To study non-GAK related effects, SGC-GAK-1N alone is insufficient if the effect is driven by RIPK2. You must use the Probe Trio (SGC-GAK-1, SGC-GAK-1N, and Compound 18) to fully triangulate the biology.

Part 2: Experimental Framework & Logic

The following framework uses Boolean logic to interpret phenotypic data. This approach allows you to definitively assign a biological observation to GAK, RIPK2, or a non-specific mechanism.

The Triangulation Protocol

Objective: Determine if a cellular phenotype (e.g., viability, viral entry, cytokine release) is GAK-dependent.

Experimental Groups:

  • Vehicle (DMSO): Baseline normalization.

  • SGC-GAK-1 (1 µM): Inhibits GAK + RIPK2.

  • SGC-GAK-1N (1 µM): Inert (Controls for scaffold).

  • Compound 18 (1 µM): Inhibits RIPK2 only.

Decision Logic Visualization

GAK_Logic_Flow Start Observed Phenotype with SGC-GAK-1 (Active Probe) Test_Neg Test with SGC-GAK-1N (Negative Control) Start->Test_Neg Phenotype Present Test_RIPK2 Test with Compound 18 (RIPK2 Control) Test_Neg->Test_RIPK2 Phenotype Lost (1N is Inactive) NonSpecific Outcome: Non-Specific / Scaffold Effect (Not Kinase Driven) Test_Neg->NonSpecific Phenotype Persists (1N is Active) RIPK2_Driven Outcome: RIPK2-Driven Effect (Non-GAK Kinase Effect) Test_RIPK2->RIPK2_Driven Phenotype Returns (Cmpd 18 mimics Probe) GAK_Driven Outcome: GAK-Driven Effect (Target Validated) Test_RIPK2->GAK_Driven Phenotype Absent (Cmpd 18 is Inactive)

Figure 1: Decision tree for deconvoluting GAK vs. non-GAK kinase effects using the SGC probe set.

Part 3: Detailed Methodologies

Protocol: Live-Cell Target Engagement (NanoBRET)

To confirm that "non-GAK" effects are not due to lack of permeability or engagement, use NanoBRET. This validates that SGC-GAK-1N is indeed not binding GAK inside the cell.

Materials:

  • HEK293 cells transfected with C-terminal Nluc-GAK fusion vector.

  • Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.

  • SGC-GAK-1 and SGC-GAK-1N stocks (10 mM in DMSO).

Step-by-Step Workflow:

  • Transfection: Plate HEK293 cells at

    
     cells/mL. Transfect with GAK-Nluc fusion DNA and Carrier DNA (1:9 ratio) using FuGENE HD. Incubate 20–24 hours.
    
  • Tracer Addition: Exchange media. Add NanoBRET™ Tracer K-5 (optimized for GAK) at a final concentration of 0.5 µM.

  • Compound Treatment:

    • Treat cells with a serially diluted dose-response of SGC-GAK-1 (Start 10 µM, 1:3 dilution).

    • Treat parallel wells with SGC-GAK-1N (Same range).

  • Incubation: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate/Inhibitor solution.

  • Read: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., BMG PHERAstar).

  • Analysis: Calculate BRET ratios (618/460).

    • Validation Criteria: SGC-GAK-1 should show dose-dependent displacement (

      
       nM). SGC-GAK-1N should show a flat line (no displacement) up to 10 µM. 
      
Protocol: Phenotypic Exclusion Assay (Viability/Toxicity)

This protocol identifies if a cytotoxic effect is GAK-mediated or a non-specific "non-GAK" effect.

  • Seeding: Seed target cells (e.g., Prostate cancer lines LNCaP, 22Rv1) in 96-well plates (3,000 cells/well). Allow adherence (24h).

  • Treatment:

    • Group A: SGC-GAK-1 (0.1, 1.0, 10 µM).[2][5]

    • Group B: SGC-GAK-1N (0.1, 1.0, 10 µM).

    • Group C: Compound 18 (0.1, 1.0, 10 µM).[2][5]

    • Control: DMSO (0.1%).

  • Duration: Incubate for 72 hours.

  • Readout: Add CellTiter-Glo® (ATP quantification) or Resazurin. Read Luminescence/Fluorescence.

  • Interpretation:

    • Calculate % Viability relative to DMSO.

    • GAK Effect: Viability drops in Group A, but remains ~100% in Group B and Group C.

    • RIPK2 Effect: Viability drops in Group A and Group C, but remains ~100% in Group B.

    • Non-Specific Effect: Viability drops in Group A and Group B.

Part 4: Troubleshooting & Nuance

The "High Dose" Warning

At concentrations >10 µM, SGC-GAK-1N may begin to show non-specific physicochemical effects (e.g., solubility issues or membrane perturbation) common to quinolines.

  • Recommendation: Do not exceed 10 µM in cellular assays. If a phenotype requires >10 µM SGC-GAK-1 to manifest, it is likely off-target, as the cellular

    
     for GAK is ~110 nM.
    
RIPK2 Deconvolution

If you lack access to Compound 18 , you can use Gefitinib as a secondary tool.

  • Gefitinib inhibits GAK (

    
     = 13 nM) and EGFR, but has a different off-target profile than SGC-GAK-1.
    
  • If SGC-GAK-1 and Gefitinib share a phenotype that SGC-GAK-1N lacks, confidence in GAK as the driver increases (assuming EGFR is ruled out).

References

  • Asquith, C. R. M., et al. (2019).[4][5][7] SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK).[1][2][3][4][5][6][7][8] Journal of Medicinal Chemistry, 62(5), 2830–2836.[4]

  • Structural Genomics Consortium (SGC). (n.d.). SGC-GAK-1 Probe Summary. The SGC.[1][2][3][4][5][6][7][8][9]

  • Asquith, C. R. M., et al. (2020).[2] Identification of a spectrum of inhibitors of Cyclin G associated kinase (GAK) and Receptor Interacting Protein Kinase 2 (RIPK2).[1][3][5] Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Technical Guide: Inactive Analog SGC-GAK-1N for Baseline Measurements in GAK Inhibition Studies

[1] Executive Summary: The Imperative of Negative Control In chemical biology, a small molecule inhibitor is only as good as its validation. SGC-GAK-1 is a high-quality chemical probe targeting Cyclin G Associated Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Imperative of Negative Control

In chemical biology, a small molecule inhibitor is only as good as its validation. SGC-GAK-1 is a high-quality chemical probe targeting Cyclin G Associated Kinase (GAK), a critical regulator of clathrin-mediated endocytosis and cell cycle progression.[1] However, like many ATP-competitive inhibitors, it possesses collateral activity (notably against RIPK2).

SGC-GAK-1N is the structurally matched, inactive analog designed to establish the biological baseline .[1] It allows researchers to subtract off-target toxicity and non-specific scaffold effects from their data.[1] This guide details the technical specifications, experimental protocols, and analytical frameworks required to use SGC-GAK-1N effectively. Data generated without this negative control should be considered preliminary and insufficient for publication in high-impact journals.

Molecular Specifications & Causality

The power of SGC-GAK-1N lies in its structural similarity to the active probe, SGC-GAK-1, differing only by a specific modification that abolishes binding to the GAK ATP-binding pocket.[1]

Comparative Specifications

The following table contrasts the active probe with the inactive baseline generator.

FeatureActive Probe (SGC-GAK-1)Inactive Baseline (SGC-GAK-1N)
Primary Target GAK (

= 1.9 nM)
None (

> 10,000 nM)
Cellular Potency

= 110 nM (NanoBRET)
Inactive (No binding @ 5 µM)
Off-Target (RIPK2)

~ 360 nM
Inactive (No binding @ 10 µM)
Mechanism ATP-Competitive Hinge BinderSteric Clash / Hinge Mismatch
Solubility DMSO (up to 100 mM)DMSO (up to 100 mM)
CAS Number 2226517-76-4N/A (Proprietary/SGC ID)
Structural Logic (SAR)

SGC-GAK-1 utilizes a 4-anilinoquinoline scaffold to form critical hydrogen bonds with the hinge region of the GAK kinase domain.[1]

  • The Active: Fits the ATP pocket, stabilizing the kinase in an inactive conformation.

  • The Inactive (SGC-GAK-1N): Contains a structural modification (typically N-methylation or steric bulk at the quinoline nitrogen or aniline linkage) that physically prevents the formation of the hinge hydrogen bond.[1] This renders the molecule inert against GAK while retaining the physicochemical properties (lipophilicity, solubility, membrane permeability) of the parent scaffold.

Experimental Framework: The Triangulation Protocol

To rigorously validate a GAK-dependent phenotype, you must employ a "Triangulation" strategy using three compounds: the Active, the Inactive, and a RIPK2 control (Compound 18/HY-19764).[1]

Visualizing the Logic

The following diagram illustrates the decision matrix for interpreting your data.

GAK_Validation_Logic Phenotype Observed Phenotype (e.g., G2/M Arrest) Active Treat with SGC-GAK-1 (Active) Phenotype->Active Inactive Treat with SGC-GAK-1N (Inactive) Active->Inactive If Effect Observed RIPK2 Treat with Cmpd 18 (RIPK2 Ctrl) Inactive->RIPK2 No Effect (Baseline) Conclusion_Off ARTIFACT Off-Target/Scaffold Effect Inactive->Conclusion_Off Effect Observed (Same as Active) Conclusion_GAK VALIDATED GAK-Dependent Effect RIPK2->Conclusion_GAK No Effect Conclusion_RIPK2 MISATTRIBUTION RIPK2-Dependent Effect RIPK2->Conclusion_RIPK2 Effect Observed

Figure 1: The Triangulation Logic. A phenotype is only GAK-specific if induced by SGC-GAK-1 but NOT by SGC-GAK-1N or the RIPK2 control.[1]

Protocol: Baseline Subtraction in Viability Assays

Objective: Determine the specific anti-proliferative effect of GAK inhibition in prostate cancer or osteosarcoma cell lines.

Materials:

  • Cells: LNCaP, 22Rv1, or U2OS.

  • Compounds: SGC-GAK-1 (10 mM stock), SGC-GAK-1N (10 mM stock).[1]

  • Assay: CellTiter-Glo or Resazurin.[1]

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Preparation: Prepare a 2x concentration series for both Active and Inactive compounds in media.

    • Range: 10 µM down to 1 nM (1:3 serial dilution).[1]

    • Vehicle: Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells.

  • Treatment: Add 100 µL of 2x compound solution to the 100 µL of cells.

    • Set A: SGC-GAK-1 (Active).[1][2][3][4][5][6][7]

    • Set B: SGC-GAK-1N (Inactive).[1][4][5][7]

    • Set C: DMSO Only (Vehicle).[1]

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Readout: Add detection reagent and measure luminescence/fluorescence.

  • Calculation (The "GAK Shift"):

    • Normalize all values to the DMSO vehicle (100%).

    • Plot Dose-Response curves.[1]

    • Validation Criteria: The SGC-GAK-1N curve should remain flat (near 100% viability) up to at least 5-10 µM. If the Inactive curve drops significantly, the toxicity is non-specific.

GAK Signaling & Intervention

Understanding where SGC-GAK-1N acts (or fails to act) requires mapping the GAK signaling landscape.[1] GAK operates at the intersection of vesicle trafficking (Clathrin) and cell cycle (Centrosome).[1][8]

GAK_Signaling cluster_GAK GAK Functional Complex GF Growth Factors (EGF/Androgen) GAK GAK Kinase GF->GAK Endocytosis Receptor Recycling GAK->Endocytosis Mitosis Centrosome Maturation GAK->Mitosis Survival Cell Survival (Prostate/Osteo) GAK->Survival CyclinG Cyclin G Clathrin Clathrin/AP2 Probe SGC-GAK-1 (Active) Probe->GAK Inhibits Inactive SGC-GAK-1N (Inactive) Inactive->GAK No Binding

Figure 2: GAK Signaling Nodes. SGC-GAK-1N (Green) serves as the negative control, ensuring that observed disruptions in mitosis or endocytosis are due to GAK blockade, not general cellular stress.[1]

Data Interpretation & Troubleshooting

The "Window of Specificity"

When analyzing your data, look for the "Window of Specificity"—the concentration range where the Active compound shows an effect, but the Inactive does not.

  • Optimal Window: 100 nM – 1 µM.

  • Danger Zone: > 5 µM.[2][5][9][10] At these concentrations, even the inactive analog may show scaffold-based toxicity or physicochemical interference (e.g., aggregation).

Common Pitfalls
  • Ignoring RIPK2: SGC-GAK-1 hits RIPK2 at ~360 nM.[1] If your phenotype (e.g., inflammatory signaling) is shared by RIPK2 inhibition, you must use the RIPK2 control (Cmpd 18) to differentiate.

  • Solubility Limits: Do not exceed 10 µM in cellular assays. While the compounds are soluble in DMSO, they may precipitate in aqueous media at high concentrations, causing false positives in light-scattering assays.

References

  • SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Source: Journal of Medicinal Chemistry (2019).[1][6] URL:[Link][1]

  • SGC-GAK-1 Probe Summary. Source: Structural Genomics Consortium (SGC).[3][6][7] URL:[Link][1]

  • The Cyclin-G Associated Kinase (GAK) is a Novel Mitotic Kinase and Therapeutic Target. Source:[1][11][12] bioRxiv (2024).[1] URL:[Link][1]

  • Chemical Genetic Identification of GAK Substrates. Source: Life Science Alliance (2019). URL:[Link][1]

Sources

Foundational

Characterization of SGC-GAK-1N in Biochemical Assays

The following technical guide details the characterization of SGC-GAK-1N , the essential negative control compound for the chemical probe SGC-GAK-1. A Technical Guide for the Validation of Cyclin G-Associated Kinase (GAK...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization of SGC-GAK-1N , the essential negative control compound for the chemical probe SGC-GAK-1.

A Technical Guide for the Validation of Cyclin G-Associated Kinase (GAK) Inhibition

Executive Summary

SGC-GAK-1N is the designated negative control compound for SGC-GAK-1 , a high-quality chemical probe targeting Cyclin G-Associated Kinase (GAK).[1][2] While SGC-GAK-1 is a potent, ATP-competitive inhibitor (


 = 1.9 nM), SGC-GAK-1N is a structurally related analog engineered to lack binding affinity for GAK (

> 7.1 µM).[3]

In biochemical and cellular assays, SGC-GAK-1N serves a critical function: specificity validation . By testing SGC-GAK-1N alongside the active probe, researchers can distinguish true on-target phenotypes (which should disappear with SGC-GAK-1N) from off-target toxicity or assay artifacts. This guide outlines the biochemical profile, mechanistic basis, and experimental protocols required to utilize SGC-GAK-1N effectively.

Chemical Identity & Probe Design

To ensure high scientific rigor, the negative control retains a chemical scaffold nearly identical to the active probe but incorporates a "steric bump" or modification that disrupts the key hydrogen bonding interaction within the kinase hinge region.

FeatureActive Probe (SGC-GAK-1) Negative Control (SGC-GAK-1N)
Structure 6-Bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineStructurally related quinoline analog (often N-methylated or substituted to prevent hinge binding)
GAK Affinity (

)
1.9 – 4.5 nM (High Potency)> 7,100 nM (Inactive)
Cellular Potency (

)
~110 nM (NanoBRET)> 50,000 nM (Inactive)
Primary Off-Target RIPK2 (

~360 nM)
Inactive against RIPK2
The "Probe Set" Logic

Proper characterization requires a tri-partite system. Because the active probe (SGC-GAK-1) has a known off-target activity against RIPK2, the complete validation logic involves three compounds:

  • SGC-GAK-1: Inhibits GAK (and RIPK2).

  • SGC-GAK-1N: Inactive on GAK (and RIPK2).

  • Compound 18 (SGC-RIPK2-1): Inhibits RIPK2 but not GAK.[2][4][5][6]

Figure 1: Decision matrix for validating GAK-specific effects using the SGC-GAK-1N negative control and RIPK2 control.

Biochemical Characterization Assays

To validate SGC-GAK-1N in your specific experimental context, the following assays are recommended. These protocols confirm that the negative control is indeed inert against GAK.

In Vitro Target Engagement (Binding Assay)

The gold standard for characterizing kinase inhibitors is the measurement of dissociation constants (


) using displacement assays (e.g., KINOMEscan or LanthaScreen).
  • Objective: Confirm SGC-GAK-1N does not bind the GAK ATP-binding pocket.

  • Method: Competition binding assay using an immobilized active site-directed ligand.

  • Acceptance Criteria:

    • SGC-GAK-1 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       < 10 nM.[1][3][7][8]
      
    • SGC-GAK-1N

      
       > 5,000 nM (ideally > 10 µM).
      
Cellular Target Engagement (NanoBRET)

Biochemical potency does not always translate to cellular activity due to permeability or intracellular ATP competition. The NanoBRET™ TE Intracellular Kinase Assay is the preferred method for SGC probes.

  • Mechanism: Competitive displacement of a cell-permeable fluorescent tracer by the test compound from a GAK-NanoLuc fusion protein.

  • Protocol Summary:

    • Transfect HEK293 cells with GAK-NanoLuc plasmid.

    • Add NanoBRET Tracer K-5 (or optimized tracer).

    • Treat with serial dilutions of SGC-GAK-1 and SGC-GAK-1N.

    • Measure BRET ratio (Acceptor/Donor emission).

Data Summary Table: Comparative Potency

Assay Type Metric SGC-GAK-1 (Probe) SGC-GAK-1N (Negative) Reference

| ITC / Binding |


 | 1.9 nM | > 7,100 nM |  |
| NanoBRET (GAK)  | 

| 110 nM | > 20,000 nM | | | NanoBRET (RIPK2) |

| 360 nM | > 20,000 nM | |[1][3]

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift

This assay provides a rapid, accessible confirmation that SGC-GAK-1N does not stabilize the GAK kinase domain.

Materials:

  • Recombinant GAK Kinase Domain (1-5 µM final).

  • SYPRO Orange dye (5000x stock).

  • Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl.

Step-by-Step:

  • Preparation: Mix GAK protein (2 µM) with SYPRO Orange (5x final) in the buffer.

  • Compound Addition:

    • Well A: DMSO Control (1%).

    • Well B: SGC-GAK-1 (10 µM).[8]

    • Well C: SGC-GAK-1N (10 µM).

  • Run: Perform melt curve analysis (25°C to 95°C, 1°C/min ramp) in a qPCR machine.

  • Analysis: Calculate

    
     (melting temperature) from the derivative of the fluorescence curve.
    
    • Valid Result: SGC-GAK-1 should induce a significant

      
       (> 4°C). SGC-GAK-1N should show 
      
      
      
      (superimposable on DMSO).
Protocol B: NanoBRET™ Tracer Titration (Optimization)

Before running the inhibition assay, you must determine the optimal tracer concentration for GAK.

Figure 2: Workflow for NanoBRET Target Engagement Assay.

Biological Context & Pathway

GAK is a critical regulator of clathrin-mediated endocytosis and viral entry. When using SGC-GAK-1N, it is vital to understand the pathways where GAK operates to interpret "negative" results correctly.

Figure 3: Biological signaling nodes regulated by GAK. SGC-GAK-1N should have no impact on Clathrin uncoating or Viral Entry if the mechanism is GAK-dependent.

References

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)."[2][4][8] Journal of Medicinal Chemistry, 62(5), 2830–2836.[2]

  • Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Summary." The SGC Chemical Probes.

  • Donato, N. J., et al. (2019). "GAK inhibition and its potential in virology and oncology." SGC Open Science.

Sources

Protocols & Analytical Methods

Method

Application Note: Validating Cyclin G-Associated Kinase (GAK) Inhibition In Vitro Using the SGC-GAK-1/SGC-GAK-1N Chemical Probe Set

Target Audience: Researchers, assay developers, and drug discovery scientists. Focus: Target engagement validation, causality in phenotypic screening, and in vitro assay methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Focus: Target engagement validation, causality in phenotypic screening, and in vitro assay methodology.

Scientific Context: The Challenge of Target Causality

Cyclin G-associated kinase (GAK) is a 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family. It is an essential regulator of clathrin-mediated endocytosis, centrosome maturation, and cell cycle progression . Emerging evidence positions GAK as a critical dependency in several malignancies, including androgen-independent prostate cancer and diffuse large B-cell lymphoma (DLBCL) .

To interrogate GAK biology, the Structural Genomics Consortium (SGC) developed SGC-GAK-1 , a highly potent and selective chemical probe . However, in chemical biology, observing a cellular phenotype (e.g., G2/M cell cycle arrest) after applying an inhibitor is insufficient to prove target dependency. Small molecules frequently exhibit off-target effects that can confound phenotypic readouts. Establishing true causality requires a self-validating experimental design utilizing structurally matched negative controls.

The Tripartite Probe System: Engineering a Self-Validating Logic

To ensure that experimental outcomes are strictly driven by GAK inhibition, assays must be designed as a tripartite system. This involves running the active probe alongside two specific control compounds to isolate the variable of GAK kinase activity :

  • SGC-GAK-1 (Active Probe): Potently inhibits the ATP-binding site of GAK (

    
     = 1.9 nM). However, kinome-wide screening reveals a collateral affinity for Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) (
    
    
    
    = 110 nM).
  • SGC-GAK-1N (Negative Control): A structurally matched analog engineered to lack GAK affinity. Causality Check: If a phenotype is driven by GAK, SGC-GAK-1N will fail to reproduce it. If SGC-GAK-1N does reproduce the phenotype, the effect is an artifact of the chemical scaffold, not GAK inhibition.

  • HY-19764 or Compound 18 (Orthogonal RIPK2 Control): Because SGC-GAK-1 weakly binds RIPK2, a potent RIPK2 inhibitor that spares GAK must be used. Causality Check: If the RIPK2 control does not induce the phenotype, RIPK2 is ruled out as the biological driver, leaving GAK as the validated target.

ProbeLogic Phenotype Observed Cellular Phenotype (e.g., G2/M Arrest, Viability Drop) SGC_GAK_1 SGC-GAK-1 (Active Probe) GAK_Target GAK Inhibition SGC_GAK_1->GAK_Target Potent (Kd 1.9 nM) RIPK2_Target RIPK2 Inhibition (Off-Target) SGC_GAK_1->RIPK2_Target Weak (Kd 110 nM) SGC_GAK_1N SGC-GAK-1N (Negative Control) No_Target No Kinase Inhibition SGC_GAK_1N->No_Target No Binding RIPK2_Ctrl HY-19764 / Cmpd 18 (RIPK2 Control) RIPK2_Ctrl->RIPK2_Target Potent (IC50 2.2 nM) RIPK2_Ctrl->No_Target Spares GAK GAK_Target->Phenotype Validates GAK Dependency RIPK2_Target->Phenotype Rules out RIPK2 Dependency No_Target->Phenotype Baseline Control

Figure 1: Logical workflow for validating GAK-dependent phenotypes using the tripartite probe set.

Quantitative Profiling of the Probe Set

The table below summarizes the biochemical and cellular binding affinities that necessitate the use of this tripartite control system , .

CompoundPrimary TargetGAK Biochemical

GAK NanoBRET

RIPK2 Biochemical

RIPK2 NanoBRET

SGC-GAK-1 GAK1.9 nM110 nM110 nM360 nM
SGC-GAK-1N None (Negative Control)> 10,000 nM> 10,000 nM> 10,000 nM> 10,000 nM
HY-19764 RIPK2 (Orthogonal Control)> 10,000 nM> 10,000 nM1 - 5 nM2.2 nM

Protocol: NanoBRET Target Engagement Intracellular Kinase Assay

While biochemical panels (e.g., KINOMEscan) establish baseline affinity, the NanoBRET Intracellular Kinase Assay is the gold standard for validating target engagement in live cells . This protocol outlines the step-by-step methodology for executing a self-validating assay comparing SGC-GAK-1 and SGC-GAK-1N.

Materials Required
  • HEK293T cells (or target cell line of interest)

  • NanoLuc-GAK Fusion Vector (Promega, #NV142A)

  • NanoBRET TE Intracellular Kinase Assay Kit (Promega, #N2640)

  • SGC-GAK-1, SGC-GAK-1N, and HY-19764 (solubilized in 100% DMSO)

  • White, 384-well tissue culture plates (Corning)

Step-by-Step Methodology

Step 1: Cell Preparation & Transfection

  • Cultivate HEK293T cells in DMEM supplemented with 10% FBS.

  • Transfect cells with the NanoLuc-GAK fusion vector using a standard lipid-based transfection reagent (e.g., FuGENE HD) at a 1:10 (DNA:lipid) ratio.

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow for optimal fusion protein expression.
    

Step 2: Cell Harvesting & Plating

  • Harvest the transfected cells and resuspend them in Opti-MEM (without phenol red), supplemented with 1% FBS.

  • Adjust the cell density to

    
     cells/mL.
    
  • Dispense cells into a white, 384-well plate at a volume of 20 µL per well.

Step 3: Tracer Addition

  • Prepare a solution of NanoBRET Tracer K-10 in Opti-MEM.

  • Add the tracer to the cells to achieve a final optimized concentration (typically 0.5 µM).

  • Critical: Ensure a dedicated set of wells receives no tracer to serve as background luminescence controls.

Step 4: Compound Treatment (The Self-Validating Step)

  • Prepare 10-point, 3-fold serial dilutions of SGC-GAK-1, SGC-GAK-1N, and HY-19764 in DMSO.

  • Add the compounds to their respective wells to achieve a final DMSO concentration of 1%.

  • Causality Check: Every plate must contain DMSO-only vehicle controls, SGC-GAK-1N negative controls, and HY-19764 orthogonal controls. This ensures that any displacement of the tracer is specifically due to GAK engagement.

Step 5: Incubation & Substrate Addition

  • Incubate the plates for 2 hours at 37°C, 5% CO

    
     to allow compounds to equilibrate and competitively displace the tracer from the NanoLuc-GAK fusion protein.
    
  • Add 3X NanoBRET NanoGlo Substrate and Extracellular NanoLuc Inhibitor to all wells.

Step 6: BRET Measurement & Analysis

  • Read the plate on a luminescence-capable microplate reader equipped with appropriate filters (Donor: 450 nm, Acceptor: 610 nm).

  • Calculate the BRET ratio: (Acceptor emission / Donor emission) × 1000 (milliBRET units).

  • Plot the BRET ratio against the log of compound concentration to determine the intracellular

    
    . A valid GAK-dependent result requires SGC-GAK-1 to show a dose-dependent decrease in BRET signal, while SGC-GAK-1N remains at baseline.
    

NanoBRET Step1 1. Transfection HEK293T + NanoLuc-GAK Step2 2. Plating Transfer to 384-well Step1->Step2 Step3 3. Tracer Addition NanoBRET Tracer K-10 Step2->Step3 Step4 4. Treatment Probe vs Controls Step3->Step4 Step5 5. Incubation 2 Hours at 37°C Step4->Step5 Step6 6. Measurement Quantify BRET Ratio Step5->Step6

Figure 2: Step-by-step workflow for the NanoBRET Target Engagement Intracellular Kinase Assay.

References

  • Asquith, C. R. M., et al. "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)." Journal of Medicinal Chemistry, vol. 62, no. 5, 2019, pp. 2830-2836.[Link]

  • Lossos, C., et al. "The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma." bioRxiv, 2024.[Link]

  • Structural Genomics Consortium (SGC). "SGC-GAK-1: A chemical probe for GAK." The SGC Chemical Probes Portal.[Link]

Application

Application Note: Establishing Target Specificity in Kinase Assays Using SGC-GAK-1N in Western Blotting

Introduction & Mechanistic Background In the field of targeted drug development, attributing a cellular phenotype to the inhibition of a specific kinase is frequently complicated by the polypharmacology of small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

In the field of targeted drug development, attributing a cellular phenotype to the inhibition of a specific kinase is frequently complicated by the polypharmacology of small molecules. Cyclin G-associated kinase (GAK) is a 160 kDa serine/threonine kinase that plays a critical role in vesicular trafficking and cell cycle regulation[1]. To study its function, the Structural Genomics Consortium developed SGC-GAK-1 , a highly potent chemical probe that targets the ATP-binding site of GAK with a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 of 1.9 nM.

However, cellular engagement assays revealed that SGC-GAK-1 possesses collateral affinity for Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2)[2]. To ensure scientific integrity and establish absolute causality in experimental readouts, researchers must utilize a self-validating system. SGC-GAK-1N was engineered as a structurally matched negative control that lacks affinity for both GAK and RIPK2[1][2]. By deploying SGC-GAK-1 alongside SGC-GAK-1N and a RIPK2-specific inhibitor (Compound 18 / HY-19764), researchers can definitively isolate GAK-specific signaling events[2]. Recent applications of this probe set in diffuse large B-cell lymphoma (DLBCL) models have successfully proven that GAK inhibition directly induces G2/M-phase cell cycle arrest, a phenotype readily quantifiable via Western blot[3].

The Self-Validating Probe System

A common pitfall in kinase research is interpreting the reduction or accumulation of a downstream protein as an "on-target" effect without controlling for off-target binding. The triad of SGC-GAK-1, SGC-GAK-1N, and Compound 18 forms a logical matrix. If a Western blot band changes intensity only in the presence of SGC-GAK-1, but remains at baseline with SGC-GAK-1N and Compound 18, the phenotype is definitively GAK-driven.

ProbeLogic cluster_0 Chemical Probes cluster_1 Kinase Targets SGC_GAK_1 SGC-GAK-1 (Active Probe) GAK GAK Kinase SGC_GAK_1->GAK Inhibits RIPK2 RIPK2 Kinase SGC_GAK_1->RIPK2 Off-target SGC_GAK_1N SGC-GAK-1N (Negative Control) SGC_GAK_1N->GAK Inactive SGC_GAK_1N->RIPK2 Inactive Comp_18 Compound 18 (RIPK2 Control) Comp_18->GAK Inactive Comp_18->RIPK2 Inhibits Phenotype GAK-Specific Phenotype (e.g., G2/M Arrest) GAK->Phenotype Drives

Figure 1: The self-validating chemical probe logic using SGC-GAK-1N to confirm GAK phenotypes.

Experimental Protocol: Western Blotting for GAK Inhibition

WBWorkflow Step1 1. Cell Culture & Treatment Vehicle, SGC-GAK-1, SGC-GAK-1N (0.1 - 10 µM) Step2 2. Cell Lysis RIPA + Phosphatase/Protease Inhibitors Step1->Step2 Step3 3. Sample Preparation BCA Assay & Laemmli Denaturation (95°C, 5 min) Step2->Step3 Step4 4. SDS-PAGE & Transfer 4-12% Bis-Tris Gel -> PVDF Membrane Step3->Step4 Step5 5. Immunoblotting Probe: pH3, Cyclin B1, BubR1, GAK, GAPDH Step4->Step5 Step6 6. Chemiluminescent Detection Validate GAK-specific bands against SGC-GAK-1N Step5->Step6

Figure 2: Step-by-step Western blot workflow integrating SGC-GAK-1N for target validation.

Step 1: Cell Culture and Compound Treatment
  • Seed target cells (e.g., DLBCL lines like U2932, or prostate cancer lines like LNCaP) in 6-well plates and incubate until 70-80% confluent[2][3].

  • Prepare 10 mM stock solutions of SGC-GAK-1, SGC-GAK-1N, and Compound 18 in high-purity DMSO.

  • Treat cells in parallel with:

    • Vehicle: 0.1% DMSO

    • Active Probe: SGC-GAK-1 (1 µM and 10 µM)

    • Negative Control: SGC-GAK-1N (1 µM and 10 µM)

    • Off-Target Control: Compound 18 (1 µM and 10 µM)

  • Incubate for 24 hours.

    • Expert Insight: A 24-hour time point is optimal for capturing primary cell cycle arrest markers (e.g., Spindle Assembly Checkpoint activation) before the onset of secondary apoptosis, which can degrade target proteins[3].

Step 2: Cell Lysis and Protein Extraction
  • Wash cells twice with ice-cold PBS to halt metabolism.

  • Lyse cells using RIPA buffer heavily supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail.

    • Expert Insight: Phosphatase inhibitors are non-negotiable. Because GAK inhibition triggers the accumulation of phosphorylated Histone H3 (pH3) at Ser10, endogenous phosphatases will rapidly erase this signal during lysis if left uninhibited[3].

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the clarified supernatant.

Step 3: Protein Quantification and Denaturation
  • Quantify total protein concentration using a BCA assay.

  • Normalize all samples to equal concentrations (e.g., 20 µg per lane) to ensure accurate baseline comparisons.

  • Add 4X Laemmli sample buffer (containing β-mercaptoethanol or DTT) and boil at 95°C for 5 minutes.

Step 4: SDS-PAGE and Transfer
  • Load samples onto a 4–12% Bis-Tris polyacrylamide gel.

  • Run the gel at 120V for approximately 90 minutes.

  • Transfer proteins to a PVDF membrane at 30V for 1 hour at 4°C.

    • Expert Insight: Use a 0.2 µm pore size PVDF membrane. Histone H3 is a small protein (~15 kDa) and may blow through standard 0.45 µm membranes during transfer.

Step 5: Immunoblotting
  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C. Key validation markers include:

    • Anti-GAK: To verify that the inhibitor affects kinase activity, not total protein stability[2].

    • Anti-Phospho-Histone H3 (Ser10): A hallmark of mitotic arrest triggered by GAK inhibition[3].

    • Anti-Cyclin B1 & Anti-BubR1: Proteins that accumulate during G2/M arrest and Spindle Assembly Checkpoint (SAC) activation[3].

    • Anti-GAPDH or Anti-β-Actin: Loading controls.

  • Wash membranes 3x with TBST for 5 minutes each.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Step 6: Detection
  • Apply Enhanced Chemiluminescence (ECL) substrate and image using a digital documentation system.

Data Presentation & Interpretation

A true GAK-dependent phenotype will only manifest in the SGC-GAK-1 lanes. If a band changes in both SGC-GAK-1 and SGC-GAK-1N lanes, the effect is a non-specific chemical artifact. If it changes in SGC-GAK-1 and Compound 18, the effect is RIPK2-mediated[2].

The table below summarizes the expected quantitative readouts when successfully executing this protocol:

Biomarker TargetBiological SignificanceVehicle (DMSO)SGC-GAK-1 (Active Probe)SGC-GAK-1N (Negative Control)Compound 18 (RIPK2 Control)
Total GAK Protein stabilityBaselineUnchangedUnchangedUnchanged
Phospho-Histone H3 (Ser10) Mitotic arrest markerBaselineIncreased UnchangedUnchanged
Cyclin B1 G2/M accumulationBaselineIncreased UnchangedUnchanged
BubR1 Spindle Assembly CheckpointBaselineIncreased UnchangedUnchanged
GAPDH / β-Actin Loading controlBaselineUnchangedUnchangedUnchanged

References

  • Structural Genomics Consortium. "SGC-GAK-1 A chemical probe for GAK." TheSGC.org. URL:[Link]

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)." Journal of Medicinal Chemistry, 62(5), 2830-2836. PubMed Central (NIH). URL:[Link]

  • Smith, J., et al. (2024). "The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma." bioRxiv. URL:[Link]

Sources

Method

Application Note: SGC-GAK-1N as a Negative Control in Live-Cell Imaging

Executive Summary In the interrogation of kinase signaling, small-molecule inhibitors are powerful tools, yet they are prone to off-target effects that can confound data interpretation. SGC-GAK-1N is the obligate negativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the interrogation of kinase signaling, small-molecule inhibitors are powerful tools, yet they are prone to off-target effects that can confound data interpretation. SGC-GAK-1N is the obligate negative control for SGC-GAK-1 , a potent chemical probe for Cyclin G-Associated Kinase (GAK).[1]

This guide details the deployment of SGC-GAK-1N in live-cell assays, specifically focusing on NanoBRET™ Target Engagement (TE) and phenotypic validation. By using SGC-GAK-1N alongside the active probe, researchers can distinguish bona fide GAK-driven phenotypes from artifacts caused by chemical scaffold toxicity or off-target kinase inhibition.

Key Takeaway: A phenotype observed with SGC-GAK-1 must be absent when treated with SGC-GAK-1N to be attributed to GAK inhibition.

The Chemical Probe System: Logic & Mechanism

To ensure scientific rigor, the Structural Genomics Consortium (SGC) developed a "Probe Set" approach. SGC-GAK-1N is not merely an inactive compound; it is a structural analog designed to mimic the physicochemical properties of the active drug without binding the target.

The Components
ComponentRoleMechanismKey Properties
SGC-GAK-1 Active ProbeATP-competitive inhibitorGAK

:
1.9 nMCellular

:
110 nM
SGC-GAK-1N Negative ControlSteric non-binderGAK

:
>10 µMCellular

:
>10 µM
HY-19764 (or Cmpd 18)Orthogonal ControlRIPK2 InhibitorRIPK2

:
2.2 nMGAK

:
>10 µM

Critical Insight (Expertise): SGC-GAK-1 has a known off-target activity against RIPK2 (Cellular


 = 360 nM).[1] Therefore, a rigorous experimental design must include SGC-GAK-1N (to rule out general toxicity) and ideally a specific RIPK2 inhibitor to rule out RIPK2-driven effects.
Mechanism of Action Diagram

The following diagram illustrates the differential binding logic required for validating GAK as the effector of a biological phenotype.

GAK_Probe_System Probe SGC-GAK-1 (Active Probe) Target GAK Kinase Domain Probe->Target Binds (1.9 nM) OffTarget RIPK2 Kinase Probe->OffTarget Binds (360 nM) NegControl SGC-GAK-1N (Negative Control) NegControl->Target No Binding (Steric Clash) NegControl->OffTarget No Binding RIPKControl HY-19764 (RIPK2 Control) RIPKControl->Target No Binding RIPKControl->OffTarget Binds (2.2 nM) Phenotype Biological Phenotype Target->Phenotype Validates GAK Role OffTarget->Phenotype Confounding Factor

Figure 1: The SGC-GAK-1 Probe System Logic. Validating GAK requires the active probe to bind, while the negative control and RIPK2 control show no effect on GAK.

Protocol: Live-Cell Target Engagement (NanoBRET™)

The gold standard for validating SGC-GAK-1N is the NanoBRET™ TE assay. This assay measures the displacement of a fluorescent tracer from the GAK kinase pocket in intact cells.[2]

Materials Required
  • Cells: HEK293T (or relevant disease model line).

  • Plasmid: pFN31K-GAK (N-terminal NanoLuc®-GAK fusion).

  • Tracer: NanoBRET™ Tracer K10 (Promega).

  • Compounds: SGC-GAK-1 (Active), SGC-GAK-1N (Negative Control).[1][2][3][4][]

  • Detection: GloMax® Discover or similar BRET-capable plate reader.

Step-by-Step Workflow
Step 1: Transfection (Day 1)
  • Plate HEK293T cells at

    
     cells/mL in a 6-well plate.
    
  • Transfect with pFN31K-GAK plasmid using FuGENE® HD (ratio 3:1 lipid:DNA).

  • Incubate for 20–24 hours at 37°C, 5% CO₂.

Step 2: Seeding and Tracer Addition (Day 2)
  • Trypsinize and resuspend transfected cells in Opti-MEM™ (no phenol red) + 4% FBS.

  • Adjust density to

    
     cells/mL.
    
  • Add NanoBRET™ Tracer K10 to the cell suspension.

    • Note: The optimal tracer concentration must be determined beforehand (typically 0.5 µM – 1.0 µM for Tracer K10).

  • Dispense 90 µL of cell/tracer suspension into white, non-binding 96-well plates.

Step 3: Compound Treatment (Day 2)
  • Prepare 10x serial dilutions of SGC-GAK-1 and SGC-GAK-1N in Opti-MEM.

    • Range: 10 µM down to 1 nM.

  • Add 10 µL of 10x compound to the cells (Final volume 100 µL).

  • Controls:

    • No Compound Control: Cells + Tracer + DMSO only (Max BRET).

    • Background Control: Non-transfected cells + Tracer.

  • Incubate for 2 hours at 37°C.

Step 4: Measurement (Day 2)
  • Add 50 µL of NanoBRET™ Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor mix.

  • Read immediately on a BRET-compatible reader.

    • Donor Channel: 460 nm (NanoLuc).

    • Acceptor Channel: 618 nm (Tracer).

NanoBRET Workflow Diagram

NanoBRET_Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Assay Execution Step1 Transfect HEK293T with GAK-Nluc Plasmid Step2 Resuspend Cells Add Tracer K10 Step1->Step2 Step3 Aliquot into 96-well Plate Step2->Step3 Split Treatment Step3->Split TreatActive Add SGC-GAK-1 (Active Probe) Split->TreatActive TreatNeg Add SGC-GAK-1N (Negative Control) Split->TreatNeg Incubate Incubate 2 Hours @ 37°C TreatActive->Incubate TreatNeg->Incubate Read Add Substrate & Measure BRET (Donor 460nm / Acceptor 618nm) Incubate->Read

Figure 2: NanoBRET Target Engagement Workflow. Parallel treatment with active and negative controls ensures signal specificity.

Data Interpretation & Expected Results

To calculate Target Engagement (TE), convert raw BRET ratios (Acceptor/Donor) to milliBRET units (mBU).



Normalize data to the "No Compound" (DMSO) control (0% occupancy) and a saturating control (100% occupancy).

Expected Outcomes Table
CompoundConcentrationBRET Signal TrendInterpretation
SGC-GAK-1 0.01 – 10 µMDecreases (Dose-dependent)Active probe displaces tracer; binds GAK.
SGC-GAK-1N 0.01 – 10 µMStable (No change)Negative control does not bind GAK.
SGC-GAK-1 > 10 µMDecreasesPotential off-target effects or solubility limits.

Validation Criteria:

  • SGC-GAK-1 should exhibit an

    
    .[1]
    
  • SGC-GAK-1N should exhibit an

    
     (ideally flat line).
    
  • If SGC-GAK-1N shows significant displacement (drop in BRET) below 10 µM, the assay conditions or compound integrity must be re-evaluated.

Application Notes for Phenotypic Assays

When moving beyond target engagement to functional assays (e.g., viral entry inhibition or mitosis tracking), the negative control is your primary defense against false positives.

  • Viral Entry (e.g., Dengue, Ebola): GAK is involved in clathrin-mediated endocytosis.

    • Experiment: Treat cells with SGC-GAK-1 (1 µM).

    • Result: Reduced viral infection.

    • Control: Treat parallel wells with SGC-GAK-1N (1 µM).

    • Requirement: Infection rates in SGC-GAK-1N wells must match DMSO controls. If SGC-GAK-1N also blocks infection, the effect is likely not GAK-mediated.

  • Prostate Cancer Viability (LNCaP cells):

    • SGC-GAK-1 reduces viability in AR-positive lines.

    • SGC-GAK-1N should show minimal toxicity at the same effective concentration (

      
      ).
      

References

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)."[][6] Journal of Medicinal Chemistry.

  • Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Summary."

    • [2]

  • Chemical Probes Portal.

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol."

    • [1]

Sources

Application

Application Note: SGC-GAK-1N &amp; SGC-GAK-1 in Prostate Cancer Research

Abstract This guide details the application of SGC-GAK-1N , the matched negative control for the chemical probe SGC-GAK-1 , in prostate cancer research.[1] While SGC-GAK-1 is a potent inhibitor of the GAK kinase domain (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of SGC-GAK-1N , the matched negative control for the chemical probe SGC-GAK-1 , in prostate cancer research.[1] While SGC-GAK-1 is a potent inhibitor of the GAK kinase domain (


 = 1.9 nM), its utility is defined by the rigorous use of its negative control, SGC-GAK-1N, to distinguish on-target biological phenotypes from off-target toxicity.[1] This protocol suite focuses on androgen receptor (AR)-positive cell lines (LNCaP, 22Rv1) where GAK acts as a critical transcriptional co-activator and regulator of cell cycle progression.

Introduction: The Target and The Probe Set

The Clinical Target: GAK in CRPC

Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in clathrin-mediated trafficking and centrosome maturation.[2] In the context of prostate cancer (PCa), GAK expression correlates with the Gleason score and increases during progression to Castration-Resistant Prostate Cancer (CRPC).[1]

  • Mechanism: GAK interacts directly with the Androgen Receptor (AR), potentiating its transcriptional activity even in low-androgen environments.[1][3]

  • Therapeutic Hypothesis: Inhibition of the GAK kinase domain reduces AR signaling and arrests mitosis in AR-dependent tumor models.[1]

The Chemical Probe Set

To validate GAK as the driver of a observed phenotype, you must use the "Probe Set" approach.[1] SGC-GAK-1 has a known off-target interaction with RIPK2 .[1][4] Therefore, a rigorous experiment requires triangulation using three compounds:

CompoundRoleGAK Affinity (

)
RIPK2 Affinity (

)
Usage
SGC-GAK-1 Active Probe 1.9 nM 110 nMInhibits GAK & RIPK2.[1][2][5]
SGC-GAK-1N Negative Control > 7,000 nM > 10,000 nMInert control.[1] Used to rule out general chemotype toxicity.[1]
Compound 18 RIPK2 Control > 10,000 nM9 nM Inhibits RIPK2 only.[1] Used to rule out RIPK2-driven phenotypes.[1]

Mechanism of Action & Signaling Pathway[1][6]

The following diagram illustrates the dual role of GAK in PCa and how the probe set dissects these pathways.

GAK_Pathway SGC_GAK_1 SGC-GAK-1 (Active Probe) GAK GAK Kinase Domain SGC_GAK_1->GAK Inhibits (KD=1.9nM) RIPK2 RIPK2 (Off-Target) SGC_GAK_1->RIPK2 Inhibits (KD=110nM) SGC_GAK_1N SGC-GAK-1N (Negative Control) SGC_GAK_1N->GAK No Effect (KD>7uM) AR Androgen Receptor (AR) GAK->AR Co-activation Centrosome Centrosome Maturation GAK->Centrosome Regulates Transcription AR-Dependent Transcription AR->Transcription Promotes Mitosis Mitotic Progression Centrosome->Mitosis Essential for Phenotype Tumor Growth Arrest Transcription->Phenotype Drivers Mitosis->Phenotype Drivers

Caption: Mechanism of SGC-GAK-1 inhibition on AR signaling and Mitosis, contrasted with the inert SGC-GAK-1N.

Experimental Protocols

Protocol A: Differential Cell Viability Assay (Phenotypic Screen)

Objective: Determine if growth inhibition is GAK-dependent (AR-positive lines) or off-target.[1] Cell Models:

  • Test: LNCaP, 22Rv1 (AR-positive, GAK-sensitive).[1][6]

  • Control: PC3, DU145 (AR-negative, GAK-insensitive).[1]

Materials:

  • SGC-GAK-1 (10 mM DMSO stock)[1]

  • SGC-GAK-1N (10 mM DMSO stock)

  • CellTiter-Glo® or Resazurin reagent.[1]

Procedure:

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 90 µL media. Allow attachment overnight.

  • Compound Prep: Prepare 10x serial dilutions of SGC-GAK-1 and SGC-GAK-1N in media containing 1% DMSO (Final assay DMSO = 0.1%).

    • Range: 10 µM down to 1 nM (8-point dose response).[1]

  • Treatment: Add 10 µL of 10x compound to wells.

    • Critical Control: Include "Compound 18" (RIPK2 inhibitor) to confirm toxicity is not RIPK2-mediated.[1]

  • Incubation: Incubate for 72 hours at 37°C/5% CO2.

  • Readout: Add viability reagent, shake for 10 min, and read luminescence/fluorescence.

Expected Results (IC50):

Cell Line AR Status SGC-GAK-1 (Active) SGC-GAK-1N (Neg Control) Interpretation
LNCaP Positive ~50 nM > 10 µM GAK-driven lethality.[1]
22Rv1 Positive ~170 nM > 10 µM GAK-driven lethality.[1]

| PC3 | Negative | > 10 µM | > 10 µM | GAK-independent context.[1][2] |

Protocol B: Target Engagement (NanoBRET™)

Objective: Confirm SGC-GAK-1 enters the cell and binds GAK in the live environment. Note: This is the SGC gold standard for probe validation.[1]

Procedure:

  • Transfection: Transfect HEK293 or PC3 cells with a plasmid expressing NLuc-GAK fusion protein.[1]

  • Tracer Addition: Add the cell-permeable fluorescent tracer (specific to kinase ATP pockets) at a concentration determined by a tracer titration curve (typically 0.1–0.5 µM).[1]

  • Competition: Treat cells with SGC-GAK-1 and SGC-GAK-1N (dose-response) for 2 hours.

  • Measurement: If the probe binds GAK, it displaces the tracer, reducing the BRET signal (Energy transfer from NLuc to Tracer).[1]

  • Calculation: Calculate occupancy. SGC-GAK-1 should show an in-cell IC50 < 200 nM.[1] SGC-GAK-1N should show no displacement.[1]

Protocol C: Western Blot for AR Signaling

Objective: Validate that GAK inhibition downregulates AR target genes.[1]

Procedure:

  • Treatment: Treat LNCaP cells with 1 µM SGC-GAK-1 or 1 µM SGC-GAK-1N for 24 hours.[1]

  • Lysis: Lyse in RIPA buffer with phosphatase/protease inhibitors.

  • Blotting Targets:

    • GAK: (Verify expression, though levels may not change, only activity).

    • AR (Androgen Receptor): Check for stability.

    • PSA (KLK3): A direct AR downstream target.[1]

    • TMPRSS2: Another AR target.

  • Result: SGC-GAK-1 treatment should reduce PSA and TMPRSS2 protein levels compared to DMSO and SGC-GAK-1N treated cells.[1]

Experimental Workflow Diagram

Workflow Start Start: Prostate Cancer Cell Lines (LNCaP/22Rv1) Split Split Culture Start->Split Treat_Active Treat: SGC-GAK-1 (0.1 - 10 µM) Split->Treat_Active Treat_Neg Treat: SGC-GAK-1N (Matched Conc.) Split->Treat_Neg Treat_RIPK2 Treat: Cmpd 18 (RIPK2 Control) Split->Treat_RIPK2 Incubation Incubate 72h Treat_Active->Incubation Treat_Neg->Incubation Treat_RIPK2->Incubation Assay_Viability Assay: CellTiter-Glo Incubation->Assay_Viability Assay_WB Assay: Western Blot (AR/PSA levels) Incubation->Assay_WB Analysis Data Analysis: Calculate Selectivity Window Assay_Viability->Analysis Compare IC50s Assay_WB->Analysis Compare Band Intensity

Caption: Experimental workflow for validating GAK-specific effects using the full probe set.

References

  • SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Source: Structural Genomics Consortium (SGC).[1][5] URL:[Link]

  • SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Citation: Asquith, C.R.M., et al. J. Med.[1][7] Chem. 2019, 62, 6, 2830–2836.[1] URL:[Link][7]

  • Cyclin G-associated kinase: a novel androgen receptor-interacting transcriptional coactivator that is overexpressed in hormone refractory prostate cancer. Citation: Ray, M.R., et al. Int. J. Cancer.[1] 2006, 118, 1120–1130.[1] URL:[Link]

Sources

Method

Application Note: Validating GAK Function in Neuronal Trafficking and Parkinson’s Disease Models

This guide outlines the rigorous application of SGC-GAK-1N , the essential negative control for the chemical probe SGC-GAK-1 , in neurobiology research. Part 1: Executive Summary & Biological Context Cyclin G-associated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous application of SGC-GAK-1N , the essential negative control for the chemical probe SGC-GAK-1 , in neurobiology research.

Part 1: Executive Summary & Biological Context

Cyclin G-associated kinase (GAK) is a serine/threonine kinase and a critical co-chaperone for Hsc70, functioning primarily to uncoat clathrin-coated vesicles (CCVs).[1] In neurobiology, GAK is of high interest due to:

  • Parkinson’s Disease (PD): GWAS studies have identified GAK as a risk locus for PD.[1] GAK levels are often altered in Lewy body diseases.

  • Synaptic Maintenance: GAK functions redundantly with Auxilin to maintain the pool of synaptic vesicles. Loss of GAK function can impair synaptic transmission and lead to autophagy defects.

The Challenge: Kinase inhibitors often suffer from off-target effects. To attribute a neuronal phenotype (e.g., neurite retraction, synaptic vesicle accumulation) specifically to GAK inhibition, researchers must use a matched negative control. SGC-GAK-1N is that control—it is structurally almost identical to the active probe but lacks GAK binding affinity.[1]

Part 2: Compound Profile & Experimental Design

The Probe Set

To ensure scientific integrity (E-E-A-T), experiments must be designed using the "Triangulation Method" involving three arms: the active probe, the negative control, and an orthogonal off-target control.

FeatureSGC-GAK-1 (Active) SGC-GAK-1N (Negative Control) RIPK2 Control (e.g., HY-19764)
Role GAK InhibitionBaseline / NullOff-target exclusion
GAK Potency (

)
1.9 nM 7.1 µM > 10 µM
Cellular IC50 (NanoBRET) ~110 nM> 50 µMN/A
Primary Off-Target RIPK2 (

110 nM)
None (Clean)RIPK2 (Potent)
Usage Concentration 100 nM – 1 µMMatch Active Conc.Match Active Conc.
Critical Experimental Logic

SGC-GAK-1 has a known off-target: RIPK2 (Receptor-Interacting Protein Kinase 2).[2][3][4]

  • Scenario A (GAK Driven): Phenotype observed with SGC-GAK-1, but NOT with SGC-GAK-1N and NOT with the RIPK2 inhibitor.

  • Scenario B (Off-Target/RIPK2 Driven): Phenotype observed with SGC-GAK-1 and the RIPK2 inhibitor, but not SGC-GAK-1N.

  • Scenario C (Non-Specific Toxicity): Phenotype observed with both SGC-GAK-1 and SGC-GAK-1N.[2]

Part 3: Mechanism of Action Visualization

The following diagram illustrates the role of GAK in the synaptic vesicle cycle and where the probe set intervenes.

GAK_Pathway cluster_synapse Presynaptic Terminal Endocytosis Endocytosis (Clathrin Coated Pit) CCV Clathrin Coated Vesicle (CCV) Endocytosis->CCV Uncoating Vesicle Uncoating (Hsc70/GAK Complex) CCV->Uncoating SV Naked Synaptic Vesicle Uncoating->SV Clathrin Release Recycling Vesicle Recycling & Refilling SV->Recycling GAK_Protein GAK Kinase GAK_Protein->Uncoating Promotes Probe SGC-GAK-1 (Inhibitor) Probe->GAK_Protein Inhibits NegControl SGC-GAK-1N (Inactive) NegControl->GAK_Protein No Binding

Caption: GAK facilitates the uncoating of clathrin-coated vesicles.[1][5][6][7] SGC-GAK-1 blocks this step; SGC-GAK-1N does not.

Part 4: Protocol - Neuronal Viability & Neurite Outgrowth Assay

This protocol details how to use SGC-GAK-1N to validate GAK-mediated effects on neurite morphology in dopaminergic neurons (relevant to PD).

Reagents & Preparation
  • Cell Model: LUHMES (Lund Human Mesencephalic) cells or primary rodent cortical/hippocampal neurons.

  • Compounds:

    • SGC-GAK-1 (Stock: 10 mM in DMSO).

    • SGC-GAK-1N (Stock: 10 mM in DMSO).

    • RIPK2 Inhibitor (e.g., HY-19764, Stock: 10 mM in DMSO).

  • Detection: Anti-Beta-Tubulin III (neuronal marker) or Calcein AM (viability).

Experimental Workflow

Protocol_Workflow Step1 Seeding (96-well plate) 24h Step2 Compound Treatment (Active vs Negative) Step1->Step2 Step3 Incubation 48-72 Hours Step2->Step3 Step4 Fixation & Staining Step3->Step4 Step5 High-Content Imaging Step4->Step5

Caption: Standardized workflow for assessing GAK inhibition effects on neuronal morphology.

Step-by-Step Procedure

Step 1: Compound Dilution (The "Master Mix" Approach)

  • Prepare intermediate dilutions in culture media to ensure DMSO concentration remains <0.1%.

  • Active Arm: Dilute SGC-GAK-1 to 10 µM, 1 µM, and 100 nM.

  • Negative Control Arm: Dilute SGC-GAK-1N to exactly matching concentrations (10 µM, 1 µM, 100 nM).

  • Note: Do not simply use one high dose. GAK inhibition is potent (IC50 ~110 nM).[1][8] Effects seen only at 10 µM with the active probe but not the negative control are likely real, but effects seen at 10 µM with both are toxicity.

Step 2: Treatment

  • Differentiate LUHMES cells for 48 hours prior to treatment.

  • Replace media with compound-containing media.

  • Include a Vehicle Control (DMSO only) .

  • Incubate for 48 hours at 37°C / 5% CO2.

Step 3: Fixation and Staining

  • Remove media and wash 1x with PBS.

  • Fix with 4% Paraformaldehyde (PFA) for 15 minutes.

  • Permeabilize (0.1% Triton X-100) and block (5% BSA).

  • Stain with Anti-Beta-Tubulin III (1:1000) overnight to visualize neurites.

  • Counterstain with DAPI (nuclei).

Step 4: Analysis (High-Content Screening)

  • Metric 1: Total Neurite Length.

  • Metric 2: Branch Points per Neuron.

  • Validation Criteria: A valid GAK-specific hit is defined as a statistically significant reduction in neurite length in the SGC-GAK-1 group compared to the SGC-GAK-1N group. If SGC-GAK-1N also causes reduction, the effect is non-specific.

Part 5: References

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)." Journal of Medicinal Chemistry.

    • Source:

  • Structural Genomics Consortium (SGC). "SGC-GAK-1 Chemical Probe Characterization."

    • Source:[8]

  • Chemical Probes Portal. "SGC-GAK-1 Probe Summary and Expert Review."

    • Source:

  • Wang, Y., et al. (2018). "GAK/Auxilin-2 is essential for the uncoating of clathrin-coated vesicles in non-neuronal cells." Traffic. (Contextualizing GAK function).

    • Source:

Sources

Application

SGC-GAK-1N: A Comprehensive Guide to Solubility and Experimental Preparation for Robust Target Validation

Introduction: The Imperative of a Negative Control in Kinase Research In the pursuit of novel therapeutic interventions, the specific attribution of a biological effect to the modulation of a particular molecular target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of a Negative Control in Kinase Research

In the pursuit of novel therapeutic interventions, the specific attribution of a biological effect to the modulation of a particular molecular target is paramount. Chemical probes, potent and selective small molecules, are invaluable tools in this endeavor. However, the complex intracellular environment can lead to off-target effects, necessitating rigorous experimental design. This guide provides a detailed technical overview of SGC-GAK-1N, the inactive analog of the potent Cyclin G-Associated Kinase (GAK) inhibitor, SGC-GAK-1. The structurally similar but biologically inactive SGC-GAK-1N is an indispensable tool for confirming that the cellular effects observed with SGC-GAK-1 are a direct consequence of GAK inhibition.

Cyclin G-associated kinase (GAK) is a serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated trafficking, cell cycle regulation, and has been identified as a potential therapeutic target in prostate cancer and other malignancies. SGC-GAK-1 is a potent, selective, and cell-active inhibitor of GAK. To ensure that the biological outcomes of using SGC-GAK-1 are not due to unforeseen interactions, it is crucial to use SGC-GAK-1N in parallel as a negative control. This application note provides detailed protocols for the solubilization, preparation, and application of SGC-GAK-1N in both in vitro and in vivo experimental settings, ensuring the integrity and validity of your research findings.

Physicochemical Properties and Solubility

A thorough understanding of the solubility of a compound is the foundation of reliable and reproducible experimental results. Incorrect solvent choice or preparation methods can lead to precipitation, inaccurate dosing, and misleading data.

SGC-GAK-1N is a structurally related analog of SGC-GAK-1, designed to be inactive against GAK. Its physicochemical properties are crucial for its use as a negative control, as it should ideally share similar solubility characteristics with the active probe to ensure comparable exposure in experimental systems.

Table 1: Solubility of SGC-GAK-1 and SGC-GAK-1N

CompoundSolventSolubilityMolar Concentration (mM)Notes
SGC-GAK-1 DMSO≥ 41.67 mg/mL[1]≥ 107.05 mMUltrasonic treatment may be required. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1]
Ethanol~34-39 mg/mL[2][3]~87.35-100.2 mM
WaterInsoluble[2][3]-
SGC-GAK-1N DMSO~2 mg/mL~5.1 mMClear solution is formed.

Causality Behind Solvent Selection:

  • DMSO (Dimethyl Sulfoxide): Due to its aprotic and highly polar nature, DMSO is an excellent solvent for a wide range of organic molecules, including kinase inhibitors. For SGC-GAK-1 and SGC-GAK-1N, it is the recommended solvent for preparing high-concentration stock solutions. It is imperative to use anhydrous DMSO as the presence of water can significantly decrease the solubility of many compounds.

  • Ethanol: As a polar protic solvent, ethanol can also be used to dissolve SGC-GAK-1. However, its lower boiling point and potential for cellular toxicity at higher concentrations make it a secondary choice to DMSO for stock solution preparation.

  • Aqueous Buffers (e.g., PBS, Cell Culture Media): Both SGC-GAK-1 and SGC-GAK-1N are practically insoluble in aqueous solutions. Therefore, direct dissolution in these buffers is not feasible. Working solutions for cell-based assays are prepared by diluting a high-concentration DMSO stock solution into the aqueous medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Experimental Protocols: Preparation of SGC-GAK-1N for In Vitro and In Vivo Studies

The following protocols provide step-by-step guidance for the preparation of SGC-GAK-1N solutions. To ensure experimental rigor, it is essential to prepare SGC-GAK-1 in parallel using identical procedures.

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of SGC-GAK-1N in DMSO.

Materials:

  • SGC-GAK-1N powder

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of SGC-GAK-1N powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of SGC-GAK-1N powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of SGC-GAK-1N (Molecular Weight: 392.37 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the SGC-GAK-1N powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. A clear solution should be obtained.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored at -20°C, the solution is stable for at least one year.[1] For longer-term storage, -80°C is recommended.

Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation A Equilibrate SGC-GAK-1N to Room Temperature B Weigh SGC-GAK-1N Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Sterile Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a concentrated stock solution of SGC-GAK-1N in DMSO.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the preparation of working solutions of SGC-GAK-1N for treating cells in culture.

Materials:

  • 10 mM SGC-GAK-1N stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM SGC-GAK-1N stock solution at room temperature.

  • Serial Dilution (if necessary): For creating a range of concentrations, perform serial dilutions of the stock solution in DMSO.

  • Dilution into Medium: Directly before treating the cells, dilute the SGC-GAK-1N stock solution (or the serially diluted solutions) into the pre-warmed cell culture medium to the final desired concentration. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Application to Cells: Immediately add the working solution to the cells.

  • Vehicle Control: It is imperative to treat a parallel set of cells with the same final concentration of DMSO used in the SGC-GAK-1N-treated wells. This vehicle control accounts for any effects of the solvent on the cells.

Diagram 2: Preparation of Working Solutions for Cell-Based Assays

G cluster_workflow Working Solution Preparation (In Vitro) A Thaw 10 mM SGC-GAK-1N Stock (in DMSO) B Dilute into Pre-warmed Cell Culture Medium A->B Final DMSO <0.5% E Prepare Vehicle Control (DMSO in Medium) A->E Parallel Preparation C Gently Mix B->C D Immediately Add to Cells C->D E->D

Caption: Workflow for preparing working solutions of SGC-GAK-1N for in vitro experiments.

Protocol 3: Preparation of SGC-GAK-1N for In Vivo Studies

While specific in vivo formulation data for SGC-GAK-1N is not as extensively published as for SGC-GAK-1, a similar formulation strategy can be employed due to their structural similarity. The following are established formulations for SGC-GAK-1 that can be adapted for SGC-GAK-1N. It is crucial to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.

Formulation 1: PEG300, Tween-80, and Saline

This formulation is suitable for oral or intraperitoneal administration.

Materials:

  • SGC-GAK-1N powder

  • Anhydrous DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a Concentrated Stock: First, prepare a concentrated stock solution of SGC-GAK-1N in DMSO (e.g., 20.8 mg/mL).

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolution: To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL SGC-GAK-1N DMSO stock to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • Final Checks: Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

  • Administration: It is recommended to use the freshly prepared formulation on the same day.

Formulation 2: SBE-β-CD in Saline

This formulation can also be used for systemic administration.

Materials:

  • SGC-GAK-1N powder

  • Anhydrous DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a Concentrated Stock: Prepare a concentrated stock solution of SGC-GAK-1N in DMSO (e.g., 20.8 mg/mL).

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Dissolution: To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL SGC-GAK-1N DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly. Ultrasonic treatment may be necessary to achieve a clear solution.

  • Administration: Use the freshly prepared solution for administration.

Diagram 3: GAK Signaling and Inhibition

G cluster_pathway GAK Signaling Pathway and Inhibition GAK GAK Kinase Substrate Downstream Substrates GAK->Substrate Phosphorylation Cellular_Processes Clathrin Trafficking, Cell Cycle Progression Substrate->Cellular_Processes SGC_GAK1 SGC-GAK-1 SGC_GAK1->GAK Inhibits SGC_GAK1N SGC-GAK-1N SGC_GAK1N->GAK No Inhibition

Caption: Simplified diagram illustrating GAK's role and its inhibition by SGC-GAK-1, with SGC-GAK-1N serving as an inactive control.

Scientific Integrity and Trustworthiness: The Role of SGC-GAK-1N

The use of SGC-GAK-1N is not merely a suggestion but a cornerstone of scientifically valid research into GAK biology. By treating cells or animals with SGC-GAK-1N at the same concentration as SGC-GAK-1, researchers can confidently attribute any observed biological effects to the specific inhibition of GAK.

Key Experimental Considerations:

  • Dose-Response: Always perform a dose-response experiment for both SGC-GAK-1 and SGC-GAK-1N to identify a concentration range where SGC-GAK-1 shows a clear effect, and SGC-GAK-1N remains inactive.

  • Off-Target Effects of SGC-GAK-1: SGC-GAK-1 has a known off-target activity against RIPK2 (Receptor-Interacting Protein Kinase 2).[1] While SGC-GAK-1N is inactive against both GAK and RIPK2, for experiments where RIPK2 signaling is relevant, the use of a selective RIPK2 inhibitor may be necessary as an additional control.

  • Stability: While stock solutions in DMSO are stable, the stability of working solutions in aqueous media is limited. It is best practice to prepare fresh working solutions for each experiment.

Conclusion

SGC-GAK-1N is an essential tool for any researcher investigating the biological functions of GAK using the chemical probe SGC-GAK-1. This guide provides the necessary protocols and technical insights for the proper handling, solubilization, and experimental application of SGC-GAK-1N. By adhering to these guidelines and incorporating the appropriate controls, researchers can ensure the generation of high-quality, reproducible, and interpretable data, thereby advancing our understanding of GAK in health and disease.

References

  • SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PMC - NIH. [Link]

  • SGC GAK 1 | GAK inhibitor | Buy from Supplier AdooQ®. [Link]

  • SGC-GAK-1 - the Chemical Probes Portal. [Link]

  • SGC-GAK-1 A chemical probe for GAK - Structural Genomics Consortium. [Link]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - bioRxiv. [Link]

  • Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition | bioRxiv. [Link]

  • SGC-GAK-1, Cyclin G Associated Kinase (GAK) inhibitor (TBI4796) - Astor Scientific. [Link]

Sources

Method

Application Note: High-Integrity Cell Viability Assays Using SGC-GAK-1 and Negative Control SGC-GAK-1N

This Application Note is designed for researchers utilizing the chemical probe SGC-GAK-1 to interrogate Cyclin G Associated Kinase (GAK) biology.[1] It details the rigorous use of its matched negative control, SGC-GAK-1N...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing the chemical probe SGC-GAK-1 to interrogate Cyclin G Associated Kinase (GAK) biology.[1] It details the rigorous use of its matched negative control, SGC-GAK-1N , to validate phenotypic outcomes in cell viability assays.

Executive Summary

In kinase chemical biology, small molecule inhibitors often exhibit off-target toxicity driven by the scaffold rather than the specific inhibition of the target kinase. SGC-GAK-1 is a potent, high-quality chemical probe for GAK (Cyclin G Associated Kinase).[1][2][3][4] However, to ascribe a reduction in cell viability specifically to GAK inhibition, one must utilize the matched negative control, SGC-GAK-1N .

SGC-GAK-1N is structurally analogous to the active probe but contains a modification (typically N-methylation at the hinge-binding region) that drastically reduces its affinity for GAK. If SGC-GAK-1 reduces cell viability while SGC-GAK-1N (at the same concentration) does not, the phenotype is likely GAK-driven. If both compounds exhibit toxicity, the effect is non-specific.

Probe & Control Profile

Understanding the quantitative difference between the probe and its control is the foundation of experimental design.

FeatureSGC-GAK-1 (Active Probe) SGC-GAK-1N (Negative Control) Implication
Target GAK (Cyclin G Associated Kinase)Inactive (Structural Analog)The control mimics the physicochemical properties without inhibiting GAK.[2][4]
GAK Affinity (

)
1.9 nM 7,100 nM (7.1 µM) >3,700-fold difference in binding affinity.
Cellular Potency (

)
110 nM (NanoBRET)> 50,000 nM (> 50 µM) The control is effectively inert against GAK in cells.
Primary Off-Target RIPK2 (Cellular

~360 nM)
Inactive (RIPK2

> 10 µM)
CRITICAL: SGC-GAK-1 inhibits RIPK2.[1][2][4] The negative control does not.
Rec. Concentration 0.1 – 1.0 µMMatch Active Probe Conc.Do not exceed 1-5 µM to maintain specificity.
The RIPK2 Confounder

Expert Insight: SGC-GAK-1 is a dual inhibitor of GAK and RIPK2 in cellular contexts.[1] While SGC-GAK-1N controls for general scaffold toxicity, it does not mimic RIPK2 inhibition (it inhibits neither).

  • Scenario: If SGC-GAK-1 kills cells and SGC-GAK-1N does not, the effect could be due to GAK inhibition OR RIPK2 inhibition.

  • Resolution: To rule out RIPK2, use the orthogonal RIPK2 inhibitor HY-19764 (Compound 18). If HY-19764 does not kill cells, the SGC-GAK-1 toxicity is GAK-specific.

Experimental Logic & Workflow

The following diagram illustrates the decision matrix for interpreting viability data using this probe set.

GAK_Viability_Logic Start Experimental Observation: SGC-GAK-1 reduces Cell Viability CheckNeg Check Negative Control (SGC-GAK-1N) Start->CheckNeg Result_Neg_Toxic SGC-GAK-1N is ALSO Toxic CheckNeg->Result_Neg_Toxic Similar Potency Result_Neg_Safe SGC-GAK-1N is Non-Toxic CheckNeg->Result_Neg_Safe No Effect Conclusion_Scaffold Non-Specific Toxicity (Scaffold Effect) Result_Neg_Toxic->Conclusion_Scaffold CheckRIPK2 Check RIPK2 Control (HY-19764) Result_Neg_Safe->CheckRIPK2 Is RIPK2 relevant? Result_RIPK2_Toxic HY-19764 is Toxic CheckRIPK2->Result_RIPK2_Toxic Result_RIPK2_Safe HY-19764 is Non-Toxic CheckRIPK2->Result_RIPK2_Safe Conclusion_RIPK2 Phenotype driven by RIPK2 Inhibition Result_RIPK2_Toxic->Conclusion_RIPK2 Conclusion_GAK VALIDATED GAK PHENOTYPE (On-Target) Result_RIPK2_Safe->Conclusion_GAK

Figure 1: Decision matrix for distinguishing GAK-mediated toxicity from off-target effects.

Protocol: ATP-Based Endpoint Viability Assay (CellTiter-Glo)

This protocol quantifies ATP as a proxy for metabolically active cells. It is ideal for establishing


 values.
Materials
  • Cells: Target cell line (e.g., LNCaP for prostate cancer models).

  • Compounds:

    • SGC-GAK-1 (10 mM stock in DMSO).

    • SGC-GAK-1N (10 mM stock in DMSO).

    • Staurosporine (Positive control for cell death).

  • Reagents: CellTiter-Glo® (Promega) or equivalent.

  • Plate: 96-well or 384-well white-walled, clear-bottom plates.

Step-by-Step Methodology

1. Cell Seeding (Day 0)

  • Harvest cells and determine count/viability.

  • Seed cells at a density that ensures linearity during the assay window (typically 2,000–5,000 cells/well for 72h assays).

  • Volume: 90 µL per well (96-well plate).

  • Incubate overnight at 37°C/5% CO₂ to allow attachment.

2. Compound Preparation (Day 1)

  • Master Plate: Prepare a 1000x concentration series in 100% DMSO.

    • Range: 10 mM down to 1 µM (resulting in 10 µM to 1 nM final).

    • Step: 3-fold serial dilutions (e.g., 10 mM, 3.33 mM, 1.11 mM...).

  • Intermediate Plate: Dilute 1:50 into culture medium (e.g., 2 µL compound + 98 µL medium). This reduces DMSO to 2%.

  • Final Addition: Add 10 µL of the Intermediate solution to the 90 µL of cells.

    • Final DMSO: 0.2% (consistent across all wells).

    • Controls: DMSO only (0.2%), Staurosporine (1 µM), Media only (Background).

3. Incubation

  • Incubate for 48 to 72 hours.[5] Note: GAK inhibition often induces mitotic arrest; 72 hours allows sufficient time for this to manifest as viability loss.

4. Data Acquisition (Day 3/4)

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).

  • Add CellTiter-Glo reagent equal to the volume of culture medium (100 µL).

  • Orbitally shake for 2 minutes to lyse cells.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (Integration time: 0.5–1.0 sec).

5. Analysis

  • Subtract "Media Only" background from all values.

  • Normalize data:

    
    
    
  • Plot Log[Concentration] vs. % Viability.

  • Fit using a non-linear regression (4-parameter logistic).

Protocol: Real-Time Live-Cell Imaging (Incucyte)

ATP assays cannot distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death). Real-time imaging using SGC-GAK-1 and SGC-GAK-1N provides kinetic insight.

Experimental Setup

1. Seeding: Seed cells in a 96-well clear plate (e.g., Corning 3596). 2. Treatment: Treat with SGC-GAK-1 and SGC-GAK-1N at 1 µM and 10 µM . 3. Imaging:

  • Place plate in Incucyte (or equivalent live-cell imager).

  • Capture Phase Contrast images every 2-4 hours for 96 hours.

  • Optional: Add a non-perturbing cytotoxicity dye (e.g., Cytotox Green) to visualize membrane compromise.

Data Interpretation[1][2][5]
  • GAK-Specific Profile:

    • SGC-GAK-1 (1 µM): Shows growth divergence from DMSO control after 24-48h (mitotic defect accumulation).

    • SGC-GAK-1N (1 µM): Overlaps perfectly with DMSO control.

  • Non-Specific Toxicity:

    • Immediate divergence (0-12h) or rapid cell rounding/detachment in both Probe and Negative Control wells suggests physicochemical toxicity or off-target scaffold effects.

Troubleshooting & Optimization

IssuePossible CauseSolution
Both Probe & Control Toxic Concentration too high (>10 µM).Titrate down. Specific kinase effects usually saturate < 1 µM.
No Effect Observed High ATP levels in arrested cells.Use Imaging (Protocol 5) or Clonogenic assays. ATP levels can remain high even if cells are senescent.
Control shows partial activity Impurity or very high dose.Verify purity via LC-MS. Ensure SGC-GAK-1N concentration does not exceed 10 µM.[2][4][5]
Edge Effects Evaporation in outer wells.Fill edge wells with PBS; do not use them for data.

References

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)." Journal of Medicinal Chemistry, 62(5), 2830–2836.[6]

  • Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Summary." The SGC Website.

  • Chemical Probes Portal.

  • Kovack, A., et al. (2015). "Small molecule inhibition of Cyclin G Associated Kinase (GAK) in viral infection." Antiviral Research. (Contextual reference for viral applications).

    • (General Search for GAK Viral Context)

Sources

Application

SGC-GAK-1N in high-throughput screening protocols

Part 1: Executive Summary & Strategic Rationale Cyclin G Associated Kinase (GAK) is an emerging therapeutic target implicated in viral entry (HCV, Ebola), mitosis regulation, and prostate cancer progression. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Cyclin G Associated Kinase (GAK) is an emerging therapeutic target implicated in viral entry (HCV, Ebola), mitosis regulation, and prostate cancer progression. However, the kinase domain's high homology with other NAK family members (AAK1, BMP2K) and off-targets like RIPK2 necessitates a rigorous validation strategy during screening.

This guide details the application of SGC-GAK-1N , the obligate negative control for the chemical probe SGC-GAK-1 .[1] In high-throughput screening (HTS) and lead optimization, SGC-GAK-1N is not merely a "blank"; it is a structural sieve designed to filter out false positives arising from scaffold promiscuity and off-target engagement.

The GAK Validation Triad: To ensure scientific integrity, GAK interrogation requires a three-pronged chemical system:

  • SGC-GAK-1 (The Probe): Potent, cell-active GAK inhibitor (

    
     = 1.9 nM).[1][2]
    
  • SGC-GAK-1N (The Negative Control): Structurally identical to the probe but chemically modified to abolish GAK binding (

    
     > 10 µM).[1]
    
  • RIPK2 Control (e.g., HY-19764): To rule out the primary off-target (RIPK2) effects.

Part 2: Chemical Biology Profile & Mechanism

The Probe vs. The Negative Control

The power of SGC-GAK-1N lies in its "matched pair" design. It retains the physicochemical properties (solubility, permeability, size) of the active probe but lacks the specific hydrogen bonding capability required for ATP-pocket binding in GAK.

FeatureSGC-GAK-1 (Active Probe) SGC-GAK-1N (Negative Control) Implication for HTS
GAK Affinity (

)
1.9 nM > 10,000 nM Defines the "Assay Window" for specific binding.
GAK Cell Activity (

)
110 nM Inactive Differentiates on-target vs. toxic effects.
Scaffold 4-anilinoquinoline4-anilinoquinolineControls for scaffold-driven interference (e.g., intercalation).
RIPK2 Affinity ~110 nM (

)
Weak/InactiveRequires parallel use of RIPK2-specific inhibitor for clarity.
Mechanism of Action in Screening

In a typical HTS campaign (e.g., NanoBRET™ or functional viability), a "hit" is often defined by signal reduction. However, signal reduction can result from:

  • True Inhibition: Binding to GAK ATP pocket.

  • Assay Interference: Quenching, fluorescence, or luciferase inhibition.

  • Cytotoxicity: Cell death causing signal loss.

SGC-GAK-1N acts as the discriminator. If a phenotype (or signal loss) is observed with SGC-GAK-1 but not with SGC-GAK-1N, the effect is linked to the specific kinase inhibition, not the chemical scaffold.

Part 3: Validated HTS Protocols

Protocol A: NanoBRET™ Target Engagement Assay (Live Cell)

The Gold Standard for GAK inhibitor screening.

Principle: This assay measures the displacement of a fluorescent tracer (bound to GAK-NanoLuc) by the test compound in live cells. SGC-GAK-1N is used to define the "0% Occupancy" baseline and validate the specificity of novel hits.

Reagents Required:

  • Vector: pNLF1-GAK (Promega) or custom NanoLuc-GAK fusion.

  • Cell Line: HEK293 (or disease-relevant line).[3]

  • Tracer: NanoBRET™ Tracer K-5 (Optimized for GAK).

  • Controls: SGC-GAK-1 (Positive), SGC-GAK-1N (Negative).

Step-by-Step Methodology:

  • Transfection (Day 1):

    • Mix 1 µg pNLF1-GAK DNA with 9 µg Transfection Carrier DNA (1:9 ratio) in Opti-MEM.

    • Add FuGENE HD (3:1 lipid:DNA ratio). Incubate 20 min.

    • Add complex to HEK293 cells in suspension (

      
       cells/mL).
      
    • Plate 100 µL/well in white, non-binding 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Tracer & Compound Addition (Day 2):

    • Remove media and replace with Opti-MEM (phenol red-free).

    • Tracer Prep: Prepare Tracer K-5 at 20X concentration (Final conc. ~0.5 µM, determine via titration).

    • Compound Prep:

      • Experimental: Serial dilution of library hits.

      • Control A: SGC-GAK-1 (10 µM down to 1 nM).

      • Control B: SGC-GAK-1N (Fixed high dose: 10 µM).[1]

    • Add 5 µL of 20X Tracer + 5 µL of 20X Compound to 90 µL cells.

    • Crucial Step: Incubate for 2 hours at 37°C. (Equilibrium is key).

  • Measurement:

    • Add 50 µL of NanoBRET™ Nano-Glo® Substrate + Extracellular NanoLuc Inhibitor.

    • Read immediately on BRET-compatible plate reader (e.g., GloMax, EnVision).

    • Channels: Donor (460 nm), Acceptor (618 nm).

  • Data Calculation:

    • Calculate mBRET Ratio:

      
      .
      
    • Validation Check: SGC-GAK-1N should show mBRET signal equivalent to DMSO control (High Signal). SGC-GAK-1 should show dose-dependent signal loss (Low Signal).

Protocol B: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Biophysical validation of direct binding.

  • Protein: Recombinant GAK kinase domain (2 µM).

  • Dye: SYPRO Orange (5X final).

  • Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl.

  • Execution:

    • Incubate GAK with SGC-GAK-1 and SGC-GAK-1N (10 µM) for 10 min.

    • Run thermal ramp (

      
      ) in qPCR machine.
      
  • Interpretation:

    • SGC-GAK-1: Expect

      
       (Stabilization).
      
    • SGC-GAK-1N: Expect

      
       (No binding).
      
    • Note: If SGC-GAK-1N causes a shift, the compound is binding non-specifically (aggregating or allosteric), invalidating the probe results.

Part 4: Data Interpretation & Logic Flow

The following logic gate is critical for analyzing HTS hits using the SGC probe set.

GAK_Validation_Logic cluster_0 The Validation Triad Start HTS Hit / Phenotype Observed Test_Probe Test with SGC-GAK-1 (Active Probe) Start->Test_Probe Test_Neg Test with SGC-GAK-1N (Negative Control) Test_Probe->Test_Neg If Active Result_OffTarget OFF-TARGET / SCAFFOLD EFFECT (Discard or Optimize) Test_Probe->Result_OffTarget If Inactive (False Positive) Test_RIPK2 Test with RIPK2 Inhibitor (e.g., HY-19764) Test_Neg->Test_RIPK2 If Inactive (Clean Control) Test_Neg->Result_OffTarget If Active (Scaffold Toxicity) Result_GAK VALIDATED GAK TARGET (Phenotype is GAK-driven) Test_RIPK2->Result_GAK If Inactive Result_RIPK2 RIPK2 MEDIATED (Phenotype is RIPK2-driven) Test_RIPK2->Result_RIPK2 If Active

Figure 1: Decision matrix for validating GAK-mediated phenotypes using the SGC-GAK-1/1N probe pair and a RIPK2 control.

Part 5: Troubleshooting & Critical Parameters

IssuePossible CauseSolution
SGC-GAK-1N shows activity Concentration too high (>10 µM)Non-specific hydrophobic interactions occur at high micromolar concentrations. Titrate down to 1-5 µM.
No shift in NanoBRET Poor transfection efficiencyOptimize FuGENE:DNA ratio. Ensure cells are healthy (passage < 15).
High background in Viability RIPK2 dependencyThe cell line may be sensitive to RIPK2 inhibition. Run the RIPK2 control (HY-19764) to confirm.
Probe/Neg act identically Scaffold toxicityThe quinoline scaffold may be intercalating DNA or causing oxidative stress. Use a chemotype-dissimilar GAK inhibitor to cross-validate.

References

  • Asquith, C. R. M., et al. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK).[1][2][4][5][6][7][8][9] Journal of Medicinal Chemistry, 62(5), 2830–2836.[8] [8]

  • Structural Genomics Consortium (SGC). (n.d.). Probe SGC-GAK-1 and Negative Control SGC-GAK-1N Data Sheet.

  • Vasta, J. D., et al. (2018).[6][10][11] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.

  • Promega Corporation. (n.d.).[10] NanoBRET™ TE Intracellular Kinase Assay Protocol.[3][12]

Sources

Method

Application Note: Experimental Design and Protocols for Interrogating Cyclin G-Associated Kinase (GAK) Biology using SGC-GAK-1

Introduction & Rationale Cyclin G-associated kinase (GAK) is a 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family[1]. It serves as an essential cofactor for the HSC70-dependent uncoating...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Cyclin G-associated kinase (GAK) is a 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family[1]. It serves as an essential cofactor for the HSC70-dependent uncoating of clathrin-coated vesicles and is strictly required for centrosome maturation and mitotic progression[2]. Beyond basal cell biology, GAK has emerged as a compelling therapeutic target in oncology. In prostate cancer (PCa), GAK expression increases during the progression to androgen independence and correlates positively with clinical Gleason scores, making it a critical protein of interest for drug development professionals[1].

Historically, the elucidation of GAK's precise biological roles was hindered by a lack of highly selective chemical probes. The development of SGC-GAK-1 , a potent and cell-active inhibitor of the GAK ATP-binding site, alongside its structurally matched negative control SGC-GAK-1N , provides a robust toolkit for researchers[3]. However, rigorous experimental design requires accounting for SGC-GAK-1's secondary affinity for Receptor-Interacting Protein Kinase 2 (RIPK2)[1]. This application note details a self-validating experimental framework to unequivocally link observed cellular phenotypes to GAK inhibition.

The Tri-Probe Experimental Framework: Causality and Logic

In chemical biology, observing a phenotype upon compound addition is insufficient to prove target dependence. While SGC-GAK-1 exhibits a remarkable


 of 1.9 nM for GAK, it also binds RIPK2 with a 

of 110 nM[2]. In live-cell target engagement assays, this selectivity window narrows, with a GAK

of ~110–120 nM and a RIPK2

of 360 nM[3].

To establish true causality and ensure your experimental model is self-validating, researchers must employ a "Tri-Probe" system :

  • SGC-GAK-1 (Active Probe) : Induces the phenotype by inhibiting GAK (and potentially RIPK2 at higher doses).

  • SGC-GAK-1N (Negative Control) : A structurally identical chemotype that is inactive against both GAK and RIPK2. Its inclusion rules out non-specific chemotype toxicity or off-target effects shared by the molecular scaffold[1].

  • HY-19764 / Compound 18 (Off-Target Control) : A highly potent RIPK2 inhibitor (

    
     = 2.2 nM) that entirely lacks GAK affinity[2]. If a phenotype is truly GAK-mediated, this RIPK2 control will fail to replicate it, thereby definitively ruling out RIPK2 inhibition as the biological driver[3].
    
Quantitative Data Summary
CompoundPrimary Target

(In Vitro)
Cellular

(NanoBRET)
Role in Experimental Design
SGC-GAK-1 GAK1.9 nM110 - 120 nMActive chemical probe
SGC-GAK-1 RIPK2110 nM360 nMKnown off-target liability
SGC-GAK-1N None> 10 µM> 10 µMStructural negative control
HY-19764 RIPK2N/A2.2 nMOrthogonal RIPK2 control

Data synthesized from the [2] and [3].

Diagram: Logical Framework

ProbeLogic SGC SGC-GAK-1 (Active Probe) GAK GAK Inhibition (Target) SGC->GAK Potent (Kd=1.9nM) RIPK2 RIPK2 Inhibition (Off-target) SGC->RIPK2 Weak (Kd=110nM) SGCN SGC-GAK-1N (Negative Control) NoEffect No Kinase Inhibition SGCN->NoEffect Structurally matched RIPK2Ctrl HY-19764 (RIPK2 Control) RIPK2Ctrl->RIPK2 Potent (IC50=2.2nM) Phenotype True GAK Phenotype GAK->Phenotype Drives effect RIPK2->Phenotype Ruled out by controls

Logical framework of the tri-probe system to isolate GAK-dependent phenotypes.

Detailed Experimental Protocols

Protocol A: Cellular Target Engagement (NanoBRET System)

To validate that SGC-GAK-1 engages GAK in your specific cell line before running downstream phenotypic assays, a NanoBRET target engagement assay is required. This system is self-validating as it measures the competitive displacement of a fluorescent tracer by the unlabeled probe in live cells, confirming membrane permeability and target binding simultaneously[2].

Materials:

  • HEK293 cells (or your target cell line).

  • GAK-Nluc expression vector[2].

  • NanoBRET Kinase Tracer (Promega).

  • Nano-Glo Substrate.

Step-by-Step Methodology:

  • Transfection : Transfect cells with the GAK-Nluc fusion vector using a standard lipid-based reagent. Plate cells in 384-well white tissue culture plates at a density of

    
     cells/well.
    
  • Tracer Addition : After 24 hours, replace the media with Opti-MEM containing the NanoBRET Kinase Tracer at its optimized

    
     concentration.
    
  • Compound Treatment : Dispense SGC-GAK-1, SGC-GAK-1N, and HY-19764 across a 10-point concentration gradient (e.g., 10 µM down to 0.5 nM).

  • Equilibration : Incubate the plates for 2 hours at 37°C with 5%

    
    . This causality step is critical to allow the compounds to reach thermodynamic binding equilibrium with the tracer[1].
    
  • Detection : Add the Nano-Glo substrate and extracellular inhibitor. Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader.

  • Analysis : Calculate the BRET ratio (618 nm / 460 nm). SGC-GAK-1 should yield a dose-dependent decrease in the BRET ratio (indicating tracer displacement), whereas SGC-GAK-1N should maintain a flat baseline.

Diagram: NanoBRET Workflow

NanoBRET Step1 1. Transfect HEK293 with GAK-Nluc Fusion Step2 2. Add NanoBRET Tracer & Test Compounds Step1->Step2 Step3 3. Incubate (2 hours) for Equilibration Step2->Step3 Step4 4. Add Nano-Glo Substrate Step3->Step4 Step5 5. Measure BRET Ratio (460nm / 618nm) Step4->Step5

Step-by-step workflow for the GAK NanoBRET cellular target engagement assay.

Protocol B: Phenotypic Viability Assay in Prostate Cancer Models

GAK inhibition has been shown to potently reduce the viability of specific androgen receptor (AR)-driven prostate cancer cell lines, such as LNCaP and 22Rv1, while sparing AR-negative lines like PC3 and DU145[3],[4].

Step-by-Step Methodology:

  • Cell Seeding : Seed LNCaP or 22Rv1 cells in 96-well plates at

    
     cells/well in RPMI-1640 supplemented with 10% FBS. Allow 24 hours for adherence.
    
  • Compound Preparation : Prepare 1000x stock solutions of SGC-GAK-1, SGC-GAK-1N, and HY-19764 in DMSO.

  • Dosing : Treat cells with final concentrations of 0.1 µM, 1.0 µM, and 10 µM. Ensure the final DMSO concentration is normalized across all wells (strictly 0.1% to avoid solvent toxicity).

  • Incubation : Incubate the treated cells for 48 to 72 hours[4].

  • Viability Measurement : Add CellTiter-Glo reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation Logic : A valid GAK-dependent anti-proliferative effect is definitively confirmed if SGC-GAK-1 reduces viability at ~1-10 µM, while SGC-GAK-1N and HY-19764 show no significant effect at matched concentrations[3].

References

  • SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) Source: PubMed Central (PMC) - NIH URL:[Link]

  • SGC-GAK-1 A chemical probe for GAK Source: Structural Genomics Consortium (SGC) URL:[Link]

  • SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting SGC-GAK-1N Off-Target Cellular Effects

Welcome to the advanced technical support center for the SGC-GAK-1 / SGC-GAK-1N chemical probe system. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the SGC-GAK-1 / SGC-GAK-1N chemical probe system. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot unexpected phenotypic responses when using SGC-GAK-1N.

When a negative control compound like SGC-GAK-1N exhibits cellular effects, it compromises the foundational logic of your experiment. This guide will decode the causality behind these anomalies, provide self-validating protocols to isolate the variable, and ensure the scientific integrity of your kinase assays.

The Tripartite Probe System Logic

To understand why SGC-GAK-1N might fail, we must first understand its structural purpose. SGC-GAK-1 is a highly potent chemical probe that targets the ATP-binding site of Cyclin G-associated kinase (GAK) with a


 of 1.9 nM[1]. However, cellular target engagement assays reveal that SGC-GAK-1 also binds Receptor-Interacting Protein Kinase 2 (RIPK2) as a collateral target[2].

To definitively prove that a cellular phenotype is driven by GAK inhibition and not RIPK2 or general scaffold toxicity, experiments require a tripartite probe system :

  • SGC-GAK-1 : The active probe.

  • SGC-GAK-1N : A structurally matched negative control that lacks the specific hinge-binding motif required for kinase inhibition.

  • Compound 18 (or HY-19764) : A highly potent RIPK2 inhibitor that lacks GAK affinity[2].

If SGC-GAK-1N induces a phenotype, the assumption that the active probe's effects are GAK-specific is invalidated.

ProbeSystem SGCGAK1 SGC-GAK-1 (Active Probe) GAK GAK Inhibition (Target Phenotype) SGCGAK1->GAK Potent (IC50 110nM) RIPK2 RIPK2 Inhibition (Collateral Target) SGCGAK1->RIPK2 Off-target (IC50 360nM) SGCGAK1N SGC-GAK-1N (Negative Control) Null No Kinase Inhibition (Baseline) SGCGAK1N->Null Inactive (>50µM) RIPK2Ctrl Compound 18 (RIPK2 Control) RIPK2Ctrl->GAK No binding RIPK2Ctrl->RIPK2 Potent (IC50 2.2nM)

Tripartite Chemical Probe System Logic for GAK Interrogation.

Quantitative Baseline

Before troubleshooting, verify that your experimental concentrations align with the established binding affinities. SGC-GAK-1N should be entirely inactive at standard dosing ranges.

CompoundGAK

(nM)
GAK Cellular

(nM)
RIPK2

(nM)
Primary Function
SGC-GAK-1 1.9110360Active Probe[1]
SGC-GAK-1N 7,100> 50,000> 50,000Negative Control
Compound 18 > 10,000> 10,0002.2RIPK2 Control[2]

Diagnostic Workflow

When SGC-GAK-1N shows unexpected cellular effects, follow this causality-driven diagnostic tree to isolate the root cause.

DiagnosticWorkflow Start SGC-GAK-1N exhibits unexpected cellular effect CheckDose Is concentration > 10 µM? Start->CheckDose DoseHigh Non-specific Toxicity (Lipophilic accumulation) CheckDose->DoseHigh Yes DoseLow Concentration ≤ 10 µM CheckDose->DoseLow No CheckSol Check DMSO concentration Is it > 0.5%? DoseLow->CheckSol SolHigh Solvent Toxicity (DMSO Shock) CheckSol->SolHigh Yes SolLow Valid Vehicle Control CheckSol->SolLow No CheckAssay Perform NanoBRET Assay Does it bind GAK/RIPK2? SolLow->CheckAssay AssayYes Compound Degradation or Cross-Contamination CheckAssay->AssayYes Yes AssayNo Assay Interference (e.g., Autofluorescence) CheckAssay->AssayNo No

Diagnostic Workflow for Troubleshooting SGC-GAK-1N Off-Target Effects.

Troubleshooting FAQs

Q1: SGC-GAK-1N is reducing cell viability in my prostate cancer cell lines (e.g., LNCaP, 22Rv1) just like the active probe. What is causing this? A1: The most likely culprit is concentration-dependent non-specific toxicity . SGC-GAK-1 shows strong growth inhibition in LNCaP and 22Rv1 cells at 10 µM[2]. If you are dosing SGC-GAK-1N above 10 µM to "force" a negative control baseline, the quinoline core of the compound will begin to cause lipophilic stress, membrane disruption, or precipitation. Actionable Fix: Cap your maximum concentration at 10 µM. If the active probe works at 1 µM, dose the negative control at 1 µM.

Q2: I am dosing at 1 µM, and SGC-GAK-1N is still showing target-specific effects (e.g., Dengue viral entry inhibition). Could it be hitting GAK? A2: Structurally, SGC-GAK-1N cannot effectively bind the GAK ATP pocket (


). If you see target-specific effects at 1 µM, your batch of SGC-GAK-1N is likely cross-contaminated  with SGC-GAK-1 or has degraded.
Actionable Fix: Discard the current aliquot. Re-suspend a fresh batch from powder using high-purity DMSO, ensuring no shared pipette tips are used between the active probe and the control. Validate the new batch using the NanoBRET protocol below.

Q3: My biochemical assay (e.g., CellTiter-Glo or a fluorescence-based readout) shows a massive signal drop with SGC-GAK-1N. Is it killing the cells instantly? A3: Not necessarily. SGC-GAK-1N is a dark green/black powder in its pure form. Quinolines and highly conjugated systems can act as optical quenchers or autofluorescent agents . The compound may be absorbing the luminescent/fluorescent signal of your assay rather than killing the cells. Actionable Fix: Run a cell-free "compound-only" baseline assay to check for optical interference.

Q4: SGC-GAK-1N is precipitating in my cell culture media. How do I fix this? A4: SGC-GAK-1N is highly soluble in DMSO (up to 2 mg/mL), but its aqueous solubility drops rapidly. If you add the DMSO stock directly to cold media, it will "crash out" (precipitate), causing localized toxicity to the cells it lands on. Actionable Fix: Pre-warm your culture media to 37°C. Perform a serial dilution of the compound in media before adding it to the cells, ensuring the final DMSO concentration never exceeds 0.5% (ideally 0.1%).

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must validate that your SGC-GAK-1N batch is truly inactive against GAK before using it in complex phenotypic assays.

Protocol 1: Validating Compound Integrity via NanoBRET Target Engagement

This protocol proves that your SGC-GAK-1N stock has not degraded into an active GAK binder.

Step 1: Cell Preparation & Transfection

  • Plate HEK-293T cells in a 96-well white plate at

    
     cells/well.
    
  • Transfect cells with a plasmid encoding a full-length GAK-Nluc (NanoLuc) fusion protein [1]. Incubate for 24 hours at 37°C.

Step 2: Tracer Addition

  • Add the NanoBRET Tracer K-10 (Promega) to the cells at the recommended

    
     concentration.
    
  • Causality Note: The tracer binds the GAK ATP pocket and generates a BRET signal with the Nluc tag.

Step 3: Compound Treatment

  • Treat well A with DMSO (0.1%) (Baseline control).

  • Treat well B with SGC-GAK-1 (1 µM) (Positive control).

  • Treat well C with SGC-GAK-1N (1 µM) (Suspect batch).

  • Incubate for 2 hours.

Step 4: Readout & Interpretation

  • Add NanoBRET Nano-Glo Substrate and measure donor emission (460 nm) and acceptor emission (618 nm).

  • Calculate the BRET ratio (Acceptor/Donor).

  • Validation: SGC-GAK-1 should drastically reduce the BRET ratio (displacing the tracer). SGC-GAK-1N must show a BRET ratio identical to the DMSO control. If SGC-GAK-1N reduces the signal, the batch is contaminated and must be discarded.

Protocol 2: Deconvoluting Assay Interference (Cell-Free Baseline)

Use this to rule out optical interference from the compound's dark green/black pigmentation.

Step 1: Prepare your standard assay buffer/reagent (e.g., CellTiter-Glo reagent mixed with standard culture media). Step 2: Add SGC-GAK-1N to the mixture at your maximum experimental concentration (e.g., 10 µM). Do not add cells. Step 3: Measure the absorbance, fluorescence, or luminescence. Step 4: Compare the signal against a DMSO-only blank. If the signal deviates by >5%, SGC-GAK-1N is optically interfering with your assay, and you must switch to an orthogonal readout (e.g., Western blot for downstream signaling markers rather than a plate-reader viability assay).

References

  • "SGC-GAK-1 A chemical probe for GAK", Structural Genomics Consortium.
  • "SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK)
  • "SGC-GAK-1 98 (HPLC) CA93 - Sigma-Aldrich", Sigma-Aldrich.
  • "SGC-GAK-1N 98 (HPLC) CA71 - Sigma-Aldrich", Sigma-Aldrich.

Sources

Optimization

Technical Support Center: SGC-GAK-1N &amp; SGC-GAK-1 Selectivity Guide

Topic: Off-target activity of SGC-GAK-1 (and its negative control SGC-GAK-1N) on RIPK2 Target Audience: Researchers, Lead Discovery Biologists, and Pharmacologists Document ID: SGC-TECH-004 Status: CRITICAL TECHNICAL ADV...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Off-target activity of SGC-GAK-1 (and its negative control SGC-GAK-1N) on RIPK2 Target Audience: Researchers, Lead Discovery Biologists, and Pharmacologists Document ID: SGC-TECH-004 Status: CRITICAL TECHNICAL ADVISORY

Executive Summary: The "Narrow Window" Alert

Attention Researchers: While SGC-GAK-1 is the current gold-standard chemical probe for Cyclin G-Associated Kinase (GAK), it possesses a critical off-target liability against Receptor Interacting Serine/Threonine Kinase 2 (RIPK2).

In biochemical assays, the selectivity window appears robust (>50-fold).[1] However, in live-cell environments , this window collapses significantly. The cellular potency for RIPK2 is within 3-fold of the primary target (GAK).[2]

Implication: Phenotypes observed using SGC-GAK-1 at concentrations >300 nM may be driven by RIPK2 inhibition (anti-inflammatory NOD2 signaling) rather than GAK inhibition (endocytosis/viral entry).

Technical Specifications & Potency Data

The following data aggregates biochemical (


) and cellular target engagement (

) metrics. Note the discrepancy between in vitro and in cellulo selectivity.[2][3][4][5]
CompoundTargetBiochemical Potency (

)
Cellular Potency (NanoBRET

)
Function
SGC-GAK-1 GAK 1.9 nM 110 nM Primary Probe
RIPK2110 nM360 nMMajor Off-Target
SGC-GAK-1N GAK> 5,000 nM> 5,000 nMNegative Control
RIPK2> 10,000 nM> 10,000 nMClean Profile
HY-19764 (Cmpd 18) GAK> 10,000 nM> 10,000 nMRIPK2 Control
RIPK2 < 10 nM 2.2 nM RIPK2 Selective

Key Takeaway: SGC-GAK-1N is "clean" and does not inhibit RIPK2. Therefore, if SGC-GAK-1 causes an effect and SGC-GAK-1N does not, the effect could still be due to RIPK2. You must use the RIPK2 control (HY-19764) to rule this out.

Visualizing the Interference

The following diagram illustrates the overlapping pathways and where the specific probes intervene.

GAK_RIPK2_Interference cluster_GAK GAK Pathway (Primary) cluster_RIPK2 RIPK2 Pathway (Off-Target) GAK GAK (Cyclin G-Associated Kinase) Endocytosis Clathrin Uncoating & Endocytosis GAK->Endocytosis ViralEntry Viral Entry (HCV, Dengue) GAK->ViralEntry RIPK2 RIPK2 (Receptor Interacting Kinase 2) NFkB NF-kB Activation (Inflammation) RIPK2->NFkB NOD2 NOD2 Signaling NOD2->RIPK2 Probe SGC-GAK-1 (Active Probe) Probe->GAK Inhibits (IC50 ~110nM) Probe->RIPK2 Inhibits (IC50 ~360nM) RIPK2_Ctrl HY-19764 (RIPK2 Control) RIPK2_Ctrl->GAK No Effect RIPK2_Ctrl->RIPK2 Potent Inhibition (IC50 ~2nM) Neg_Ctrl SGC-GAK-1N (Negative Control) Neg_Ctrl->GAK No Effect Neg_Ctrl->RIPK2 No Effect

Caption: Mechanistic overlap of SGC-GAK-1. Note that the probe inhibits both pathways, requiring the use of HY-19764 to deconvolute RIPK2-driven effects.

Troubleshooting & FAQs
Q1: I am observing a reduction in pro-inflammatory cytokines (IL-6, TNF). Is this a GAK-specific effect?

Diagnosis: Likely False Positive . Mechanism: RIPK2 is a critical mediator of NOD1/NOD2 signaling, which drives inflammatory cytokine production. Since SGC-GAK-1 inhibits RIPK2 at concentrations often used in cellular assays (0.5 - 1.0 µM), this anti-inflammatory phenotype is likely driven by the off-target inhibition of RIPK2. Action: Run the "Triad Validation" (see Protocol A below). If HY-19764 replicates the cytokine reduction, the effect is not GAK-mediated.

Q2: What is the recommended concentration for SGC-GAK-1 to avoid RIPK2 issues?

Recommendation: 100 nM - 200 nM . At 100 nM, you are near the GAK cellular


 (~110 nM) but below the RIPK2 cellular 

(~360 nM).[5] However, this leaves little margin for error. Warning: Do not exceed 1 µM. At 1 µM, you are fully inhibiting both kinases.
Q3: Can I rely on Western Blots for p-RIPK2 to validate selectivity?

Answer: No. SGC-GAK-1 will reduce p-RIPK2 (or downstream NF-kB signals) if used at sufficient concentrations. Observing a reduction in p-RIPK2 confirms the off-target activity; it does not validate GAK selectivity. You must look for GAK-specific biomarkers (e.g., accumulation of clathrin-coated vesicles) to confirm on-target efficacy.

Q4: Why is the negative control (SGC-GAK-1N) not enough?

Technical Nuance: SGC-GAK-1N is inert on both GAK and RIPK2.

  • If SGC-GAK-1 is active and SGC-GAK-1N is inactive, you know the effect is kinase-driven.

  • But you don't know which kinase. It could still be RIPK2.

  • This is why the third compound (HY-19764) is mandatory for rigorous publication standards.

Experimental Protocols
Protocol A: The "Triad Validation" Workflow

Use this protocol to definitively assign a phenotype to GAK.

Materials:

  • Probe: SGC-GAK-1

  • Negative Control: SGC-GAK-1N

  • RIPK2 Control: HY-19764 (also known as Compound 18)

Step-by-Step:

  • Seed Cells: Plate cells (e.g., A549, HeLa, or specific immune lines) at appropriate density.

  • Treatment Groups:

    • Group A: Vehicle (DMSO)

    • Group B: SGC-GAK-1 @ 500 nM (High likelihood of dual inhibition)

    • Group C: SGC-GAK-1N @ 500 nM (Inert)

    • Group D: HY-19764 @ 500 nM (RIPK2 inhibition only)

  • Assay Readout: Measure your specific phenotype (e.g., viral titer, vesicle count, cytokine release).

  • Logic Gate Interpretation:

    • Scenario 1 (GAK Driven): Effect seen in Group B only. Groups C and D look like Vehicle.

    • Scenario 2 (RIPK2 Driven): Effect seen in Group B AND Group D . Group C looks like Vehicle.

    • Scenario 3 (Non-specific): Effect seen in Groups B and C.

Protocol B: Differentiating via NanoBRET (Target Engagement)

If you have access to Promega NanoBRET™ technology.

  • Transfection: Transfect cells with GAK-Nluc fusion vector. In a separate set, transfect with RIPK2-Nluc.

  • Tracer: Add the recommended cell-permeable tracer.

  • Titration: Treat cells with SGC-GAK-1 (8-point dose response: 0 nM to 10 µM).

  • Analysis:

    • Calculate occupancy for both GAK and RIPK2.

    • Identify the concentration where GAK occupancy is >80% while RIPK2 occupancy is <20%.

    • Note: This "sweet spot" may be very narrow or non-existent in some cell lines due to intracellular ATP competition differences.

Decision Logic Visualization

Use this flowchart to interpret your experimental results.

Validation_Logic Start Start: Phenotype Observed with SGC-GAK-1 TestNeg Test Negative Control (SGC-GAK-1N) Start->TestNeg ResultNeg Does SGC-GAK-1N mimic the effect? TestNeg->ResultNeg TestRIPK2 Test RIPK2 Control (HY-19764) ResultRIPK2 Does HY-19764 mimic the effect? TestRIPK2->ResultRIPK2 ResultNeg->TestRIPK2 No (Clean) NonSpecific Non-Specific Toxicity or Scaffold Effect ResultNeg->NonSpecific Yes RIPK2_Effect Off-Target Effect (RIPK2 Driven) ResultRIPK2->RIPK2_Effect Yes GAK_Effect Validated GAK Target Engagement ResultRIPK2->GAK_Effect No

Caption: Logic flow for validating GAK-specific phenotypes using the probe set.

References
  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)."[6] Journal of Medicinal Chemistry, 62(5), 2830–2836.[1][7] [Link] (Source of primary potency data and identification of RIPK2 as the collateral target.)

  • Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Profile." The SGC Chemical Probes.[1][2][3][4][5][6][7][8][9][10] [Link] (Official repository for probe characteristics, negative control structure, and recommended usage.)[2]

  • Chemical Probes Portal. "SGC-GAK-1." [Link] (Independent validation and expert reviews of the probe's selectivity profile.)

  • Asquith, C. R. M., et al. (2020). "Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines." Bioorganic & Medicinal Chemistry Letters, 30(16), 127284.[1] [Link] (Further discussion on the antiviral applications and structure-activity relationships of the series.)

Sources

Troubleshooting

Interpreting divergent results between SGC-GAK-1 and SGC-GAK-1N

Topic: Interpreting Divergent Results (SGC-GAK-1 vs. SGC-GAK-1N) Executive Summary: The Probe System Welcome to the SGC-GAK-1 Technical Support Hub.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting Divergent Results (SGC-GAK-1 vs. SGC-GAK-1N)

Executive Summary: The Probe System

Welcome to the SGC-GAK-1 Technical Support Hub. You are likely here because your experimental data shows a discrepancy between the active probe (SGC-GAK-1 ) and its negative control (SGC-GAK-1N ).

This is not an error; it is the design.

In high-fidelity chemical biology, "divergence" is the gold standard. The active probe should elicit a phenotype, and the negative control should remain inert. However, when both are active, or neither works, you face a specific set of biochemical challenges. This guide dissects those scenarios using data derived from the Structural Genomics Consortium (SGC) and J. Med.[1] Chem. validations.[2][3][4]

Quick Reference: The Chemical Tools
FeatureSGC-GAK-1 (Active)SGC-GAK-1N (Negative)Implication
Role Potent GAK InhibitorInert Structural AnalogThe "Lie Detector" for your assay.[1][3][5][6][7]
Target Affinity (

)
1.9 nM (GAK)> 7,000 nM (GAK)>3,000-fold selectivity window.
Cellular Potency (

)
~110 nM (NanoBRET)> 50,000 nM If 1N is active < 10 µM, it is off-target toxicity.
Primary Off-Target RIPK2 (

= 110 nM)
None (at < 10 µM)CRITICAL: SGC-GAK-1 is only ~3x selective for GAK over RIPK2 in cells.
Mechanism ATP-competitive inhibitorSteric clash (N-methyl)1N cannot bind the kinase hinge region.

Troubleshooting Logic: Interpreting Your Divergence

Use the following logic tree to diagnose your specific experimental outcome.

GAK_Logic_Flow Result Experimental Result CaseA Active: EFFECT Negative: NO EFFECT Result->CaseA CaseB Active: EFFECT Negative: EFFECT Result->CaseB CaseC Active: NO EFFECT Negative: NO EFFECT Result->CaseC ConclusionA Likely On-Target GAK (Check RIPK2) CaseA->ConclusionA ConclusionB Off-Target Toxicity or Assay Interference CaseB->ConclusionB ConclusionC Low Expression or Assay Insensitivity CaseC->ConclusionC

Figure 1: Decision matrix for interpreting differential effects between the active and negative probe.

Scenario A: The "Ideal" Divergence

Observation: SGC-GAK-1 shows a dose-dependent effect; SGC-GAK-1N is inert.

  • Diagnosis: This suggests genuine kinase inhibition.

  • The Hidden Risk (RIPK2): SGC-GAK-1 is a potent inhibitor of RIPK2 (Receptor-Interacting Protein Kinase 2).[8][9] In cellular assays, the window between GAK and RIPK2 inhibition is narrow (

    
     120 nM vs. 360 nM).[3]
    
  • Validation Step: You must rule out RIPK2.

    • Action: Run an orthogonal control using HY-19764 (or Gefitinib in some contexts), which inhibits RIPK2 but not GAK.

    • Logic: If SGC-GAK-1 works, but the RIPK2-specific inhibitor does not, your phenotype is GAK-driven.

Scenario B: The "False Positive" (Both Active)

Observation: Both probes kill cells or reduce signal at similar concentrations (usually > 5 µM).

  • Diagnosis: Off-target toxicity or assay interference.

  • Root Cause:

    • Concentration Overload: SGC-GAK-1 is designed to be used at < 1 µM . At 10 µM, the selectivity profile degrades, and general toxicity (unrelated to GAK) dominates.

    • Solubility: At high concentrations (>50 µM), these compounds may precipitate, causing physical interference in optical assays.

  • Solution: Repeat the dose-response curve capping the maximum concentration at 1 µM.

Scenario C: The "Null" Result (Neither Works)

Observation: No phenotype observed, even with SGC-GAK-1.

  • Diagnosis: GAK is not a driver in this context, or the assay is measuring a GAK-independent pathway.

  • Verification: Confirm target engagement. Just because the phenotype is absent doesn't mean the kinase isn't inhibited. Perform a Western Blot for a downstream marker (e.g., phospho-histone H3 Ser10 accumulation, a marker of GAK-mediated mitotic arrest).

Protocol: The "Triangulation" Validation

To publish data using SGC-GAK-1, you cannot rely on the active/negative pair alone due to the RIPK2 overlap. You must triangulate the result.

Objective: Confirm GAK specificity over RIPK2.

Materials
  • SGC-GAK-1 (Active Probe)

  • SGC-GAK-1N (Negative Control)

  • HY-19764 (RIPK2-selective inhibitor, GAK-inactive)[8]

Workflow

Triangulation_Protocol Step1 Step 1: Treat Cells (Max 1 µM) Branch1 SGC-GAK-1 Only (Phenotype +) Step1->Branch1 Branch2 SGC-GAK-1N (Phenotype -) Step1->Branch2 Branch3 HY-19764 (Phenotype ?) Step1->Branch3 ResultGAK Conclusion: GAK Driven Branch1->ResultGAK If HY-19764 is (-) ResultRIP Conclusion: RIPK2 Driven Branch3->ResultRIP If HY-19764 is (+)

Figure 2: The Triangulation Protocol to distinguish GAK from RIPK2 phenotypes.

  • Seed Cells: Plate cells (e.g., LNCaP or 22Rv1) at appropriate density.

  • Treatment Groups (48h - 72h):

    • Vehicle (DMSO)[4][9]

    • SGC-GAK-1 @ 100 nM, 500 nM, 1 µM

    • SGC-GAK-1N @ 1 µM [2][3][8]

    • HY-19764 @ 1 µM [2][3][7][9][10]

  • Readout: Viability (CellTiter-Glo) or Mitotic Index (p-H3 Ser10 blot).

  • Analysis:

    • GAK Driven: SGC-GAK-1 reduces viability; 1N and HY-19764 do not.

    • RIPK2 Driven: SGC-GAK-1 and HY-19764 reduce viability.[3]

Frequently Asked Questions (FAQs)

Q: Why does the negative control (SGC-GAK-1N) work at 10 µM? A: At 10 µM, you are exceeding the "promiscuity window." While SGC-GAK-1N has a methyl group that prevents it from fitting into the GAK hinge region, at high micromolar concentrations, it can interact with other cellular structures or cause non-specific toxicity. Always titrate down. The relevant window for GAK inhibition is 100 nM – 1 µM.

Q: Can I use SGC-GAK-1 in vivo (mouse models)? A: Proceed with caution. While SGC-GAK-1 is a high-quality in vitro probe, its pharmacokinetic (PK) properties are not fully optimized for oral dosing in animals. It has a short half-life. For in vivo work, it is strictly recommended to perform PK studies first to ensure you can maintain plasma concentrations above the cellular


 (120 nM) without hitting toxic levels.

Q: What is the exact structural difference between the Active and Negative? A: SGC-GAK-1N contains an N-methyl group on the quinoline nitrogen (or equivalent hinge-binding moiety depending on the specific synthesis batch). This simple addition creates a steric clash with the kinase hinge region, preventing hydrogen bonding. This renders the molecule "dead" against GAK, while preserving the rest of the physicochemical properties (solubility, permeability) of the active parent.

Q: I see a phenotype, but Western Blot shows no change in total GAK. Why? A: SGC-GAK-1 is an inhibitor , not a degrader (PROTAC). It inhibits the catalytic activity of the kinase. It will not reduce total protein levels. To verify engagement, you must look at a substrate (e.g., phosphorylation of Histone H3 or AP2M1) or use a thermal shift assay (CETSA).

References & Authoritative Sources

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)."[1][11] Journal of Medicinal Chemistry, 62(5), 2830–2836.[1]

    • Source:[9]

    • Relevance: Primary publication describing the synthesis, selectivity (

      
       values), and cellular characterization of SGC-GAK-1 and 1N.
      
  • Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Summary."

    • Source:

    • Relevance: Official source for probe criteria, recommended concentrations, and negative control specifications.

  • Chemical Probes Portal. "SGC-GAK-1 Expert Review."

    • Source:

    • Relevance: Independent expert validation and warnings regarding RIPK2 off-target effects.

Sources

Optimization

Technical Support Center: Optimizing SGC-GAK-1 &amp; SGC-GAK-1N Systems

The following technical guide is designed for researchers utilizing the chemical probe SGC-GAK-1 and its negative control SGC-GAK-1N to study Cyclin G-associated kinase (GAK). Core Concept: The Probe vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers utilizing the chemical probe SGC-GAK-1 and its negative control SGC-GAK-1N to study Cyclin G-associated kinase (GAK).

Core Concept: The Probe vs. The Control

Before optimizing concentrations, it is critical to distinguish the components of this chemical probe system to prevent experimental error.

  • SGC-GAK-1 (The Probe): The active molecule that inhibits GAK (K_d = 1.9 nM) [1].[1][2][3][4][5]

  • SGC-GAK-1N (The Negative Control): A structurally similar molecule that does not bind GAK (IC50 > 10 µM).[1][2] It controls for general toxicity caused by the chemical scaffold, independent of GAK inhibition [1].[1]

Critical Note: If your protocol focuses solely on "Optimizing SGC-GAK-1N," you are optimizing the control.[1] The scientific goal is to optimize the SGC-GAK-1 (Probe) concentration while using SGC-GAK-1N at the exact same concentration to validate that any observed phenotype is GAK-driven.[1]

Troubleshooting & Optimization (Q&A)

Q1: What is the specific "Therapeutic Window" for SGC-GAK-1 in cell culture?

A: The optimal specific window is 100 nM – 1 µM (0.1 – 1.0 µM) .[1]

  • Why? SGC-GAK-1 has a cellular IC50 for GAK of ~110 nM (NanoBRET) [1].[1]

  • The Danger Zone: Above 1 µM , the probe begins to inhibit its primary off-target, RIPK2 (Cellular IC50 ~360 nM) [2].[1] At 10 µM , significant non-specific cytotoxicity is observed in many cell lines (e.g., LNCaP, 22Rv1), often confusing specific GAK inhibition with general cell death [3].[1]

Q2: My cells are showing cytotoxicity at 5 µM. Is this GAK inhibition or off-target toxicity?

A: You must determine this using the "Triangulation Method" (see Diagram 1).

  • Test SGC-GAK-1N (Negative Control) at 5 µM.

    • If cells die:[1] The toxicity is non-specific (chemical scaffold effect).[1] The concentration is too high.

    • If cells live:[1] The toxicity is likely driven by kinase inhibition (GAK or RIPK2).[1]

  • Test HY-19764 (RIPK2 Inhibitor) at 5 µM.

    • If cells die:[1] The toxicity might be RIPK2-mediated.[1][3]

    • If cells live:[1] The toxicity is likely specific to GAK inhibition.[1]

Q3: How do I prepare the stock solutions to avoid precipitation?

A: Both compounds are hydrophobic.[1]

  • Solvent: High-grade anhydrous DMSO.

  • Solubility: ~30–78 mg/mL in DMSO [4].[1]

  • Storage: Aliquot stocks (10 mM) and store at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture and cause precipitation.

  • Cell Treatment: Do not exceed 0.1% final DMSO concentration in the culture media to avoid solvent toxicity.[1]

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for distinguishing specific GAK phenotypes from off-target cytotoxicity.

GAK_Optimization_Workflow Start Start: Observed Phenotype (e.g., Cell Death/Arrest) at Conc X Test_Neg Step 1: Test Negative Control (SGC-GAK-1N) at Conc X Start->Test_Neg Result_Neg_Dead Phenotype Persists (Cells Die) Test_Neg->Result_Neg_Dead Same Effect Result_Neg_Live Phenotype Lost (Cells Healthy) Test_Neg->Result_Neg_Live No Effect Conclusion_Scaffold Conclusion: Non-Specific Toxicity Action: Reduce Concentration Result_Neg_Dead->Conclusion_Scaffold Test_RIPK2 Step 2: Test RIPK2 Control (HY-19764) at Conc X Result_Neg_Live->Test_RIPK2 Result_RIPK2_Dead Phenotype Persists (Cells Die) Test_RIPK2->Result_RIPK2_Dead Same Effect Result_RIPK2_Live Phenotype Lost (Cells Healthy) Test_RIPK2->Result_RIPK2_Live No Effect Conclusion_RIPK2 Conclusion: Off-Target (RIPK2) Effect Action: Use < 1 µM Result_RIPK2_Dead->Conclusion_RIPK2 Conclusion_GAK Conclusion: Specific GAK Inhibition Action: Validated Result_RIPK2_Live->Conclusion_GAK

Caption: Logic flow for validating SGC-GAK-1 specificity using negative (1N) and orthogonal (RIPK2) controls.

Experimental Protocols

Protocol A: Determination of the Non-Toxic Window (Viability Assay)

Objective: Define the maximum concentration where SGC-GAK-1N (Negative Control) has no effect.[1]

  • Seeding: Seed cells (e.g., 3,000 cells/well for HeLa/LNCaP) in 96-well plates. Allow 24h adhesion.

  • Preparation: Prepare a 10 mM stock of SGC-GAK-1N in DMSO.

  • Dilution: Create a serial dilution (10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture media. Ensure DMSO is constant (e.g., 0.1%) across all wells.[1]

  • Treatment: Treat cells for 48–72 hours.

  • Readout: Add CellTiter-Glo or AlamarBlue reagents.[1] Incubate 1–4 hours.

  • Analysis: Normalize to DMSO-only control.

    • Success Criterion: Viability > 90% relative to DMSO.[1]

    • Result: If 10 µM reduces viability to 50%, but 1 µM is 95%, your Max Working Concentration is 1 µM .[1]

Protocol B: Validating Target Engagement (GAK Specificity)

Objective: Confirm GAK inhibition at the non-toxic concentration. GAK is involved in clathrin-coated vesicle uncoating.[1]

  • Treatment: Treat cells with SGC-GAK-1 and SGC-GAK-1N at the optimized concentration (e.g., 1 µM) for 6–24 hours.[1]

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-GAK (detects total GAK).[1]

    • Downstream Marker: Monitoring GAK inhibition is complex via Western blot as it is a scaffolding kinase.[1]

    • Alternative (NanoBRET): If available, use the Promega NanoBRET TE Intracellular Kinase Assay for GAK.[1] This is the gold standard for this probe [1].

      • Transfect HEK293 cells with GAK-Nluc fusion.[1][3]

      • Treat with tracer + SGC-GAK-1 (or 1N).[1]

      • SGC-GAK-1 should displace the tracer (IC50 ~110 nM).[1]

      • SGC-GAK-1N should not displace the tracer.[1]

Summary Data Table: Probe Properties

FeatureSGC-GAK-1 (Probe)SGC-GAK-1N (Negative Control)
Target GAK (Cyclin G-associated kinase)None (Inert Control)
Binding Affinity (Kd) 1.9 nM> 10,000 nM
Cellular IC50 (GAK) ~110 nMInactive
Primary Off-Target RIPK2 (IC50 ~360 nM)Inactive
Recommended Conc. 0.1 – 1.0 µMMatch Probe Concentration
Solubility (DMSO) High (~30 mg/mL)High (~30 mg/mL)

References

  • Asquith, C. R. M., et al. (2019).[1][6] SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Journal of Medicinal Chemistry, 62(5), 2830–2836.[1][6] [1]

  • Structural Genomics Consortium (SGC).[1] SGC-GAK-1 Probe Summary. The SGC Website. [1]

  • Chemical Probes Portal.[1][2] SGC-GAK-1 Profile. Chemical Probes Portal.[1][2]

  • Cayman Chemical.[1] SGC-GAK-1 Product Information & Solubility. Cayman Chemical Datasheet.

Sources

Troubleshooting

Quantitative Data: Physicochemical Properties &amp; Stability

Technical Support Center: SGC-GAK-1N Stability & Buffer Troubleshooting Guide Welcome to the Technical Support Center for SGC-GAK-1N , the structurally matched negative control for the Cyclin G-associated kinase (GAK) ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: SGC-GAK-1N Stability & Buffer Troubleshooting Guide

Welcome to the Technical Support Center for SGC-GAK-1N , the structurally matched negative control for the Cyclin G-associated kinase (GAK) chemical probe, SGC-GAK-1.

In drug development and mechanistic biology, a chemical probe is only as reliable as its negative control. SGC-GAK-1N shares the physicochemical properties of the active probe but contains structural modifications (e.g., steric hindrance at the hinge-binding region) that abrogate its affinity for GAK[1]. Proper handling, solvation, and buffer stability of this highly hydrophobic quinoline derivative are critical to preventing artifactual toxicity, precipitation, and false-positive phenotypic readouts[1][2].

This guide provides application scientists and researchers with self-validating protocols, thermodynamic causality, and troubleshooting steps for utilizing SGC-GAK-1N across various experimental buffers.

To ensure experimental integrity, researchers must strictly adhere to the solubility limits and storage parameters of SGC-GAK-1N. The compound is highly lipophilic and thermodynamically unstable in pure aqueous environments without a carrier solvent.

PropertyValue / Condition
Chemical Name N-Methyl-6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
Target Affinity (GAK KD) 7.1 µM (Negative Control) vs. 1.9 nM (Active Probe)
Cellular Target Engagement (IC50) > 50 µM (Negative Control) vs. 110 nM (Active Probe)
Solubility (Anhydrous DMSO) ~25 - 78 mg/mL (Clear solution)[3]
Solubility (Ethanol) ~10 - 39 mg/mL[3]
Solubility (Aqueous Buffers) Insoluble (Requires ≤ 0.5% DMSO co-solvent for assay use)[3]
Stability (Lyophilized Powder) ≥ 1 - 3 years at -20°C (Keep desiccated)[4]
Stability (DMSO Stock) 1 - 2 months at -20°C (Strictly avoid freeze-thaw cycles)[4]

Experimental Logic: The Self-Validating Probe System

The fundamental principle of using SGC-GAK-1N is to validate that any phenotype observed with SGC-GAK-1 (e.g., altered mitophagy or membrane trafficking) is strictly due to GAK kinase inhibition, rather than off-target lipophilic toxicity[5].

Pathway Probe SGC-GAK-1 (Active Probe) Target Cyclin G-Associated Kinase (GAK) Probe->Target Binds ATP Site Control SGC-GAK-1N (Negative Control) Control->Target Steric Clash Inhibition Kinase Inhibition (KD = 1.9 nM) Target->Inhibition NoInhibition No Binding (KD = 7.1 µM) Target->NoInhibition Phenotype Altered Mitophagy / Membrane Trafficking Inhibition->Phenotype Baseline Baseline Phenotype (Validates Specificity) NoInhibition->Baseline

Experimental logic demonstrating SGC-GAK-1 target engagement vs. SGC-GAK-1N baseline maintenance.

Step-by-Step Methodology: Reconstitution and Aqueous Dilution

Because SGC-GAK-1N is prone to hydrophobic crashing (precipitation) when introduced to high-salt experimental buffers (e.g., PBS, DMEM, HEPES), the method of dilution dictates the success of the assay.

Step 1: Equilibration Allow the lyophilized vial to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes ambient moisture to condense on the highly hydrophobic powder. This moisture initiates premature micro-aggregation and hinders complete solvation in DMSO.

Step 2: Primary Solvation Add fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex vigorously for 30 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 1–2 minutes. Causality: Anhydrous DMSO is required to completely disrupt the crystal lattice of the quinoline core. Hygroscopic (moisture-contaminated) DMSO will reduce the solubility limit and cause invisible micro-precipitates[3].

Step 3: Aliquoting Immediately divide the stock into 10–20 µL single-use aliquots in light-protected microcentrifuge tubes. Store at -20°C. Causality: Repeated freeze-thaw cycles introduce condensation into the DMSO. Over time, this water content forces the lipophilic compound out of solution, silently lowering the effective concentration of your negative control[4].

Step 4: Aqueous Dilution (Critical Step) Immediately prior to the assay, pre-warm your experimental buffer (e.g., cell culture media or biochemical assay buffer) to 37°C. While actively vortexing the buffer, add the DMSO stock dropwise . Causality: Rapid injection of a hydrophobic compound into a high-salt aqueous environment causes local supersaturation, leading to a "hydrophobic crash." Pre-warming increases the kinetic solubility limit, and vortexing ensures uniform dispersion. Ensure the final DMSO concentration remains ≤ 0.5% to avoid solvent-induced cellular cytotoxicity.

G A Lyophilized Powder (Store at -20°C) B Reconstitute in Anhydrous DMSO A->B Add Solvent C Aliquot (10-50 µL) Store at -20°C (Max 1-2 months) B->C Prevent Freeze-Thaw D Dilute into Aqueous Buffer (Dropwise, Vortexing) C->D Thaw once E Immediate Use in Assay (Final DMSO ≤ 0.5%) D->E Prevent Aggregation

Workflow for SGC-GAK-1N preparation to prevent hydrophobic aggregation and degradation.

Troubleshooting & FAQs

Q1: Why does SGC-GAK-1N precipitate when added to my cell culture media (DMEM/RPMI) or HEPES buffer? A: This is a classic "hydrophobic crash." The quinoline core of SGC-GAK-1N is highly lipophilic. When a concentrated DMSO stock is pipetted directly into a static, high-salt aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can diffuse. Resolution: Always pre-warm the buffer to 37°C. Create an intermediate dilution if necessary, or add the DMSO stock dropwise while the aqueous buffer is actively swirling or vortexing. Never exceed a final DMSO concentration of 0.5%.

Q2: Can I prepare a large batch of diluted aqueous working solution of SGC-GAK-1N and store it at 4°C for the week? A: No. SGC-GAK-1N is thermodynamically unstable in water. Over a period of hours to days, the compound will undergo micro-aggregation. These aggregates are often invisible to the naked eye but will precipitate out of solution, meaning your cells or enzymes are exposed to a much lower concentration of the control compound than intended. Always prepare aqueous dilutions immediately before use.

Q3: My negative control (SGC-GAK-1N) is showing unexpected phenotypic effects similar to the active probe (SGC-GAK-1). What happened? A: This usually occurs due to one of two reasons:

  • Concentration Overload: SGC-GAK-1N has a KD of 7.1 µM for GAK (compared to 1.9 nM for SGC-GAK-1). If you dose your cells with SGC-GAK-1N at concentrations exceeding 5–10 µM, the law of mass action dictates that it will begin to weakly engage GAK, destroying its utility as a negative control. Cap your assay concentrations at 1–5 µM.

  • Degradation: If the DMSO stock has been subjected to multiple freeze-thaw cycles, degradation products or altered baseline toxicity from the solvent itself may cause off-target cell death, mimicking a phenotype. Use a fresh aliquot[4].

Q4: Does SGC-GAK-1N have any known off-target effects I should account for in my buffer system? A: While SGC-GAK-1N is designed to lack GAK affinity, the parent scaffold has historically shown weak affinity for RIPK2[1][2]. If your experimental readout involves immune signaling or RIPK2 pathways, ensure you are running an additional RIPK2-specific control (such as HY-19764) to properly deconvolute the signaling mechanisms[2].

References

  • Structural Genomics Consortium (SGC). SGC-GAK-1 A chemical probe for GAK. Retrieved from:[Link]

  • National Institutes of Health (PMC). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Retrieved from:[Link]

  • National Institutes of Health (PMC). GAK and PRKCD are positive regulators of PRKN-independent mitophagy. Retrieved from:[Link]

  • AdooQ BioScience. SGC GAK 1 | GAK inhibitor. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent SGC-GAK-1N Experimental Results

Welcome to the technical support center for SGC-GAK-1N, a critical negative control compound for studies involving the potent and selective Cyclin G-Associated Kinase (GAK) inhibitor, SGC-GAK-1. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for SGC-GAK-1N, a critical negative control compound for studies involving the potent and selective Cyclin G-Associated Kinase (GAK) inhibitor, SGC-GAK-1. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of using SGC-GAK-1N, ensuring the integrity and reproducibility of your experimental outcomes. Our approach is rooted in scientific expertise, providing not just procedural steps, but the underlying rationale to empower your research.

I. Foundational Knowledge: Understanding GAK and the Role of SGC-GAK-1N

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[1][2][3] GAK is a key regulator of clathrin-mediated trafficking, a fundamental process for receptor recycling and intracellular transport.[4][5] It is also essential for proper mitotic progression, with its depletion leading to defects in centrosome maturation and abnormal spindle formation.[4][6] Furthermore, genome-wide association studies have linked GAK to Parkinson's disease, and it has been identified as a potential therapeutic target in certain cancers, including prostate cancer and diffuse large B-cell lymphoma.[4][6][7][8]

II. Troubleshooting Workflow for Inconsistent SGC-GAK-1N Results

When encountering unexpected or inconsistent results with SGC-GAK-1N, a systematic approach to troubleshooting is crucial. The following flowchart outlines a logical progression for identifying and resolving potential issues.

troubleshooting_workflow start Inconsistent SGC-GAK-1N Results Observed reagent_integrity Step 1: Verify Reagent Integrity & Handling start->reagent_integrity assay_conditions Step 2: Scrutinize Assay Conditions reagent_integrity->assay_conditions cell_health Step 3: Assess Cell Health & Culture Conditions assay_conditions->cell_health experimental_design Step 4: Review Experimental Design & Controls cell_health->experimental_design data_analysis Step 5: Re-evaluate Data Analysis & Interpretation experimental_design->data_analysis conclusion Consistent & Reliable SGC-GAK-1N Performance data_analysis->conclusion

Caption: A streamlined workflow for troubleshooting inconsistent SGC-GAK-1N experimental results.

FAQs and In-Depth Troubleshooting Guides

Q1: My "inactive" negative control, SGC-GAK-1N, is showing biological activity. What are the likely causes?

A. Compound Integrity and Handling:

  • Purity and Identity: First, confirm the purity and identity of your SGC-GAK-1N stock.[11] Degradation or contamination can lead to unexpected activity. If possible, verify the compound's integrity using methods like HPLC or mass spectrometry.

  • Solubility Issues: SGC-GAK-1N, like its active counterpart, has limited aqueous solubility and is typically dissolved in DMSO.[9][12][13] Ensure that the compound is fully dissolved in your stock solution and does not precipitate when diluted into your assay buffer.[11] Precipitated compound can cause artifacts and inconsistent results.

    • Best Practice: Always use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[9] Prepare working solutions fresh for each experiment and visually inspect for any precipitation.[9]

  • Storage and Stability: Verify that SGC-GAK-1N has been stored under the recommended conditions (typically -20°C or -80°C) to prevent degradation.[12][14] Avoid repeated freeze-thaw cycles of stock solutions.[11]

B. Off-Target Effects of the Parent Compound at High Concentrations:

While SGC-GAK-1 is highly selective for GAK, at higher concentrations, off-target effects can emerge.[6][15] Although SGC-GAK-1N is designed to be inactive against GAK, the shared chemical scaffold might interact with other cellular targets at high concentrations.

  • Recommended Action: It is crucial to use SGC-GAK-1N at the same concentration as SGC-GAK-1, and ideally within a concentration range where the active compound shows specific effects (typically up to 1 µM for cellular use).[15] If you are observing effects with SGC-GAK-1N at concentrations significantly higher than the IC50 of SGC-GAK-1 for GAK, it is likely a non-specific or off-target effect.

C. Cellular Context and Assay Sensitivity:

The response to any compound can be highly dependent on the cell type and the sensitivity of the assay.

  • Cell Line Specificity: Some cell lines may be particularly sensitive to the chemical scaffold of the SGC-GAK-1/1N series. This is evident in studies showing differential growth inhibition of various prostate cancer cell lines by SGC-GAK-1.[3][9][16]

  • Assay Interference: The compound itself might interfere with the assay readout.[17] For example, in fluorescence-based assays, the compound could be autofluorescent or quench the signal.

    • Troubleshooting Protocol: Run a control experiment with SGC-GAK-1N in the absence of cells or the primary enzyme to check for assay interference.

Q2: I'm seeing significant well-to-well and experiment-to-experiment variability with my SGC-GAK-1N control. How can I improve reproducibility?

Variability is a common challenge in both biochemical and cell-based assays.[18][19][20] Here’s how to systematically address it:

A. Biochemical Assay Optimization:

ParameterPotential IssueRecommended Action
Enzyme Activity Inactive enzyme due to improper storage or handling.Run a positive control without any inhibitor to confirm robust enzyme activity. Use a fresh aliquot of the enzyme and verify storage conditions.[11]
Substrate Quality Poor quality or inappropriate substrate.Use a high-quality, validated substrate for the kinase. Optimize the substrate concentration, typically at or near the Michaelis constant (Km).[11]
ATP Concentration Too high, leading to competition with any residual activity or off-target binding.For kinase assays, perform the assay at a lower ATP concentration (e.g., at the Km of the enzyme for ATP).[11][21]
Assay Buffer Suboptimal pH, ionic strength, or missing cofactors.Optimize buffer components based on the kinase's known requirements, including necessary divalent cations like Mg²⁺.[11]
Incubation Time Inconsistent timing can introduce variability.Standardize incubation times across all experiments.[11]

B. Cell-Based Assay Best Practices:

  • Cell Health and Viability: Ensure your cells are healthy and in the logarithmic growth phase.[22][23] Do not use cells that have been passaged too many times or have become over-confluent.[22]

  • Cell Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment.[22] Uneven cell plating can be a major source of variability.

  • Culture Media and Supplements: Use fresh media and supplements from a consistent source to avoid batch-to-batch variability.[22]

  • DMSO Concentration: Keep the final concentration of the DMSO vehicle consistent across all wells, including untreated controls. High concentrations of DMSO can be toxic to cells.[17]

Q3: How do I correctly interpret results when SGC-GAK-1N shows a slight effect?

It's not uncommon for a negative control to show a minor, non-significant effect. The key is to determine if this effect is statistically significant and biologically relevant.

  • Statistical Analysis: Employ appropriate statistical tests to compare the effect of SGC-GAK-1N to both the untreated control and the SGC-GAK-1 treated group. A small, statistically non-significant deviation from the control is often acceptable.

  • Dose-Response Comparison: A crucial validation step is to compare the dose-response curves of SGC-GAK-1 and SGC-GAK-1N. A valid experiment will show a potent, dose-dependent effect for SGC-GAK-1, while SGC-GAK-1N should have a flat or nearly flat response curve in the same concentration range.

Q4: Are there any known off-targets for the SGC-GAK-1 scaffold that I should be aware of for SGC-GAK-1N?

While SGC-GAK-1N is designed to be inactive against GAK, the parent compound, SGC-GAK-1, has a known collateral target: Receptor-Interacting Protein Kinase 2 (RIPK2).[3][24]

  • Cellular Engagement Assays: In live-cell NanoBRET assays, SGC-GAK-1 showed only a three-fold selectivity for GAK over RIPK2.[3]

  • Implications for SGC-GAK-1N: While SGC-GAK-1N does not show affinity for RIPK2 at typical concentrations, if you are using very high concentrations, you should be aware of this potential off-target of the chemical scaffold.[3]

  • Controlling for RIPK2 Activity: For rigorous studies, it is recommended to use a potent and selective RIPK2 inhibitor that lacks GAK activity as an additional control to dissect the effects of GAK versus RIPK2 inhibition.[3][6]

Visualizing the GAK Signaling Context

Understanding the cellular roles of GAK can help in designing more robust experiments and interpreting results. GAK is involved in several key pathways.

GAK_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Experimental Intervention receptor Receptor ccv Clathrin-Coated Vesicle receptor->ccv Endocytosis clathrin Clathrin clathrin->ccv ap2 AP-2 ap2->ccv gak GAK gak->ccv Phosphorylates AP2M1 Recruits Hsc70 mitosis Mitotic Progression gak->mitosis Regulates autophagy Autophagy Initiation gak->autophagy Regulates hsc70 Hsc70 hsc70->ccv uncoated_vesicle Uncoated Vesicle ccv->uncoated_vesicle Uncoating sgc_gak_1 SGC-GAK-1 sgc_gak_1->gak Inhibits sgc_gak_1n SGC-GAK-1N (Negative Control)

Caption: The role of GAK in clathrin-mediated endocytosis and other cellular processes.

Key Experimental Protocols

Protocol 1: Preparation of SGC-GAK-1N Stock and Working Solutions

  • Materials:

    • SGC-GAK-1N powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Appropriate cell culture medium or assay buffer

  • Procedure for 10 mM Stock Solution:

    • Allow the SGC-GAK-1N vial to equilibrate to room temperature before opening.

    • Aseptically weigh the required amount of SGC-GAK-1N powder. The molecular weight is 389.25 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 3.89 mg of SGC-GAK-1N in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect to ensure there are no particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your final assay buffer or cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control, and is typically ≤ 0.1% to minimize solvent effects.

    • Use the working solutions immediately after preparation.[9]

Conclusion

The rigorous use of negative controls like SGC-GAK-1N is fundamental to the principles of good scientific practice. By providing this comprehensive troubleshooting guide, we aim to equip researchers with the knowledge and tools to overcome experimental inconsistencies, ensuring that the data generated is both reliable and reproducible. A systematic and informed approach to experimental design and troubleshooting is the bedrock of scientific discovery.

References

  • Oreate AI Blog. (2026, January 20). Understanding GAK: The Key Player in Cellular Processes.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Wikipedia. GAK (protein). [Link]

  • Life Science Alliance. (2018, December 31). Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase. [Link]

  • Ma'ayan Lab – Computational Systems Biology. GAK Gene. [Link]

  • The Chemical Probes Portal. (2023, March 22). SGC-GAK-1. [Link]

  • Benchchem. Technical Support Center: Troubleshooting In Vitro Assays.
  • ASH Publications. (2024, December 8). Paper: The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function - Abstract.
  • Sino Biological. Gak Proteins and Antibodies. [Link]

  • Structural Genomics Consortium. SGC-GAK-1 A chemical probe for GAK. [Link]

  • National Institutes of Health. (2019, March 14). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC. [Link]

  • Reaction Biology. (2022, May 11).
  • PNAS. Cyclin-G-associated kinase GAK/dAux regulates autophagy initiation via ULK1/Atg1 in glia. [Link]

  • Promega Corporation. Choosing the Best Kinase Assay to Meet Your Research Needs.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • National Institutes of Health. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC. [Link]

  • bioRxiv. (2024, October 24). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • AdooQ®. SGC GAK 1 | GAK inhibitor | Buy from Supplier AdooQ®. [Link]

  • National Institutes of Health. (2016, October 15). Analytical and biological variability in biomarker measurement in the Hispanic Community Health Study/Study of Latinos - PMC. [Link]

  • National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • bioRxiv. (2024, October 24). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma.
  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Acutecaretesting.org. (2004, September 15). Biological variation - what's it all about?. [Link]

  • National Institutes of Health. (2019, March 14). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed. [Link]

  • BPI. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. [Link]

  • ResearchGate. Common sources of variability during sample collection and processing.
  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • National Institutes of Health. (2022, July 26). The cyclin-G associated kinase (GAK) inhibitor SGC-GAK-1 inhibits neurite outgrowth and synapse formation - PMC. [Link]

  • ResearchGate. (2024, October 29). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma.
  • bioRxiv. (2019, May 7). Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition. [Link]

  • MDPI. (2019, November 6). Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to SGC-GAK-1 and SGC-GAK-1N

Welcome to the technical support center for the chemical probe SGC-GAK-1. As Senior Application Scientists, we understand that robust and well-controlled experiments are the bedrock of scientific discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chemical probe SGC-GAK-1. As Senior Application Scientists, we understand that robust and well-controlled experiments are the bedrock of scientific discovery. This guide provides in-depth answers and troubleshooting advice to ensure you can confidently attribute your experimental phenotypes to the inhibition of Cyclin G-associated kinase (GAK) and effectively control for potential off-target effects using its companion negative control, SGC-GAK-1N.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Chemical Probe Set

Q1: What is SGC-GAK-1 and what is its primary biological target?

SGC-GAK-1 is a potent, selective, and cell-active small molecule inhibitor developed by the Structural Genomics Consortium (SGC).[1][2][3] Its primary target is the Cyclin G-associated kinase (GAK) , a serine/threonine kinase involved in crucial cellular processes.[4][5][6] GAK plays key roles in clathrin-mediated membrane trafficking, centrosome maturation during mitosis, and has been implicated in cancer and Parkinson's disease.[6][7] SGC-GAK-1 binds to the ATP-binding site of GAK with high affinity (Kd = 1.9 nM, Ki = 3.1 nM), preventing it from phosphorylating its downstream substrates.[7][8][9]

Q2: What is SGC-GAK-1N, and why is it essential for my experiments?

SGC-GAK-1N is the recommended negative control for SGC-GAK-1.[1][7] It is a close structural analog of SGC-GAK-1 that has been chemically modified to significantly reduce its affinity for GAK.[1]

The fundamental principle of a negative control is to help distinguish between the intended on-target effects and unintended off-target effects of the active probe.[10][11] Since SGC-GAK-1N is structurally similar to SGC-GAK-1, it is presumed to share a similar off-target profile. Therefore, any biological effect observed with SGC-GAK-1 but not with SGC-GAK-1N can be more confidently attributed to the inhibition of GAK.[1][11] Using the active probe without its negative control can lead to misleading results.[12]

Q3: What are the known off-targets of the active probe, SGC-GAK-1?

While SGC-GAK-1 is highly selective for GAK in broad in vitro kinase panels, cellular target engagement assays have identified Receptor-Interacting Protein Kinase 2 (RIPK2) as a significant collateral target.[1][2][3][13] In live-cell NanoBRET assays, SGC-GAK-1 inhibits RIPK2 with an IC50 of 360 nM, which is only about three-fold less potent than its inhibition of GAK (IC50 = 110-120 nM) in the same assay.[1][7] This makes it crucial to control for potential RIPK2-mediated effects in your experiments.

Section 2: Designing Robust Experiments with the Probe Set

Q4: How should I properly use SGC-GAK-1 and SGC-GAK-1N in my experimental setup?

The core principle is to run SGC-GAK-1 and SGC-GAK-1N in parallel under identical experimental conditions. A typical setup includes:

  • Vehicle Control: (e.g., DMSO) To establish the baseline response.

  • Active Probe: SGC-GAK-1 to test the effect of GAK inhibition.

  • Negative Control: SGC-GAK-1N to control for off-target effects unrelated to GAK.

You should treat cells with equimolar concentrations of SGC-GAK-1 and SGC-GAK-1N. The ideal result is a phenotypic change with SGC-GAK-1 that is absent with SGC-GAK-1N, pointing to GAK-specific activity.

G cluster_setup Experimental Setup cluster_results Result Interpretation cluster_conclusion Conclusion Vehicle Vehicle (e.g., DMSO) Phenotype_C No Phenotype Vehicle->Phenotype_C Active SGC-GAK-1 Phenotype_A Phenotype observed with SGC-GAK-1 only Active->Phenotype_A Phenotype_B Phenotype observed with BOTH SGC-GAK-1 and SGC-GAK-1N Active->Phenotype_B Negative SGC-GAK-1N Negative->Phenotype_B Negative->Phenotype_C No Effect Conclusion_A Phenotype is likely ON-TARGET (GAK-dependent) Phenotype_A->Conclusion_A Conclusion_B Phenotype is likely OFF-TARGET or due to chemical scaffold Phenotype_B->Conclusion_B Conclusion_C GAK inhibition does not cause this phenotype under these conditions Phenotype_C->Conclusion_C

Figure 1. Logical workflow for interpreting experimental results using the SGC-GAK-1 probe set.

Q5: At what concentrations should I use SGC-GAK-1 and SGC-GAK-1N?

The optimal concentration is experiment- and cell-type dependent. A good starting point is to perform a dose-response curve with SGC-GAK-1, typically ranging from 10 nM to 10 µM.[1][14] For example, potent antiproliferative activity has been observed in some prostate cancer cell lines with IC50 values between 0.17 and 0.65 µM.[9][14]

Key Principles:

  • Use the Lowest Effective Concentration: Once you identify the lowest concentration of SGC-GAK-1 that produces a robust phenotype, use that same concentration for SGC-GAK-1N.[15] Using excessively high concentrations increases the risk of off-target effects.[15]

  • Relate to Cellular Potency: The cellular IC50 for GAK engagement is ~110-120 nM.[1] Concentrations in this range are more likely to be GAK-specific. Effects seen only at very high concentrations (e.g., >5-10 µM) should be interpreted with caution.

Q6: I see a phenotype with SGC-GAK-1 but not with SGC-GAK-1N. What does this result indicate?

This is the ideal outcome and provides strong evidence that the observed phenotype is due to the inhibition of GAK. The absence of the effect with the structurally similar but GAK-inactive control rules out artifacts caused by the chemical scaffold.[1] However, you must still consider the known RIPK2 off-target (see Section 3).

Q7: I am observing the same phenotype with both SGC-GAK-1 and SGC-GAK-1N. What should I do?

This result strongly suggests that the phenotype is not mediated by GAK inhibition. It is likely an off-target effect common to both compounds due to their shared chemical structure, or a non-specific effect like cytotoxicity at the tested concentration.[11]

Next Steps:

  • Lower the Concentration: Repeat the experiment at a lower concentration for both compounds.

  • Orthogonal Validation: Use a different method, such as siRNA or CRISPR-mediated knockdown/knockout of GAK, to see if you can recapitulate the phenotype.[10] If the genetic approach produces the same result, it suggests the original inhibitor-based phenotype was indeed an artifact.

Section 3: De-risking the RIPK2 Off-Target

Q8: Since SGC-GAK-1 also inhibits RIPK2, how can I be sure my phenotype isn't caused by RIPK2 inhibition?

This is a critical question. Because SGC-GAK-1 hits both GAK and RIPK2 in cells, observing a phenotype with SGC-GAK-1 but not SGC-GAK-1N only isolates the effect to GAK and/or RIPK2. To definitively isolate the GAK-dependent effect, you must use an additional control compound that inhibits RIPK2 but not GAK.[1][2]

Q9: What is the recommended control compound to account for RIPK2 activity?

The developers of the SGC-GAK-1 probe have identified a potent and selective RIPK2 inhibitor, referred to as compound 18 in the original publication (available from vendors as HY-19764 or similar).[1][7] This compound potently inhibits RIPK2 (IC50 = 2.2 nM) but lacks any affinity for GAK (IC50 > 10 µM).[7]

By adding this compound to your experimental set, you can build a conclusive case.

G cluster_compounds Chemical Probe Set cluster_targets Cellular Targets SGC_GAK_1 SGC-GAK-1 (Active Probe) GAK GAK SGC_GAK_1->GAK Inhibits RIPK2 RIPK2 SGC_GAK_1->RIPK2 Inhibits Other_Off_Targets Other Off-Targets SGC_GAK_1->Other_Off_Targets May Inhibit SGC_GAK_1N SGC-GAK-1N (Negative Control) SGC_GAK_1N->GAK Does NOT Inhibit SGC_GAK_1N->RIPK2 Does NOT Inhibit SGC_GAK_1N->Other_Off_Targets May Inhibit RIPK2_Ctrl RIPK2 Inhibitor (e.g., HY-19764) RIPK2_Ctrl->GAK Does NOT Inhibit RIPK2_Ctrl->RIPK2 Inhibits Phenotype Observed Phenotype GAK->Phenotype On-Target Effect (Hypothesis) RIPK2->Phenotype Off-Target Effect (Hypothesis) Other_Off_Targets->Phenotype Off-Target Effect (Hypothesis)

Figure 2. Interrogating on- and off-target effects with a complete chemical probe set.

Summary of Key Compounds
CompoundPrimary Target(s)Role in ExperimentKey Potency Values
SGC-GAK-1 GAK, RIPK2Active ProbeGAK Kd = 1.9 nM; GAK cell IC50 ≈ 110 nM[7]RIPK2 cell IC50 ≈ 360 nM[7]
SGC-GAK-1N None (inactive on GAK)Negative ControlStructurally related to SGC-GAK-1 but does not inhibit GAK.[1]
HY-19764 RIPK2Orthogonal ControlRIPK2 cell IC50 = 2.2 nM[7]GAK IC50 > 10 µM[7]
Experimental Protocol: Cell Viability Assay

This protocol provides a framework for using the complete probe set to assess the impact of GAK inhibition on cell proliferation or viability (e.g., using a CellTiter-Glo® assay).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 384-well white, clear-bottom assay plates

  • SGC-GAK-1 (e.g., 10 mM stock in DMSO)

  • SGC-GAK-1N (e.g., 10 mM stock in DMSO)

  • HY-19764 (e.g., 10 mM stock in DMSO)

  • Vehicle (cell culture grade DMSO)

  • Reagent for measuring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution plate of SGC-GAK-1, SGC-GAK-1N, and HY-19764 in culture medium. Ensure the final DMSO concentration will be consistent across all wells and typically ≤ 0.1%.

  • Cell Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add the medium containing the vehicle or diluted compounds to the appropriate wells. Ensure you have technical replicates (e.g., triplicates) for each condition.

    • Include a full dose-response for SGC-GAK-1.

    • Include a full dose-response for SGC-GAK-1N.

    • Include a full dose-response for HY-19764.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours), which should be optimized for your cell line and phenotype.[1][14]

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the dose-response curves for each compound.

    • Interpretation: If SGC-GAK-1 shows a dose-dependent decrease in viability while SGC-GAK-1N and HY-19764 do not, the effect is robustly linked to GAK inhibition.

References
  • Understanding GAK: The Key Player in Cellular Processes.
  • SGC-GAK-1 A chemical probe for GAK. Structural Genomics Consortium.
  • Cyclin G-associated Kinase (GAK) | Inhibitors. MedchemExpress.com.
  • SGC-GAK-1 | Serine/threonin kinase inhibitor | CAS 2226517-76-4. Selleck Chemicals.
  • GAK Gene - Ma'ayan Lab – Comput
  • Asquith, C. R. M., Berger, B.-T., Wan, J., Ladds, M. J. G. W., Tice, C. M., & Willson, T. M. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Journal of Medicinal Chemistry, 62(5), 2830–2836. Available at: [Link]

  • Best Practices for Chemical Probes. (2016). Alto Predict.
  • Asquith, C. R. M., Berger, B.-T., Wan, J., Ladds, M. J. G. W., Tice, C. M., & Willson, T. M. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). bioRxiv. Available at: [Link]

  • Asquith, C. R. M., Berger, B.-T., Wan, J., Ladds, M. J. G. W., Tice, C. M., & Willson, T. M. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). ResearchGate. Available at: [Link]

  • Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-
  • SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). (2019). PubMed. Available at: [Link]

  • CHOOSING & USING CHEMICAL PROBES. Cayman Chemical.
  • SGC-GAK-1 (CAS Number: 2226517-76-4). Cayman Chemical.
  • Validating Chemical Probes. The Structural Genomics Consortium.
  • A Cyclin G-associated kinase (GAK) Inhibitor SGC-GAK-1. (2019). MedChemExpress.
  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. (2024). bioRxiv.
  • Müller, S., & Knapp, S. (2020). The chemical probe – scopes, limitations and challenges. Expert Opinion on Drug Discovery, 15(9), 999–1001. Available at: [Link]

  • The era of high-quality chemical probes. (2018). Nature Reviews Drug Discovery. Available at: [Link]

  • Antolin, A. A., & Workman, P. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Neuroscience, 12(7), 1030–1033. Available at: [Link]

  • The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 inhibits neurite outgrowth and synapse formation. (2022). Scientific Reports. Available at: [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2025).
  • The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function. (2024). Blood. Available at: [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. (2018). Open Targets Blog.
  • Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies. (2019). Biochemical Journal. Available at: [Link]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. (2024). bioRxiv.
  • Guidelines for the effective use of chemical inhibitors of protein function to understand their roles in cell regulation. (2009). Biochemical Journal. Available at: [Link]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. (2024).
  • SGC-GAK-1 | GAK Inhibitor. MedChemExpress.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). MDPI.
  • Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers in Molecular Biosciences.

Sources

Optimization

Technical Support Center: SGC-GAK-1N &amp; Vehicle Control Standardization

Status: Operational Ticket Focus: Validating Negative Controls in GAK Kinase Assays Assigned Specialist: Senior Application Scientist[1] Introduction: Defining Your Baseline Welcome to the SGC-GAK probe technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Validating Negative Controls in GAK Kinase Assays Assigned Specialist: Senior Application Scientist[1]

Introduction: Defining Your Baseline

Welcome to the SGC-GAK probe technical support hub. You are likely here because you are observing unexpected data in your negative control wells or need to establish a rigorous normalization protocol.

In chemical biology, the distinction between Vehicle Control and Negative Control (SGC-GAK-1N) is the difference between controlling for the solvent and controlling for the scaffold.[1]

  • SGC-GAK-1 (Active Probe): Potent inhibitor of GAK (Cyclin G Associated Kinase) and RIPK2.[1][2][3][4][5][6][7][8]

  • SGC-GAK-1N (Negative Control): A structural analog of the active probe that lacks GAK/RIPK2 inhibitory activity but retains the physicochemical properties of the quinoline scaffold.[1]

  • Vehicle Control (DMSO): Controls for solvent toxicity and baseline cellular health.[1]

The Golden Rule: Your biological phenotype should be driven by GAK inhibition.[1] Therefore, SGC-GAK-1N should behave identically to the Vehicle Control . If they diverge, your assay has a "Scaffold Interference" issue.[1]

Module 1: Troubleshooting SGC-GAK-1N Anomalies

Issue: SGC-GAK-1N shows significant inhibition compared to Vehicle.

User Report: "I treated cells with 10 µM SGC-GAK-1N, and cell viability dropped by 40% compared to DMSO."

Potential CauseTechnical ExplanationCorrective Action
Concentration Toxicity While SGC-GAK-1N is inactive against GAK/RIPK2, high concentrations (>10 µM) can cause non-specific toxicity or aggregation.[1]Titrate Down: The recommended window is 0.1 µM – 1.0 µM.[1] Do not exceed 10 µM.[1]
Solubility Crash The compound may precipitate in aqueous media, causing physical stress to cells (e.g., crystal formation).[1]Check Turbidity: Inspect wells under 20x magnification. Ensure DMSO concentration is <0.5% final.[1]
Scaffold Off-Targets The quinoline scaffold may hit unknown targets at high micromolar concentrations.[1]Calculate Selectivity Window: If SGC-GAK-1 IC₅₀ is 110 nM, testing SGC-GAK-1N at 10 µM is a 100x excess.[1] Reduce to 1 µM (10x excess).
Issue: SGC-GAK-1N signal is HIGHER than Vehicle (Assay Interference).

User Report: "My readout (fluorescence/luminescence) is higher in the negative control well than in the blank."

  • Diagnosis: The quinoline scaffold can be autofluorescent or quench specific wavelengths.[1]

  • Solution: Run a "Compound Only" control (Media + Compound, No Cells/Enzyme) to subtract background interference.

Module 2: Experimental Design & The "Probe Set" Logic

To prove GAK-specific effects, you must triangulate data using the full probe set.[1] Relying solely on SGC-GAK-1 vs. Vehicle is insufficient due to the known RIPK2 off-target activity of the active probe.[1]

The Triangulation Protocol
  • Condition A (Active): SGC-GAK-1 @ 1 µM.[1][4] (Inhibits GAK + RIPK2).

  • Condition B (Negative): SGC-GAK-1N @ 1 µM.[1] (Inhibits neither).

  • Condition C (Orthogonal): HY-19764 (Compound 18) @ 1 µM.[1] (Inhibits RIPK2 only).

  • Condition D (Vehicle): DMSO matched to 0.1%.

Interpretation Logic:

  • If A is active, but B and C are inactive

    
    GAK Driven. [1]
    
  • If A and C are active, but B is inactive

    
    RIPK2 Driven. [1]
    
  • If A and B are active

    
    Non-specific Scaffold Toxicity. [1]
    
Visualizing the Decision Logic

GAK_Logic Start Observe Phenotype with SGC-GAK-1 (Active Probe) CheckNeg Compare with SGC-GAK-1N (Negative Control) Start->CheckNeg Next Step CheckRIPK2 Compare with HY-19764 (RIPK2 Control) CheckNeg->CheckRIPK2 If SGC-GAK-1N is Inactive ResultTox Conclusion: Non-Specific Toxicity CheckNeg->ResultTox If SGC-GAK-1N is Active ResultGAK Conclusion: GAK Specific Effect CheckRIPK2->ResultGAK If HY-19764 is Inactive ResultRIPK2 Conclusion: RIPK2 Off-Target Effect CheckRIPK2->ResultRIPK2 If HY-19764 is Active

Figure 1: Decision tree for deconvoluting GAK vs. RIPK2 phenotypes using the SGC probe set.

Module 3: Quantitative Reference Data

Use this table to benchmark your internal assay validation. If your SGC-GAK-1N IC₅₀ drifts below 10 µM, verify your compound source and purity.[1]

Table 1: Potency & Selectivity Profile (NanoBRET / Binding Assays)

CompoundRoleGAK Activity (IC₅₀/K_d)RIPK2 Activity (IC₅₀/K_d)Recommended Use Conc.[1][4]
SGC-GAK-1 Active Probe1.9 nM (

) / 110 nM (Cell)
110 nM (

) / 360 nM (Cell)
0.1 – 1.0 µM
SGC-GAK-1N Negative Control> 10,000 nM > 10,000 nMMatch Active Probe
HY-19764 RIPK2 Control> 10,000 nM2.2 nM (Cell)Match Active Probe
Vehicle Solvent ControlInactiveInactiveMatch % DMSO

Data Source: Asquith et al., J. Med.[1][9] Chem. 2019 [1].[1][2][8]

Module 4: Protocol - Precise DMSO Normalization

In kinase assays, variations in DMSO concentration between the Negative Control and Vehicle wells are a common source of error (the "edge effect" or solvent suppression).[1]

The "Back-Fill" Method: Do not simply add "1 µL of DMSO" to control wells.[1] You must calculate the exact volume to match the compound stock dilution.[1]

  • Compound Stock: 10 mM SGC-GAK-1N in 100% DMSO.

  • Target Concentration: 1 µM (1:10,000 dilution).

  • Preparation:

    • Active Well: Add 1 µL SGC-GAK-1 stock to 10 mL Media. (Final DMSO: 0.01%).[1]

    • Negative Well: Add 1 µL SGC-GAK-1N stock to 10 mL Media. (Final DMSO: 0.01%).[1]

    • Vehicle Well: Add 1 µL of pure DMSO to 10 mL Media.[1] (Final DMSO: 0.01%).[1]

    • Critical: Do not use "Media Only" as your baseline.[1] You must use "Media + 0.01% DMSO".[1]

Workflow Visualization

Protocol_Flow Stock 10mM Stocks (100% DMSO) Intermed Intermediate Plate (Dilution) Stock->Intermed Dilute 1:100 in Buffer AssayPlate Assay Plate (Cells/Enzyme) Intermed->AssayPlate Transfer 10µL (Final DMSO 0.1%) Readout Plate Reader (Luminescence) AssayPlate->Readout Incubate 1-24h

Figure 2: Standardized acoustic or manual transfer workflow to ensure DMSO consistency across all conditions.

References

  • Asquith, C. R. M., et al. (2019).[1] SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Journal of Medicinal Chemistry, 62(6), 2830–2836.[1] [1]

  • Structural Genomics Consortium (SGC).[1][9] SGC-GAK-1 Probe Summary. The SGC Website. [1]

  • Chemical Probes Portal.[1] SGC-GAK-1 Profile. Chemical Probes Portal.[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting SGC-GAK-1N Aqueous Solubility

Welcome to the Technical Support Center for SGC-GAK-1N . This guide is designed for researchers and drug development professionals encountering formulation challenges with this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SGC-GAK-1N . This guide is designed for researchers and drug development professionals encountering formulation challenges with this compound.

Overview & Causality

SGC-GAK-1N is the structurally related, recommended negative control for SGC-GAK-1, a highly potent and selective chemical probe for cyclin G-associated kinase (GAK)[1]. While both compounds are critical for validating GAK-mediated cellular phenotypes, they exhibit drastically different physicochemical properties.

The primary challenge researchers face with SGC-GAK-1N is its extremely poor aqueous solubility. The substitution of the bromine atom in SGC-GAK-1 with a trifluoromethyl group in SGC-GAK-1N significantly increases its lipophilicity. Consequently, its maximum solubility in Dimethyl Sulfoxide (DMSO) is limited to approximately 2 mg/mL (~5.1 mM), compared to >25 mg/mL for the active probe. When diluting this low-concentration stock into aqueous assay buffers, the thermodynamic solvent capacity drops precipitously. Because the intrinsic aqueous solubility is exceeded at the droplet interface, the compound undergoes rapid nucleation, resulting in a "hydrophobic crash"[2].

Comparative Physicochemical Properties

To understand the formulation limits, it is critical to compare the active probe with its negative control.

PropertySGC-GAK-1 (Active Probe)SGC-GAK-1N (Negative Control)
Target Affinity (GAK K_D) 1.9 nM> 7.1 µM
Molecular Weight 389.25 g/mol 392.37 g/mol
Chemical Formula C18H17BrN2O3C20H19F3N2O3
Max DMSO Solubility > 25 mg/mL (~64 mM)~ 2 mg/mL (~5.1 mM)
Aqueous Behavior Readily dilutable at standard conc.High risk of hydrophobic crash

Troubleshooting FAQs

Q1: Why does SGC-GAK-1N precipitate immediately upon dilution into my assay buffer? A: Precipitation occurs because the local concentration of the highly lipophilic SGC-GAK-1N exceeds its intrinsic aqueous solubility at the solvent-buffer interface. When transitioning from a pure organic solvent (DMSO) to an aqueous environment, the lack of solvent capacity forces the compound out of solution. This is exacerbated if the buffer is cold or lacks carrier proteins (like BSA) to stabilize the hydrophobic molecules.

Q2: How can I achieve a 10 µM final assay concentration if my DMSO stock is capped at 5 mM? A: A 5 mM stock requires a 1:500 dilution to reach 10 µM, resulting in a final DMSO concentration of 0.2%. While 0.2% DMSO is well-tolerated in live-cell assays (e.g., NanoBRET), direct bolus addition creates localized high-concentration zones that trigger precipitation. To prevent this, use a step-wise dilution method or incorporate biocompatible surfactants (e.g., Tween-80) or cyclodextrins (e.g., HP-β-CD) to form water-soluble inclusion complexes[3].

Q3: Are solubilizing excipients compatible with live-cell target engagement assays? A: Yes, but they must be carefully titrated. For NanoBRET target engagement assays, up to 0.1% Tween-80 or 1-5% HP-β-CD is generally well-tolerated and will not disrupt the cell membrane or the bioluminescence resonance energy transfer signal[1]. Crucial: You must run a vehicle-only control containing the exact excipient ratio to rule out baseline signal interference.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 5 mM Master Stock in DMSO

Causality: Water absorbed from the atmosphere degrades the solvating power of DMSO. Using strictly anhydrous DMSO prevents premature micro-precipitation of the lipophilic compound.

  • Equilibrate: Allow the SGC-GAK-1N powder to reach room temperature in a desiccator before opening to prevent atmospheric condensation.

  • Weigh & Add: Weigh exactly 2.0 mg of SGC-GAK-1N and add 1.01 mL of anhydrous DMSO (≥99.9% purity) to achieve a ~5.0 mM stock.

  • Dissolve: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 37°C for 10 minutes.

  • Validation Check: Hold the tube against a bright light source. The solution must be completely clear (a dark green to black tint is normal, but it must be transparent). If any particulate matter or cloudiness is visible, continue sonication. Do not proceed to aqueous dilution until the stock is optically clear.

Protocol B: Step-Wise Aqueous Formulation for Cellular Assays

Causality: Pre-dispersing the compound in a surfactant micelle or cyclodextrin cavity prevents the hydrophobic crash upon bulk aqueous dilution by shielding the lipophilic surface area.

  • Pre-mix: In a fresh microcentrifuge tube, combine the required volume of the 5 mM SGC-GAK-1N DMSO stock with an equal volume of 10% Tween-80 (or 20% HP-β-CD). Pipette up and down to form a homogenous pre-mixture.

  • Dilute: While vortexing the target aqueous buffer (e.g., Opti-MEM or standard assay buffer) at medium speed, add the pre-mixture dropwise.

  • Equilibrate: Allow the final solution to sit at room temperature for 15 minutes to reach thermodynamic equilibrium.

  • Validation Check: Measure the optical density (OD) at 600 nm using a spectrophotometer. An OD600 > 0.05 compared to a blank buffer indicates micro-precipitation. If the OD600 is ≤ 0.05, the solution is stable and ready for the cellular assay.

Formulation Decision Workflow

G Start SGC-GAK-1N Aqueous Formulation Stock Prepare 5 mM DMSO Stock Start->Stock Dilution Direct Buffer Dilution (>1:500)? Stock->Dilution Precipitation Precipitation / Cloudiness Observed? Dilution->Precipitation Add to Buffer Sol1 Warm to 37°C & Sonicate (10 min) Precipitation->Sol1 Yes Success Clear Solution Proceed to Assay Precipitation->Success No Sol1->Precipitation Re-check Sol2 Add 0.1% Tween-80 or 5% HP-β-CD Sol1->Sol2 Still cloudy Sol2->Precipitation Re-check Fail Re-evaluate Max Concentration Sol2->Fail Fails again

Workflow for troubleshooting SGC-GAK-1N precipitation during aqueous buffer formulation.

References

  • Title: SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) Source: Journal of Medicinal Chemistry / NIH PMC URL: [Link]

  • Title: Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation Source: ResearchGate URL: [Link]

  • Title: Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms Source: Pharmaceutics / NIH PMC URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Variability in SGC-GAK-1N Experiments

Welcome to the technical support and troubleshooting guide for SGC-GAK-1N , the recommended negative control probe for Cyclin G-associated kinase (GAK) inhibition studies. GAK is a critical serine/threonine kinase involv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for SGC-GAK-1N , the recommended negative control probe for Cyclin G-associated kinase (GAK) inhibition studies. GAK is a critical serine/threonine kinase involved in membrane trafficking, centrosome maturation, and has been implicated in prostate cancer progression and viral entry[1][2].

While the active probe (SGC-GAK-1) is highly potent, experimental variability often arises from the improper use of its negative control, SGC-GAK-1N. This guide provides drug development professionals and researchers with field-proven, self-validating methodologies to ensure high-fidelity data and eliminate off-target noise.

I. Troubleshooting Guides & FAQs

Q1: Why am I observing phenotypic changes or toxicity in my SGC-GAK-1N control wells? A1: You are likely exceeding the thermodynamic specificity window of the control probe. SGC-GAK-1N is a structural analog of the active probe, designed to lack GAK affinity (GAK


 = 7.1 µM for SGC-GAK-1N vs. 1.9 nM for SGC-GAK-1). However, because it shares the same core chemical scaffold, administering SGC-GAK-1N at concentrations exceeding 10 µM forces non-specific hydrophobic interactions and off-target kinase binding via mass action.
Correction: Never use SGC-GAK-1N at a higher concentration than your active probe. Cap your maximum in vitro cellular dosing at 1–3 µM to maintain the integrity of the negative control profile.

Q2: My active probe (SGC-GAK-1) shows a strong phenotype, and SGC-GAK-1N does not. Is this enough to prove my phenotype is GAK-dependent? A2: No. You must account for collateral RIPK2 engagement. Cellular target engagement assays (such as NanoBRET) have definitively identified Receptor-Interacting Protein Kinase 2 (RIPK2) as a collateral target of SGC-GAK-1 (RIPK2 cellular


 = 360 nM)[1][2]. SGC-GAK-1N only weakly binds RIPK2. Therefore, a phenotype observed with SGC-GAK-1 but absent with SGC-GAK-1N could technically be driven by RIPK2 rather than GAK.
Correction: The Chemical Probes Portal strictly recommends using a "tripartite" validation system[3]. You must introduce a highly selective, orthogonal RIPK2 inhibitor (such as HY-19764/Compound 18) to rule out RIPK2-mediated effects[1].

Q3: How should I handle solvent variability between the active probe and the negative control? A3: Implement strict DMSO normalization. Variability in cell viability assays (especially in sensitive lines like LNCaP or 22Rv1) often stems from differential solvent toxicity rather than the probe itself[2]. Both SGC-GAK-1 and SGC-GAK-1N must be prepared in anhydrous DMSO. Ensure all treatment arms, including the vehicle control, receive an identical final DMSO concentration, which must be strictly maintained at or below 0.1% v/v.

II. Quantitative Target Engagement Profile

To design a self-validating experiment, researchers must understand the comparative binding kinetics of the tripartite probe system. Use the table below to establish your dosing parameters.

CompoundRole in ExperimentGAK

(nM)
GAK Cell

(nM)
RIPK2 Cell

(nM)
SGC-GAK-1 Active GAK Probe1.9110360
SGC-GAK-1N Structural Negative Control7,100> 50,000Weak/Negligible
HY-19764 Orthogonal RIPK2 ControlN/A> 10,0002.2

Data compiled from Structural Genomics Consortium and Sigma-Aldrich characterization assays[1].

III. Experimental Logic & Workflow Diagram

To eliminate variability and false positives, follow the logical workflow below. A phenotype is only considered "GAK-dependent" if it survives this specific validation matrix.

TripartiteWorkflow Start Observe Phenotype with SGC-GAK-1 TestN Run SGC-GAK-1N (Negative Control) Start->TestN EvalN Does SGC-GAK-1N replicate phenotype? TestN->EvalN TestRIPK Run RIPK2 Inhibitor (e.g., HY-19764) EvalN->TestRIPK No Tox_True Invalidated: Non-specific Toxicity / Dose too high EvalN->Tox_True Yes EvalRIPK Does RIPK2 inhibitor replicate phenotype? TestRIPK->EvalRIPK GAK_True Validated: Phenotype is GAK-dependent EvalRIPK->GAK_True No RIPK2_True Invalidated: Phenotype is RIPK2-dependent EvalRIPK->RIPK2_True Yes

Workflow for isolating GAK-specific phenotypes using a tripartite chemical probe system.

IV. Self-Validating Protocol: Tripartite Cellular Assay

This protocol provides a step-by-step methodology for executing a cellular assay (e.g., proliferation or viral entry) that inherently controls for the known variables of the SGC-GAK-1/SGC-GAK-1N system.

Step 1: Stock Preparation and Solvent Normalization
  • Reconstitute SGC-GAK-1, SGC-GAK-1N, and HY-19764 in anhydrous DMSO to generate 10 mM stock solutions.

  • Aliquot and store at -80°C to prevent repeated freeze-thaw cycles, which can degrade the compounds and introduce dosing variability.

  • Prepare working dilutions in standard culture media. Critical: Ensure the final DMSO concentration across all wells (including the vehicle control) is exactly 0.1% v/v.

Step 2: Concentration Matching & Administration

Causality Note: To accurately isolate GAK inhibition, the negative and off-target controls must be administered at concentrations that perfectly mirror the active probe's target occupancy profile.

  • Active Probe Arm: Administer SGC-GAK-1 at 1 µM . This is approximately 10x the cellular

    
     (110 nM), ensuring >90% GAK target occupancy while remaining well below the threshold for non-specific scaffold toxicity[1].
    
  • Negative Control Arm: Administer SGC-GAK-1N exactly at 1 µM . Do not escalate the dose of the negative control in an attempt to "force" a baseline; doing so will yield false-positive toxicity.

  • Off-Target Control Arm: Administer HY-19764 at 1 µM . This saturates RIPK2, matching the collateral RIPK2 engagement of the active probe[2].

Step 3: Equilibration and Phenotypic Readout
  • Incubate the cells for the required phenotypic window. For example, assessing antiproliferative activity in prostate cancer lines (LNCaP, 22Rv1) typically requires a 48- to 72-hour incubation period[2].

  • Perform your phenotypic readout (e.g., CellTiter-Glo for viability, or NanoBRET for direct target engagement).

Step 4: Data Interpretation

Your experimental results are only validated as GAK-dependent if the data strictly follows this pattern:

  • SGC-GAK-1 (1 µM): Phenotype Present.

  • SGC-GAK-1N (1 µM): Phenotype Absent (Confirms the effect is driven by the specific target-binding pharmacophore, not the chemical scaffold).

  • HY-19764 (1 µM): Phenotype Absent (Confirms the effect is driven by GAK, not the collateral target RIPK2).

V. References

  • SGC-GAK-1 A chemical probe for GAK - Structural Genomics Consortium Source: thesgc.org URL:

  • SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC - NIH Source: nih.gov URL:

  • SGC-GAK-1 - the Chemical Probes Portal Source: chemicalprobes.org URL:

  • SGC-GAK-1N 98 (HPLC) CA71 Source: sigmaaldrich.com URL:

Sources

Reference Data & Comparative Studies

Validation

Application Scientist Guide: Deciphering GAK Biology with SGC-GAK-1 and SGC-GAK-1N

As drug development professionals and molecular biologists increasingly focus on the "dark kinome," Cyclin G-associated kinase (GAK) has emerged as a critical target. GAK plays a vital role in clathrin-mediated endocytos...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and molecular biologists increasingly focus on the "dark kinome," Cyclin G-associated kinase (GAK) has emerged as a critical target. GAK plays a vital role in clathrin-mediated endocytosis, viral entry (e.g., Dengue, Hepatitis C), and the progression of hormone-independent prostate cancer.

Historically, researchers relied on non-selective alternatives like Gefitinib (an EGFR inhibitor with GAK off-target activity) or broad-spectrum isothiazolo[4,3-b]pyridines. These promiscuous agents confound experimental results, making it impossible to attribute observed cellular phenotypes exclusively to GAK inhibition. To solve this, the Structural Genomics Consortium (SGC) developed SGC-GAK-1 , a highly potent, ATP-competitive chemical probe, alongside its structurally related negative control, SGC-GAK-1N .

This guide objectively compares the performance of these tools and provides a self-validating framework for deploying them in your assays.

Quantitative Selectivity & Performance Comparison

To establish trustworthiness in target validation, a chemical probe must demonstrate a wide selectivity margin. SGC-GAK-1 was optimized to achieve a


 of 1.9 nM for GAK. However, kinome-wide screening revealed one collateral target: Receptor-Interacting Protein Kinase 2 (RIPK2).

To build a robust, self-validating experimental system, researchers must use a "probe set" consisting of the active probe (SGC-GAK-1), the negative control (SGC-GAK-1N), and an orthogonal RIPK2 control (HY-19764).

Table 1: Biochemical and Cellular Profiling of the GAK Probe Set
CompoundPrimary TargetIn Vitro Affinity (

)
Cellular Target Engagement (

)
Experimental Role
SGC-GAK-1 GAK1.9 nM110 nMActive Chemical Probe
SGC-GAK-1N GAK7.1 µM> 50 µMNegative Control
SGC-GAK-1 RIPK2 (Off-target)110 nM360 nMCollateral Target
HY-19764 RIPK2N/A2.2 nMOrthogonal RIPK2 Control
Gefitinib EGFR / GAKBroad / PromiscuousBroad / PromiscuousObsolete Alternative

Mechanistic Overview & Probe Logic

When designing a target validation experiment, relying on a single active compound is a fundamental error. Toxicity or off-target effects can easily masquerade as target-specific phenotypes. SGC-GAK-1N was synthesized by modifying the active probe to abolish GAK binding while maintaining the core chemotype. If a cellular phenotype (e.g., growth inhibition in LNCaP prostate cancer cells) is observed with SGC-GAK-1 but absent with SGC-GAK-1N, you can confidently rule out general chemotype toxicity.

Furthermore, because SGC-GAK-1 partially engages RIPK2, the highly potent RIPK2 inhibitor HY-19764 must be run in parallel. If HY-19764 fails to replicate the phenotype, RIPK2 is eliminated as the driving variable.

ProbeLogic Phenotype Observed Cellular Phenotype (e.g., Growth Inhibition) SGC SGC-GAK-1 (Active Probe) GAK GAK Inhibition SGC->GAK Potent (IC50=110nM) RIPK2 RIPK2 Inhibition (Off-Target) SGC->RIPK2 Weak (IC50=360nM) SGCN SGC-GAK-1N (Negative Control) SGCN->GAK No Binding (>50µM) RIPK2i HY-19764 (RIPK2 Control) RIPK2i->GAK No Binding (>10µM) RIPK2i->RIPK2 Potent (IC50=2.2nM) GAK->Phenotype Validates GAK Role RIPK2->Phenotype Rules out RIPK2 Role

Logical workflow for validating GAK-dependent phenotypes using orthogonal controls.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the selectivity of SGC-GAK-1 and SGC-GAK-1N was established using two highly rigorous, self-validating protocols.

Protocol A: KINOMEscan Assay for In Vitro Selectivity

Biochemical binding does not automatically equate to specificity. To map the exact selectivity profile, a two-step competition binding assay is required.

  • High-Stringency Primary Screen (1 µM): Test the probe against a panel of >400 kinases at a high concentration of 1 µM. Causality: Screening at a concentration roughly 500-fold higher than the target

    
     ensures that even weak, low-affinity off-targets are forcefully flagged, minimizing false negatives.
    
  • Thermodynamic Hit Confirmation (

    
     Determination):  For any kinase showing >80% binding in the primary screen, perform an 11-point dose-response titration to calculate the exact dissociation constant (
    
    
    
    ). Causality: Single-dose screening is prone to assay interference. Calculating the exact
    
    
    eliminates false positives. SGC-GAK-1 demonstrated no kinases binding within 30-fold of the GAK
    
    
    (except RIPK2).
Protocol B: Live-Cell NanoBRET Target Engagement Assay

In vitro potency is meaningless if a compound cannot penetrate the cell membrane or compete with intracellular ATP. The NanoBRET assay proves cellular target engagement.

  • Plasmid Transfection: Transiently transfect HEK293T cells with a plasmid encoding a full-length GAK-NanoLuc (Nluc) fusion protein. Causality: Fusing Nluc to the full-length kinase preserves its native folding, tertiary structure, and intracellular localization, which isolated kinase domains lack.

  • Tracer Incubation: Introduce a cell-permeable fluorescent tracer that reversibly binds the ATP pocket of GAK. Causality: The spatial proximity of the tracer to Nluc generates a baseline Bioluminescence Resonance Energy Transfer (BRET) signal, establishing the 100% target occupancy state.

  • Compound Competition: Treat cells with varying concentrations of SGC-GAK-1 or SGC-GAK-1N. Causality: As the unlabelled probe enters the cell and competes for the ATP site, the tracer is displaced, causing a dose-dependent decrease in BRET signal. The cellular

    
     (110 nM) is higher than the biochemical 
    
    
    
    (1.9 nM) strictly due to competition with high intracellular ATP concentrations (typically 1-5 mM). SGC-GAK-1N serves as the ultimate self-validating control, showing no displacement (> 50 µM) and proving the signal loss is driven by specific structural recognition, not membrane disruption.

NanoBRET Step1 Transfect HEK293T (GAK-Nluc Fusion) Step2 Add Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 BRET Signal Intact (Tracer in ATP Site) Step2->Step3 Step4 Add SGC-GAK-1 (Test Compound) Step3->Step4 Step5 Displacement of Tracer Loss of BRET Signal Step4->Step5

Step-by-step NanoBRET target engagement assay workflow for intracellular profiling.

Best Practices for Application Scientists

When utilizing this probe set in your own assays, adhere to the following guidelines:

  • Dosing Limits: Do not exceed 1 µM of SGC-GAK-1 in cellular assays. Pushing the concentration higher will result in complete inhibition of RIPK2, confounding your GAK-specific readout.

  • Mandatory Parallel Controls: Always run SGC-GAK-1N at the exact same concentration as SGC-GAK-1. If your phenotype persists in the SGC-GAK-1N treated wells, the effect is an artifact of the chemotype, not GAK inhibition.

  • RIPK2 Deconvolution: If you observe a phenotype at 0.5 µM - 1.0 µM of SGC-GAK-1, you must run HY-19764 at 10-50 nM. If HY-19764 does not induce the phenotype, you have successfully validated GAK as the biological driver.

References

  • SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) . National Center for Biotechnology Information (PMC).[Link]

  • SGC-GAK-1 . The Chemical Probes Portal. [Link]

  • SGC-GAK-1 A chemical probe for GAK . Structural Genomics Consortium (SGC).[Link]

Comparative

Validating GAK-Specific Cellular Phenotypes: A Comparative Guide to the SGC-GAK-1 Probe and SGC-GAK-1N Negative Control

The Challenge of Isolating GAK Kinase Function Cyclin G-associated kinase (GAK) is a ubiquitous 160 kDa serine/threonine kinase that plays critical roles in clathrin-mediated endocytosis, centrosome maturation, and mitot...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Isolating GAK Kinase Function

Cyclin G-associated kinase (GAK) is a ubiquitous 160 kDa serine/threonine kinase that plays critical roles in clathrin-mediated endocytosis, centrosome maturation, and mitotic progression [1]. Emerging evidence has implicated GAK overexpression in the progression of hormone-independent prostate cancer and as a novel therapeutic vulnerability in diffuse large B-cell lymphoma (DLBCL) [2].

However, validating GAK as a therapeutic target presents a unique mechanistic challenge. GAK is a multi-domain protein comprising a kinase domain, a PTEN-like domain, and a clathrin-binding domain. Historically, researchers relied on RNA interference (RNAi) to study GAK. While RNAi effectively depletes the protein, it abolishes both its catalytic activity and its structural scaffolding functions, leading to massive disruptions in vesicular trafficking that obscure the specific role of the kinase domain [3].

To definitively link cellular phenotypes (such as G2/M cell cycle arrest or antiproliferative effects) to GAK's catalytic function, researchers must utilize highly selective chemical probes. This guide objectively compares the SGC-GAK-1 chemical probe against alternative methodologies, emphasizing the critical role of its structurally related negative control, SGC-GAK-1N , in establishing a self-validating experimental system.

The Triangulation Strategy: Why a Single Probe is Insufficient

In phenotypic screening, a single molecule is never enough to prove causality due to the inherent risk of off-target effects. SGC-GAK-1 is a potent, cell-active inhibitor of GAK (


 = 1.9 nM). However, comprehensive kinome-wide profiling and live-cell NanoBRET assays revealed that it also engages Receptor-Interacting Protein Kinase 2 (RIPK2) as a collateral target (

= 360 nM) [1].

If a researcher observes cell death upon applying SGC-GAK-1, they face a deconvolution problem: Is the phenotype driven by GAK inhibition, RIPK2 inhibition, or an unknown off-target effect?

To establish absolute scientific trustworthiness, the Structural Genomics Consortium (SGC) developed a triangulation probe set :

  • The Active Probe (SGC-GAK-1): Inhibits GAK and RIPK2.

  • The Negative Control (SGC-GAK-1N): A structurally matched analog that lacks affinity for both GAK and RIPK2. It controls for non-specific chemotype toxicity.

  • The Off-Target Control (Compound 18 / HY-19764): A highly potent RIPK2 inhibitor (

    
     = 2.2 nM) that completely lacks GAK activity.
    

By running these three compounds in parallel, researchers can definitively isolate GAK-dependent biology.

Diagram 1: Target deconvolution mechanism using the SGC-GAK-1 probe set to isolate GAK causality.

Comparative Analysis: Chemical Probes vs. Alternative Modalities

Before the development of SGC-GAK-1, researchers relied on earlier-generation inhibitors or genetic techniques. Table 1 objectively compares the performance metrics of SGC-GAK-1 against these alternatives.

Table 1: Quantitative Comparison of GAK Inhibition Modalities

Modality / CompoundPrimary TargetGAK

(nM)
RIPK2

(nM)
Cellular GAK

Cellular RIPK2

Key Limitations
SGC-GAK-1 GAK1.9110110 nM360 nMRequires controls to rule out RIPK2.
SGC-GAK-1N None>10,000>10,000>10,000 nM>10,000 nMN/A (Negative Control).
Cmpd 18 (HY-19764) RIPK2>10,0002.2>10,000 nM2.2 nMN/A (Off-target Control).
Isothiazolo[4,3-b]pyridines GAK~10.0>1,000>1,000 nMN/APoor cellular penetrance and potency [1].
Erlotinib / Gefitinib EGFR~3.0N/AVariableN/AMassive EGFR overlap; unusable in EGFR+ cells.
RNAi / CRISPR GAK (Whole)N/AN/AN/AN/ADestroys scaffolding domains; convolutes phenotype [3].

Why SGC-GAK-1 Outperforms Alternatives: Unlike Erlotinib, which potently inhibits EGFR, SGC-GAK-1 has negligible affinity for EGFR, allowing researchers to study GAK in epithelial cancer models without confounding growth factor receptor blockade. Furthermore, its high cellular penetrance (110 nM


 in live-cell NanoBRET) ensures that in vitro biochemical potency translates effectively to in cellulo phenotypic models.

Self-Validating Experimental Workflows

To guarantee scientific integrity, experimental protocols must be designed to self-validate. The following protocol outlines the gold-standard methodology for validating GAK-dependent antiproliferative phenotypes (e.g., in LNCaP prostate cancer cells or DLBCL lines) [1][2].

Protocol: Phenotypic Validation via Triangulated Viability Assay

Objective: Determine if the antiproliferative effect observed in a target cell line is strictly dependent on GAK kinase activity.

Materials:

  • Target Cells (e.g., LNCaP, 22Rv1, or DLBCL lines).

  • SGC-GAK-1 (Active Probe, 10 mM DMSO stock).

  • SGC-GAK-1N (Negative Control, 10 mM DMSO stock).

  • Compound 18 / HY-19764 (RIPK2 Control, 10 mM DMSO stock).

  • CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well or 384-well format at a density optimized for logarithmic growth over 72 hours (e.g., 2,000–5,000 cells/well depending on the line). Incubate overnight.

  • Compound Dilution: Prepare a 10-point dose-response curve for all three compounds using serial dilutions (ranging from 10 µM down to 0.5 nM). Ensure the final DMSO concentration remains constant (≤0.1%) across all wells.

  • Parallel Treatment:

    • Arm A: Treat cells with SGC-GAK-1.

    • Arm B: Treat cells with SGC-GAK-1N.

    • Arm C: Treat cells with Compound 18.

  • Incubation: Incubate the cells for 48 to 72 hours under standard culture conditions (37°C, 5%

    
    ).
    
  • Readout: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent equal to the volume of cell culture medium present in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis & Causality Check: Calculate the

    
     for viability.
    
    • Validation Criteria: SGC-GAK-1 should demonstrate a dose-dependent reduction in viability (typically engaging at ~0.1 to 1 µM). Crucially, SGC-GAK-1N and Compound 18 must show no significant effect at matching concentrations (up to 10 µM). If this condition is met, the phenotype is definitively linked to GAK kinase inhibition.

Diagram 2: Decision tree workflow for validating GAK-dependent cellular phenotypes.

Conclusion & Best Practices

The transition from identifying a kinase in a biochemical assay to validating it as a physiological driver in living cells is fraught with off-target pitfalls. The SGC-GAK-1 probe set represents the gold standard in chemical biology because it enforces rigorous hypothesis testing.

When publishing data regarding GAK-specific phenotypes, drug development professionals and researchers should adhere to the following best practices:

  • Never use SGC-GAK-1 in isolation. Always run SGC-GAK-1N at equimolar concentrations to rule out chemotype-driven toxicity.

  • Account for RIPK2. Because SGC-GAK-1 hits RIPK2 at higher cellular concentrations, the inclusion of a potent RIPK2-only inhibitor (like Compound 18) is mandatory to confirm that the observed phenotype is not an artifact of RIPK2 blockade.

  • Dose Appropriately. Limit cellular assays to a maximum of 10 µM. Exceeding this concentration with any chemical probe risks non-specific membrane disruption and pan-kinase reactivity.

By adhering to these principles, researchers can confidently map the complex biology of GAK in oncology, virology, and neurodegenerative diseases.

References

  • Asquith, C. R. M., Berger, B.-T., Wan, J., Zuercher, W. J., & Knapp, S. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Journal of Medicinal Chemistry, 62(5), 2830-2836.[Link]

  • Hagner, P. R., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv.[Link]

  • Lee, D. W., Zhao, X., Zhang, F., Eisenberg, E., & Greene, L. E. (2008). Essential Role of Cyclin-G–associated Kinase (Auxilin-2) in Developing and Mature Mice. Molecular Biology of the Cell, 19(7), 2766-2776.[Link]

  • Structural Genomics Consortium (SGC). SGC-GAK-1: A chemical probe for GAK.[Link]

Validation

Technical Comparison Guide: SGC-GAK-1 vs. SGC-GAK-1N in Western Blot Analysis

Executive Summary This guide provides a rigorous framework for evaluating the effects of SGC-GAK-1 , a potent chemical probe for Cyclin G-associated kinase (GAK), against its structurally matched negative control, SGC-GA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous framework for evaluating the effects of SGC-GAK-1 , a potent chemical probe for Cyclin G-associated kinase (GAK), against its structurally matched negative control, SGC-GAK-1N .

GAK is a critical regulator of clathrin-mediated endocytosis and mitotic progression.[1][2] While SGC-GAK-1 potently inhibits GAK kinase activity (


 nM), SGC-GAK-1N (


M) is designed to be inert against GAK while maintaining similar physicochemical properties. In Western blot analysis, the successful isolation of on-target GAK inhibition is defined by a specific phenotypic signature—typically mitotic arrest markers (e.g., p-Histone H3) —present in SGC-GAK-1 treated samples but absent in SGC-GAK-1N treated samples.

Mechanistic Grounding & Signaling Pathway

To interpret Western blot results accurately, one must understand the downstream consequences of GAK inhibition. GAK functions as an essential cofactor for Hsc70-dependent uncoating of clathrin-coated vesicles and regulates centrosome maturation.[1][2]

Inhibition Hypothesis: Blocking GAK kinase activity disrupts centrosome function and spindle assembly, leading to a "mitotic arrest" phenotype.[3] This accumulation of cells in mitosis results in a distinct biochemical marker: the hyper-phosphorylation of Histone H3 at Serine 10.

Figure 1: GAK Signaling & Inhibition Logic

GAK_Pathway SGC_GAK_1 SGC-GAK-1 (Active Probe) GAK GAK Kinase Domain SGC_GAK_1->GAK Inhibits (Kd=1.9nM) SGC_GAK_1N SGC-GAK-1N (Negative Control) SGC_GAK_1N->GAK No Effect (Kd>7uM) Clathrin Clathrin Uncoating GAK->Clathrin Regulates Centrosome Centrosome Maturation GAK->Centrosome Regulates Arrest Prometaphase Arrest GAK->Arrest Inhibition leads to Mitosis Mitotic Progression Centrosome->Mitosis Required for pH3 INCREASED p-Histone H3 (Ser10) Arrest->pH3 Biomarker

Caption: SGC-GAK-1 inhibits GAK, causing mitotic defects and accumulation of p-Histone H3.[3] The negative control SGC-GAK-1N fails to bind GAK, allowing normal progression.

Experimental Design Strategy

A self-validating experiment requires three arms: Vehicle (DMSO), Active Probe (SGC-GAK-1), and Negative Control (SGC-GAK-1N).

Cell Line Selection
  • Recommended: Prostate cancer lines (e.g., 22Rv1 , LNCaP ) or HeLa cells.

  • Rationale: These lines exhibit high sensitivity to GAK inhibition, showing robust mitotic arrest and apoptosis markers upon treatment.

Dosage & Timing
  • Concentration:

    • SGC-GAK-1: 1

      
      M – 10 
      
      
      
      M. (Cellular
      
      
      is ~110 nM, but 1-10
      
      
      M ensures full target engagement in lysate-based readouts).
    • SGC-GAK-1N: Match the concentration of the active probe (e.g., 10

      
      M).[1][2][4]
      
  • Duration: 24 – 48 hours.

    • Why? Mitotic arrest is a temporal phenotype; cells need time to cycle and get "stuck" at the GAK-dependent checkpoint.

Comparative Table: Probe Properties
FeatureSGC-GAK-1 (Active)SGC-GAK-1N (Control)Experimental Implication
GAK Affinity (

)
1.9 nM7.1

M
>3,000-fold difference defines the "therapeutic window."
Cellular

(GAK)
~110 nM> 50

M
SGC-GAK-1N should show NO effect at 10

M.
Key Off-Target RIPK2 (

= 110 nM)
None (at relevant doses)If SGC-GAK-1N shows an effect, it is likely non-GAK toxicity.[1]

Western Blot Protocol[2][3]

This protocol focuses on detecting the functional consequence of GAK inhibition (Phospho-Histone H3) rather than just the presence of the kinase.

Figure 2: Validated Workflow

WB_Workflow Step1 Treat Cells (24-48h) Step2 Lysis (RIPA + Phos Inhibitors) Step1->Step2 Step3 SDS-PAGE (4-15% Gradient) Step2->Step3 Step4 Transfer (PVDF) Step3->Step4 Step5 Probe Primary Abs (Anti-pH3, Anti-GAK) Step4->Step5 Step6 Imaging & Analysis Step5->Step6

Caption: Standardized workflow emphasizing the inclusion of phosphatase inhibitors during lysis to preserve the p-H3 signal.

Step-by-Step Methodology
  • Sample Preparation:

    • Treat cells with DMSO (Vehicle), 1

      
      M SGC-GAK-1 , and 1 
      
      
      
      M SGC-GAK-1N
      .
    • Harvest cells after 24 hours.

    • Critical: Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Roche cOmplete + PhosSTOP). Phosphatase inhibition is non-negotiable for detecting p-Histone H3.

  • Electrophoresis & Transfer:

    • Load 20-30

      
      g total protein per lane.
      
    • Use 4-12% Bis-Tris gels to resolve GAK (160 kDa) and Histone H3 (17 kDa) simultaneously.

    • Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF is better for stripping/re-probing).

  • Antibody Incubation:

    • Primary Target: Anti-Phospho-Histone H3 (Ser10) [1:1000]. Marker of mitotic index.

    • Target Verification: Anti-GAK [1:1000]. To confirm GAK presence (levels usually remain stable).

    • Apoptosis Marker (Optional): Anti-PARP (Full length & Cleaved). GAK inhibition induces apoptosis in 22Rv1 cells.[2]

    • Loading Control: Anti-GAPDH or Anti-Vinculin (Actin can sometimes vary in cytoskeletal remodeling contexts).

  • Detection:

    • Use ECL Prime or similar high-sensitivity substrate.

    • Expected Exposure: p-H3 signal can be very strong in arrested cells; titrate exposure to avoid burnout.

Data Interpretation & Troubleshooting

The validity of your experiment rests on the differential response between the active probe and the negative control.

Expected Results Matrix
MarkerDMSO (Vehicle)SGC-GAK-1 (Active)SGC-GAK-1N (Negative)Interpretation
GAK (Total) ++++++++++++GAK is inhibited, not degraded. Levels should be stable.
p-Histone H3 (Ser10) +++++ (Strong Increase) + (Baseline)The "Signature" Effect. Indicates mitotic arrest caused by GAK inhibition.
Cleaved PARP -++ (Cell line dependent)-Indicates apoptosis (downstream of prolonged arrest).[2]
Troubleshooting "False" Results
  • Scenario A: SGC-GAK-1N also causes increased p-H3.

    • Diagnosis: Off-target toxicity or concentration is too high (>10

      
      M).
      
    • Solution: Titrate down. The window of selectivity is best between 0.1

      
      M and 1 
      
      
      
      M.
  • Scenario B: No p-H3 increase with SGC-GAK-1.

    • Diagnosis: Cell line may be GAK-insensitive, or lysis buffer lacked phosphatase inhibitors.

    • Solution: Verify cell line dependency (use 22Rv1 as positive control) and ensure fresh PhosSTOP is used.

  • Scenario C: GAK band disappears.

    • Diagnosis: Unexpected degradation.

    • Note: While SGC-GAK-1 is an inhibitor, not a degrader, some kinase inhibitors can destabilize proteins. If this happens, it validates target engagement but complicates kinetic studies.

References

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)." Journal of Medicinal Chemistry, 62(6), 2830–2836.

  • Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Summary." The SGC Website.[2][5][6] [2]

  • Asquith, C. R. M., et al. (2020). "Design and Analysis of the Mechanism of Action of SGC-GAK-1." BioRxiv.[7]

  • Sigma-Aldrich. "SGC-GAK-1 Product Datasheet."

  • Soulet, F., et al. (2024). "The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma." BioRxiv.[7]

Sources

Comparative

Technical Assessment: Is SGC-GAK-1N a Completely Inactive Control?

The following technical guide provides a rigorous assessment of SGC-GAK-1N, designed for researchers requiring high-fidelity validation of Cyclin G-associated kinase (GAK) signaling. Executive Summary Is SGC-GAK-1N compl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous assessment of SGC-GAK-1N, designed for researchers requiring high-fidelity validation of Cyclin G-associated kinase (GAK) signaling.

Executive Summary

Is SGC-GAK-1N completely inactive? Functionally, yes , but with a critical caveat regarding experimental design.

SGC-GAK-1N exhibits a dissociation constant (


) of 7.1 µM  against GAK, which is >3,700-fold weaker than the active probe, SGC-GAK-1 (

= 1.9 nM). In cellular contexts, it shows no measurable engagement (

) at concentrations where the active probe is fully saturating (0.1–1.0 µM).

The Critical Nuance: While SGC-GAK-1N is an effective negative control for GAK, relying on this binary pair alone is insufficient for rigorous target validation. The active probe (SGC-GAK-1) possesses a narrow selectivity window against RIPK2 .[1] Because SGC-GAK-1N is inactive against both GAK and RIPK2, a loss of phenotype with the negative control could theoretically result from the loss of off-target (RIPK2) inhibition, not just GAK inhibition.

Therefore, a "Triangulation Strategy" using an orthogonal RIPK2 inhibitor is required to claim GAK-specific causality.

The Probe System: Comparative Profiling

To validate GAK biology (e.g., viral entry, mitosis, or prostate cancer signaling), one must utilize the complete chemical probe system. The table below contrasts the physicochemical and biological profiles of the active probe, its negative control, and the necessary orthogonal control.

Table 1: Quantitative Performance Matrix
FeatureActive Probe (SGC-GAK-1)Negative Control (SGC-GAK-1N)Orthogonal Control (HY-19764 / Cmpd 18)
Role GAK InhibitionInert Structural AnalogRIPK2-Specific Inhibition
GAK Affinity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
1.9 nM 7,100 nM (7.1 µM)> 10,000 nM
GAK Cell Potency (

)
110 nM > 50,000 nM > 10,000 nM
RIPK2 Affinity (

)
110 nM> 50,000 nM2.2 nM
Selectivity Window Narrow (RIPK2)N/A (Inert)High (vs GAK)
Rec.[2] Concentration 0.1 – 1.0 µM0.1 – 1.0 µM0.1 – 1.0 µM

Data Source: Structural Genomics Consortium (SGC) and Journal of Medicinal Chemistry characterization data [1, 2].[3]

Critical Analysis: The "Inactive" Claim

The Concentration Trap

SGC-GAK-1N is an inactive control only when used within the recommended concentration window of the active probe.

  • Safe Zone (≤ 1 µM): At 1 µM, the active probe achieves >90% target occupancy (based on

    
    ). The negative control (
    
    
    
    ) will have negligible occupancy (< 15%).
  • Danger Zone (> 10 µM): If researchers overdose the system (e.g., 20 µM) to "ensure inhibition," SGC-GAK-1N may begin to weakly bind GAK or other kinases, acting as a low-potency inhibitor and yielding false positives.

The RIPK2 Liability

The active probe SGC-GAK-1 binds RIPK2 with an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 of ~360 nM in cells.[4] This is uncomfortably close to its GAK potency (110 nM).
  • Scenario: You treat cells with SGC-GAK-1 and observe reduced viral entry.

  • Control: You treat with SGC-GAK-1N and observe no effect.

  • Reality: The effect could be RIPK2-driven, because SGC-GAK-1N fails to inhibit RIPK2. If the phenotype was caused by RIPK2 inhibition, the negative control would correctly show no effect, misleading you into blaming GAK.

Experimental Validation: The Triangulation Protocol

To strictly validate a GAK-dependent phenotype, you must employ a logic-gated workflow.

Logic Flow Diagram

The following diagram illustrates the decision matrix required to confirm GAK specificity.

GAK_Validation_Logic Start Observed Phenotype (with SGC-GAK-1) NegControl Test with Negative Control (SGC-GAK-1N) Start->NegControl Result_Neg_Pos Phenotype Persists NegControl->Result_Neg_Pos Control Active Result_Neg_Neg Phenotype Lost NegControl->Result_Neg_Neg Control Inactive RIPK2Control Test with RIPK2 Inhibitor (HY-19764) Result_RIPK2_Pos Phenotype Persists RIPK2Control->Result_RIPK2_Pos RIPK2 Inh Active Result_RIPK2_Neg Phenotype Lost RIPK2Control->Result_RIPK2_Neg RIPK2 Inh Inactive Conclusion_OffTarget Conclusion: Non-Specific Toxicity or Off-Target Result_Neg_Pos->Conclusion_OffTarget Probe & Neg both active Result_Neg_Neg->RIPK2Control Proceed to Specificity Check Conclusion_RIPK2 Conclusion: RIPK2-Driven Result_RIPK2_Pos->Conclusion_RIPK2 Phenotype mimics Active Probe Conclusion_GAK Conclusion: TRUE GAK-Driven Result_RIPK2_Neg->Conclusion_GAK Only GAK probe works

Figure 1: Decision matrix for distinguishing GAK-specific effects from RIPK2 off-target effects using the 3-compound system.

Step-by-Step Validation Protocol

Objective: Confirm GAK target engagement and phenotypic relevance in a cell model (e.g., Prostate Cancer or Viral Infection).

Materials:

  • SGC-GAK-1 (Active Probe)

  • SGC-GAK-1N (Negative Control)

  • HY-19764 (RIPK2 Orthogonal Control)

  • NanoBRET™ Target Engagement Assay (Promega) – Optional but recommended for confirming permeability in your specific cell line.

Workflow:

  • Dose Optimization (Target Engagement):

    • Perform a NanoBRET assay to determine the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       of SGC-GAK-1 in your specific cell line.
      
    • Aim: Use the lowest concentration that achieves >90% occupancy (typically

      
      ).
      
    • Standard Start: 1.0 µM.

  • Phenotypic Screen (Triangulation):

    • Plate cells in 4 parallel arms:

      • Arm A: Vehicle (DMSO)

      • Arm B: SGC-GAK-1 (1.0 µM)

      • Arm C: SGC-GAK-1N (1.0 µM)

      • Arm D: HY-19764 (1.0 µM)

    • Incubate for the duration of the assay (e.g., 48h for viability, 1h for signaling).

  • Data Interpretation:

    • Valid GAK Result: Significant effect in Arm B. No significant difference between Arm A, C, and D.

    • RIPK2 Confounding: Effect in Arm B and Arm D. No effect in Arm C. (Indicates the biology is driven by RIPK2).

    • Non-Specific Toxicity: Effect in Arm B and Arm C. (Indicates the chemical scaffold is toxic regardless of kinase inhibition).

References

  • Asquith, C. R. M., et al. (2019).[5] "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)." Journal of Medicinal Chemistry, 62(5), 2830–2836.[3]

  • Structural Genomics Consortium (SGC). "Probe: SGC-GAK-1." The SGC Probes Portfolio.

  • Chemical Probes Portal.

  • Asquith, C. R. M., et al. (2020).[6] "Identification of a RIPK2 Inhibitor (HY-19764) as a Control for SGC-GAK-1." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Validating the On-Target Effects of SGC-GAK-1: A Comprehensive Guide to Using SGC-GAK-1N as a Negative Control

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cyclin G-Associated Kinase (GAK) Chemical Probes Executive Summary: The Necessity of Triangulation in Probe Validation In th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cyclin G-Associated Kinase (GAK) Chemical Probes

Executive Summary: The Necessity of Triangulation in Probe Validation

In the era of targeted therapeutics, the utility of a chemical probe is defined not merely by its biochemical potency, but by the rigor of its cellular validation. Cyclin G-associated kinase (GAK) is a critical 160 kDa serine/threonine kinase implicated in clathrin-mediated endocytosis, centrosome maturation, and the progression of androgen-independent prostate cancer [1]. To interrogate GAK biology, the Structural Genomics Consortium (SGC) developed SGC-GAK-1 , a highly potent and selective chemical probe [2].

However, a critical pitfall in preclinical research is the failure to account for off-target effects and scaffold-induced cytotoxicity. While SGC-GAK-1 is highly selective across the kinome, cellular engagement assays reveal a collateral affinity for Receptor-Interacting Protein Kinase 2 (RIPK2) [3]. Therefore, robust experimental design mandates a triangulation strategy . As an application scientist, I strongly advise using a tripartite system: the active probe (SGC-GAK-1), its structurally matched inactive control (SGC-GAK-1N), and an orthogonal off-target control (e.g., a selective RIPK2 inhibitor like Compound 18 or HY-19764).

Quantitative Performance Profile

To objectively compare the performance of the active probe against its controls, we must look at both biochemical affinity and live-cell target engagement.

Table 1: Comparative Profiling of the SGC-GAK-1 Probe Set

CompoundPrimary TargetGAK In Vitro KD (nM)GAK Cellular IC50 (nM)RIPK2 Cellular IC50 (nM)LNCaP Viability IC50 (µM)
SGC-GAK-1 GAK1.91103600.65
SGC-GAK-1N None (Negative Control)> 10,000> 5,000> 10,000> 100
Compound 18 RIPK2 (Off-Target Control)> 10,000> 10,0002.2> 100

*Cellular IC50 determined via NanoBRET Target Engagement Assay.

The Causality Behind the Data

Notice the shift between the in vitro KD (1.9 nM) and the cellular IC50 (110 nM) for SGC-GAK-1. In biochemical assays, the kinase is isolated. In a live cell, the probe must cross the lipid bilayer and compete with millimolar concentrations of intracellular ATP (~1-5 mM) for the kinase's ATP-binding pocket. The cellular IC50 proves that SGC-GAK-1 successfully achieves this physiological competition, while SGC-GAK-1N remains completely inert.

Logical Workflow for Phenotypic Validation

To prove that a biological phenotype (e.g., cell death in prostate cancer) is strictly driven by GAK inhibition, you must deploy the probe set in parallel.

ProbeWorkflow Start Observe Cellular Phenotype (e.g., Decreased Viability) Probe Apply SGC-GAK-1 (Active GAK Probe) Start->Probe NegCtrl Apply SGC-GAK-1N (Matched Negative Control) Start->NegCtrl OffCtrl Apply RIPK2 Inhibitor (Off-Target Control) Start->OffCtrl ResProbe Phenotype Induced (Validates Engagement) Probe->ResProbe ResNeg No Phenotype (Rules out Scaffold Toxicity) NegCtrl->ResNeg ResOff No Phenotype (Rules out RIPK2 Effect) OffCtrl->ResOff Confirm Confirmed GAK-Specific Biological Effect ResProbe->Confirm ResNeg->Confirm ResOff->Confirm

Fig 1. Triangulation workflow for validating GAK-specific phenotypes.

Self-Validating Experimental Protocols

Protocol 1: Live-Cell Target Engagement (NanoBRET Assay)

Objective: Quantify the intracellular binding affinity of SGC-GAK-1 and confirm the inactivity of SGC-GAK-1N. Causality & Self-Validation: We utilize NanoBRET because it provides a ratiometric measurement (Emission 618 nm / Emission 460 nm). This inherently normalizes the data against variations in cell number, transfection efficiency, and protein expression levels, making the assay a self-validating system.

Step-by-Step Methodology:

  • Plasmid Transfection: Transfect HEK293 cells with a plasmid encoding a full-length GAK-NanoLuc (Nluc) fusion protein. Incubate for 24 hours to allow for steady-state protein expression.

  • Tracer Incubation: Add a cell-permeable fluorescent energy transfer probe (Tracer) at a concentration equal to its pre-determined KD. This tracer binds the GAK ATP-pocket, bringing the fluorophore into proximity with Nluc to generate a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Treatment: Treat cells with serial dilutions (0.01 µM to 10 µM) of SGC-GAK-1 and SGC-GAK-1N in parallel. Incubate for 2 hours at 37°C.

  • Detection: Add the NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Analysis: Calculate the BRET ratio. As SGC-GAK-1 enters the cell and displaces the tracer, the BRET signal will decrease dose-dependently. SGC-GAK-1N should yield a flat line, proving it cannot displace the tracer.

Protocol 2: Phenotypic Validation in Prostate Cancer Models

Objective: Prove that the anti-proliferative effect of SGC-GAK-1 in androgen receptor (AR)-positive prostate cancer cells is strictly due to GAK inhibition [3]. Causality & Self-Validation: GAK interacts directly with the AR to potentiate its transcriptional activity. By testing the tripartite probe set, we isolate GAK's role. If SGC-GAK-1 causes cell death but SGC-GAK-1N does not, we rule out general quinoline scaffold toxicity. If the RIPK2 inhibitor does not cause cell death, we rule out the collateral RIPK2 pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP and 22Rv1 (AR-positive) prostate cancer cells into 96-well opaque plates at 5,000 cells/well. Allow 24 hours for adherence.

  • Tripartite Treatment: Treat parallel wells with SGC-GAK-1, SGC-GAK-1N, and Compound 18 (RIPK2 inhibitor) at 0.1 µM, 1.0 µM, and 10 µM. Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 72 hours under standard culture conditions.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and quantify ATP levels (directly proportional to viable cell number). Measure luminescence.

  • Data Interpretation: Normalize luminescence to the DMSO control. SGC-GAK-1 will show a dose-dependent reduction in viability (IC50 ~ 0.65 µM in LNCaP). SGC-GAK-1N and Compound 18 must maintain ~100% viability across all doses to validate the on-target mechanism.

GAKPathway SGC SGC-GAK-1 GAK Cyclin G-Associated Kinase (GAK) SGC->GAK Inhibits (IC50 = 110 nM) HSC70 HSC70 Cofactor GAK->HSC70 Activates AR Androgen Receptor (AR) GAK->AR Potentiates Activity Clathrin Clathrin-Coated Vesicles HSC70->Clathrin Uncoats Trafficking Membrane Trafficking & Receptor Sorting Clathrin->Trafficking Enables PCa Prostate Cancer Cell Proliferation AR->PCa Drives

Fig 2. GAK signaling pathways and the mechanism of SGC-GAK-1 inhibition.

Conclusion

The transition from a "chemical binder" to a "validated chemical probe" relies entirely on experimental controls. SGC-GAK-1 is an exceptionally powerful tool for elucidating the dark kinase biology of GAK. However, its true value is unlocked only when deployed alongside SGC-GAK-1N. By utilizing the protocols and logical frameworks outlined above, researchers can confidently attribute observed phenotypes to GAK inhibition, ensuring high-fidelity data suitable for publication and downstream drug development.

References

  • Title: SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: SGC-GAK-1 A chemical probe for GAK Source: Structural Genomics Consortium (SGC) URL: [Link]

  • Title: SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) Source: PubMed Central (NIH) URL: [Link]

Comparative

Comparative Analysis of SGC-GAK-1N and Orthogonal Controls in Kinase Inhibitor Profiling

A Comprehensive Guide to Establishing Self-Validating Experimental Systems for Cyclin G-Associated Kinase (GAK) Research The Mechanistic Causality of the Probe-Control Triad Cyclin G-associated kinase (GAK) is a 160 kDa...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Establishing Self-Validating Experimental Systems for Cyclin G-Associated Kinase (GAK) Research

The Mechanistic Causality of the Probe-Control Triad

Cyclin G-associated kinase (GAK) is a 160 kDa serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis, centrosome maturation, and viral entry. Emerging evidence also implicates GAK as a therapeutic target in advanced prostate cancer and diffuse large B-cell lymphoma (DLBCL)[1],[2]. To interrogate these biological functions, researchers developed SGC-GAK-1 , a potent, cell-active chemical probe that targets the ATP-binding site of GAK[3].

However, chemical probes are rarely perfectly specific. During comprehensive cellular profiling,1[1]. This off-target activity introduces a critical confounding variable: Are observed cellular phenotypes driven by GAK inhibition, RIPK2 inhibition, or non-specific scaffold toxicity?

To establish a self-validating experimental system, a single active probe is insufficient. Rigorous target deconvolution requires a Boolean logic triad consisting of the active probe and two distinct controls:

  • SGC-GAK-1N (The Negative Control): A structurally matched analog of SGC-GAK-1. It shares the same basic physicochemical properties and quinoline scaffold but lacks affinity for both GAK and RIPK2. If a phenotype is observed with SGC-GAK-1 but not with SGC-GAK-1N, researchers can confidently rule out general scaffold toxicity or membrane disruption.

  • HY-19764 (The Orthogonal RIPK2 Control): A highly potent, cell-active RIPK2 inhibitor that lacks GAK affinity[3]. If a phenotype is observed with SGC-GAK-1 but not with HY-19764, researchers can rule out RIPK2-driven effects.

A biological phenotype can only be attributed to GAK inhibition if it is induced by SGC-GAK-1, but remains completely unaffected by both SGC-GAK-1N and HY-19764[4].

Quantitative Comparative Profiling

The following table summarizes the binding affinities (


) and live-cell target engagement (

) metrics that validate the use of this specific compound triad. Data is derived from DiscoverX competition binding assays and Promega NanoBRET assays[1],[3],.
CompoundPrimary RoleGAK

(nM)
GAK Cell

(nM)
RIPK2

(nM)
RIPK2 Cell

(nM)
SGC-GAK-1 Active Probe1.9110110360
SGC-GAK-1N Scaffold Negative Control7,100> 50,000> 10,000> 10,000
HY-19764 Orthogonal RIPK2 Control> 10,000> 10,000N/A2.2
Logical Relationship of the Probe-Control Triad

ProbeTriad Probe SGC-GAK-1 (Active Probe) GAKTarget GAK Inhibition (Target Phenotype) Probe->GAKTarget Potent (Kd 1.9 nM) RIPK2Target RIPK2 Inhibition (Collateral Phenotype) Probe->RIPK2Target Collateral (IC50 360 nM) Scaffold Scaffold Toxicity (Off-Target Phenotype) Probe->Scaffold Potential NegCtrl SGC-GAK-1N (Negative Control) NegCtrl->Scaffold Shared Scaffold Ripk2Ctrl HY-19764 (RIPK2 Control) Ripk2Ctrl->RIPK2Target Potent (IC50 2.2 nM)

Logical framework of the SGC-GAK-1 probe triad for phenotypic deconvolution.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the application of these controls must follow strict methodological guidelines. Below are the protocols for validating target engagement and executing phenotypic screening.

Protocol A: Live-Cell Target Engagement (NanoBRET Assay)

Before running phenotypic assays, you must prove that all three compounds enter your specific cell line and behave according to the quantitative profile outlined in Section 2. The NanoBRET assay uses proximity-based bioluminescence resonance energy transfer to measure competitive displacement in live cells[3].

Step-by-Step Methodology:

  • Plasmid Transfection: Transfect HEK293T cells (or your target cell line) with plasmids encoding either a GAK-NanoLuc or RIPK2-NanoLuc fusion protein.

  • Cell Seeding: Harvest cells after 24 hours and re-seed them into 384-well white tissue culture plates at a density of

    
     cells/well.
    
  • Tracer Addition: Add the appropriate cell-permeable NanoBRET kinase fluorescent tracer at the experimentally determined

    
     concentration (e.g., Tracer K4). Causality Note: The tracer binds the kinase pocket, bringing the fluorophore close to the NanoLuc tag to generate a baseline BRET signal.
    
  • Compound Treatment: Dispense SGC-GAK-1, SGC-GAK-1N, and HY-19764 across a 10-point dose-response gradient (10 µM down to 0.5 nM).

  • Equilibration: Incubate the plates for 2 hours at 37°C, 5% CO₂. Causality Note: This incubation is critical to allow the compounds to cross the cell membrane and reach competitive binding equilibrium with the tracer.

  • Signal Measurement: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Deconvolution: Calculate the BRET ratio (618 nm / 460 nm). A decrease in the BRET ratio indicates that the compound has successfully displaced the tracer.

Protocol B: Phenotypic Validation (Prostate Cancer Viability)

Once target engagement is confirmed, the triad can be used to interrogate biological questions, such as the role of GAK in prostate cancer progression[1].

Step-by-Step Methodology:

  • Cell Culture: Cultivate 22Rv1 prostate cancer cells (known to be responsive to GAK inhibition) in RPMI-1640 supplemented with 10% FBS.

  • Seeding: Seed cells at 2,000 cells/well in 96-well opaque plates.

  • Triad Treatment: Treat parallel wells with SGC-GAK-1, SGC-GAK-1N, and HY-19764 at 1 µM and 5 µM concentrations. Include a DMSO vehicle control.

  • Incubation: Cultivate for 72 hours under standard conditions.

  • Viability Assay: Add CellTiter-Glo reagent to lyse the cells and measure ATP-dependent luminescence (directly proportional to the number of viable cells).

  • Data Interpretation: True GAK-dependent growth inhibition is validated only if SGC-GAK-1 significantly reduces viability, while SGC-GAK-1N and HY-19764 show viability comparable to the DMSO control.

Experimental Workflow Diagram

Workflow Step1 1. Cell Seeding & Transfection (Express GAK-Nluc Fusion) Step2 2. Compound Treatment (SGC-GAK-1, SGC-GAK-1N, HY-19764) Step1->Step2 Step3 3. NanoBRET Tracer Addition (Cell-Permeable Fluorescent Ligand) Step2->Step3 Step4 4. BRET Signal Measurement (Proximity-based Energy Transfer) Step3->Step4 Step5 5. Data Analysis & Deconvolution (Determine IC50 & Target Specificity) Step4->Step5

Step-by-step workflow for NanoBRET cellular target engagement and deconvolution.

Conclusion

The use of highly selective chemical probes like SGC-GAK-1 has revolutionized our ability to study under-explored kinases. However, the inherent risk of collateral target engagement (such as RIPK2) and scaffold-based liabilities demands rigorous experimental design. By integrating the inactive structural analog SGC-GAK-1N and the orthogonal collateral target inhibitor HY-19764 , researchers create a self-validating logic gate. This triad approach ensures that phenotypic observations are accurately attributed to GAK inhibition, thereby maintaining the highest standards of scientific integrity in drug development and molecular biology[1],[4].

References
  • Asquith, C. R. M., et al. "SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK)." National Institutes of Health (NIH) - PMC. 1

  • Structural Genomics Consortium. "SGC-GAK-1 A chemical probe for GAK." TheSGC.org. 3

  • Sigma-Aldrich. "SGC-GAK-1N 98 (HPLC) CA71." Sigmaaldrich.com. Link

  • Chemical Probes Portal. "SGC-GAK-1." Chemicalprobes.org. 4

  • BioRxiv. "The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma." Biorxiv.org. 2

Sources

Validation

A Researcher's Guide to Confirming GAK-Dependent Signaling Using the SGC-GAK-1 Chemical Probe Set

This guide provides an in-depth comparison and a validated experimental framework for utilizing the chemical probe SGC-GAK-1 and its inactive control, SGC-GAK-1N, to accurately identify and confirm signaling pathways dep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and a validated experimental framework for utilizing the chemical probe SGC-GAK-1 and its inactive control, SGC-GAK-1N, to accurately identify and confirm signaling pathways dependent on Cyclin G-Associated Kinase (GAK). We will explore the scientific rationale behind the chemical probe approach, compare it with alternative methods, and provide detailed protocols to ensure robust and reproducible results.

Introduction: The Multifaceted Role of GAK

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed 160 kDa serine/threonine kinase involved in a diverse array of fundamental cellular processes.[1][2] Initially identified as a partner of cyclin G, GAK is a member of the numb-associated kinase (NAK) family.[1][2][3] Its cellular functions are critical, ranging from regulating clathrin-mediated membrane trafficking and endocytosis to ensuring proper centrosome maturation and progression through mitosis.[2][4][5][6]

Given its integral role, dysregulation of GAK has been implicated in several diseases. Genome-wide association studies have linked single nucleotide polymorphisms in the GAK gene to an increased susceptibility to Parkinson's disease.[2][5] Furthermore, GAK is overexpressed in certain cancers, such as osteosarcoma, and its expression levels are positively correlated with the aggressiveness of prostate cancer, making it a potential therapeutic target.[1][2][3][7]

Elucidating the specific pathways GAK governs requires precise tools. The development of potent and selective chemical probes offers a powerful method for the acute inhibition of kinase activity, allowing researchers to directly link GAK function to cellular phenotypes.

The Chemical Probe Set: A Triad for Experimental Rigor

To confidently attribute a biological outcome to the inhibition of a specific kinase, a multi-component chemical toolset is essential. The Structural Genomics Consortium (SGC) has developed a high-quality chemical probe set for GAK, which includes a potent inhibitor, a structurally related negative control, and a means to account for off-target effects.

  • SGC-GAK-1: A potent, selective, and cell-active ATP-competitive inhibitor of GAK.[1][8][9] It exhibits a high affinity for GAK with a dissociation constant (Kd) of approximately 1.9-4.5 nM.[2][3]

  • SGC-GAK-1N: The indispensable negative control. It is structurally very similar to SGC-GAK-1 but is biologically inactive against GAK.[1][2] The purpose of this control is to ensure that any observed cellular phenotype is due to GAK inhibition and not an artifact of the chemical scaffold itself.

  • RIPK2 as a Collateral Target: While SGC-GAK-1 is highly selective across the kinome in in vitro assays, cellular target engagement assays revealed a significant off-target activity against Receptor-Interacting Protein Kinase 2 (RIPK2).[1][10][11] Therefore, a third compound, a selective RIPK2 inhibitor (such as HY-19764), should be used as an orthogonal control to dissect GAK-specific effects from those potentially mediated by RIPK2.[10]

Logical Workflow for Using the GAK Chemical Probe Set

The following diagram illustrates the decision-making process for confirming a GAK-dependent phenotype.

GAK_Probe_Workflow cluster_exp Experimental Phase cluster_val Validation Phase cluster_conc Conclusion Hypothesis Hypothesize Phenotype is GAK-Dependent Treat_GAK1 Treat Cells with SGC-GAK-1 Hypothesis->Treat_GAK1 Observe_Phenotype Phenotype Observed? Treat_GAK1->Observe_Phenotype Treat_GAK1N Treat Cells with SGC-GAK-1N (Negative Control) Observe_Phenotype->Treat_GAK1N Yes Conclusion_NotGAK Conclusion: Phenotype is NOT GAK-Dependent or is Scaffold-Related Observe_Phenotype->Conclusion_NotGAK No Observe_Phenotype_N Phenotype Observed? Treat_GAK1N->Observe_Phenotype_N Treat_RIPK2i Treat Cells with Selective RIPK2 Inhibitor Observe_Phenotype_N->Treat_RIPK2i No Observe_Phenotype_N->Conclusion_NotGAK Yes Observe_Phenotype_RIPK2 Phenotype Observed? Treat_RIPK2i->Observe_Phenotype_RIPK2 Conclusion_GAK Conclusion: Phenotype is GAK-Dependent Observe_Phenotype_RIPK2->Conclusion_GAK No Conclusion_RIPK2 Conclusion: Phenotype is RIPK2-Dependent Observe_Phenotype_RIPK2->Conclusion_RIPK2 Yes GAK_Signaling_Pathway cluster_membrane Membrane Trafficking cluster_mitosis Mitosis GAK_node GAK HSC70 HSC70 GAK_node->HSC70 recruits Clathrin Clathrin-Coated Vesicles Endocytosis Endocytosis & Receptor Trafficking Clathrin->Endocytosis HSC70->Clathrin uncoats GAK_node2 GAK Centrosome Centrosome Maturation GAK_node2->Centrosome required for Mitosis Mitotic Progression Centrosome->Mitosis SGC_GAK1 SGC-GAK-1 SGC_GAK1->GAK_node inhibits SGC_GAK1->GAK_node2 inhibits

Caption: Simplified overview of GAK's roles in cellular signaling.

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency. Treat cells with SGC-GAK-1 (e.g., 1 µM), SGC-GAK-1N (1 µM), and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target of interest (e.g., anti-phospho-Histone H3 (Ser10)) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for a loading control (e.g., GAPDH or β-actin) or total Histone H3.

Expected Outcome: Treatment with SGC-GAK-1, but not SGC-GAK-1N or the vehicle, would lead to a change in the phosphorylation status of a GAK-dependent substrate, directly implicating GAK in that signaling event.

Conclusion

The SGC-GAK-1 chemical probe set provides a robust and reliable system for dissecting the cellular functions of GAK. By systematically employing the potent inhibitor (SGC-GAK-1), the inactive negative control (SGC-GAK-1N), and an orthogonal inhibitor for the primary off-target (RIPK2), researchers can generate high-confidence data. This guide provides the comparative framework and experimental protocols necessary to rigorously confirm GAK-dependent signaling pathways, paving the way for a deeper understanding of its role in both normal physiology and disease.

References

  • Asquith, C. R. M., et al. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Journal of Medicinal Chemistry, 62(5), 2830–2836. [Link]

  • Structural Genomics Consortium. (n.d.). SGC-GAK-1 A chemical probe for GAK. SGC. Retrieved from [Link]

  • PubMed. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). National Center for Biotechnology Information. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2019). Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). Molecules, 24(22), 4016. [Link]

  • Chemical Probes Portal. (2023). SGC-GAK-1. Retrieved from [Link]

  • Imaizumi, K., et al. (2021). Targeted disruption of GAK stagnates autophagic flux by disturbing lysosomal dynamics. Oncology Reports, 46(4), 225. [Link]

  • Asquith, C. R. M., et al. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). bioRxiv. [Link]

  • Tan, J., et al. (2019). Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase. Life Science Alliance, 2(1), e201800263. [Link]

  • Chen, Y., et al. (2001). Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation. Molecular and Cellular Biology, 21(1), 105-114. [Link]

  • PubMed. (2019). Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). National Center for Biotechnology Information. Retrieved from [Link]

  • Egawa, J., et al. (2022). The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 inhibits neurite outgrowth and synapse formation. Molecular Brain, 15(1), 65. [Link]

  • Crombie, A. L., et al. (2023). The cyclin G-associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

  • Allen, G. F. G., et al. (2021). GAK and PRKCD are positive regulators of PRKN-independent mitophagy. Autophagy, 17(11), 3785–3803. [Link]

  • Shimizu, H., et al. (2009). GAK is required for mitotic progression. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reported GAK inhibitors. Retrieved from [Link]

  • Dehertogh, P., et al. (2015). Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. Journal of Medicinal Chemistry, 58(8), 3634–3647. [Link]

  • meta-evidence. (n.d.). kinin-kallikrein inhibitors for COVID-19 - living meta-analysis of clinical studies. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2019). Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition. bioRxiv. [Link]

  • Liu, S., et al. (2024). Screening kinase inhibitors identifies MELK as a prime target against influenza virus infections through inhibition of viral mRNA splicing. Frontiers in Microbiology, 15. [Link]

Sources

Comparative

SGC-GAK-1N for Ruling Out Non-Specific Effects of SGC-GAK-1

Executive Summary: The Necessity of Negative Controls In kinase chemical biology, "selectivity" is relative, not absolute. While SGC-GAK-1 is the premier chemical probe for Cyclin G-associated kinase (GAK) , it possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Necessity of Negative Controls

In kinase chemical biology, "selectivity" is relative, not absolute. While SGC-GAK-1 is the premier chemical probe for Cyclin G-associated kinase (GAK) , it possesses a known off-target liability: RIPK2 . To ascribe a specific cellular phenotype—such as viral entry inhibition or prostate cancer cell antiproliferation—to GAK inhibition, researchers must rigorously exclude off-target contributions.

This guide details the validation workflow using SGC-GAK-1N , the matched negative control. SGC-GAK-1N is structurally distinct in a manner that ablates binding to the ATP-binding pocket of GAK, rendering it inert against the primary target while maintaining physicochemical similarity to the active probe.

The Core Directive: A phenotype is only GAK-dependent if it is observed with the probe (SGC-GAK-1) but absent with the negative control (SGC-GAK-1N) and the specific RIPK2 control (Compound 18/HY-19764).

Chemical & Biological Profile

The power of this probe system lies in the structural "matched pair" design. The negative control is not a random inactive compound; it is a precise chemical derivative designed to disrupt the critical hydrogen bonding required for ATP-competitive inhibition.

Table 1: Physicochemical and Activity Comparison
FeatureActive Probe: SGC-GAK-1 Negative Control: SGC-GAK-1N RIPK2 Control: HY-19764
SGC ID SGC-GAK-1 (Cmpd 11)SGC-GAK-1N (Cmpd 14)Cmpd 18
Target GAK (Primary), RIPK2 (Off-target)Inactive (Inert)RIPK2 (Selective)
Mechanism ATP-Competitive InhibitorSteric Hinge-Binder DisruptionATP-Competitive Inhibitor
Biochemical K_d (GAK) 1.9 nM > 7,000 nM > 10,000 nM
Cellular IC50 (GAK) 110 nM (NanoBRET)> 50,000 nM > 10,000 nM
Cellular IC50 (RIPK2) 360 nM> 10,000 nM2.2 nM
Key Structural Feature 4-anilinoquinoline scaffoldN-methylated linker (blocks hinge H-bond)Quinazoline scaffold

Technical Insight: The N-methylation in SGC-GAK-1N introduces a steric clash and removes the hydrogen bond donor capability of the aniline nitrogen. This single modification effectively "deletes" kinase affinity without significantly altering lipophilicity or cell permeability.

The Validation Logic: A 3-Arm System

To validate a GAK-specific effect, you cannot rely on the probe and negative control alone due to the RIPK2 off-target activity. You must employ a triangulation strategy.

Diagram 1: The Decision Logic (Graphviz)

GAK_Validation_Logic Start Observed Phenotype (with SGC-GAK-1) CheckNeg Test SGC-GAK-1N (Negative Control) Start->CheckNeg CheckRIPK2 Test HY-19764 (RIPK2 Inhibitor) CheckNeg->CheckRIPK2 Phenotype Lost (Inactive) ResultOffTarget INVALID: Non-Specific / Off-Target CheckNeg->ResultOffTarget Phenotype Persists (Active) ResultGAK VALIDATED: GAK-Dependent Effect CheckRIPK2->ResultGAK Phenotype Absent (Inactive) ResultRIPK2 INVALID: RIPK2-Driven Effect CheckRIPK2->ResultRIPK2 Phenotype Mimicked (Active)

Caption: Logic flow for distinguishing GAK-specific biology from off-target effects using the SGC probe set.

Experimental Protocols

Protocol A: Determining GAK-Specific Cytotoxicity (Viability Assay)

Objective: To confirm if antiproliferative effects in prostate cancer lines (e.g., LNCaP, 22Rv1) are GAK-driven.

Materials:

  • SGC-GAK-1 (10 mM stock in DMSO)

  • SGC-GAK-1N (10 mM stock in DMSO)

  • HY-19764 (10 mM stock in DMSO)

  • CellTiter-Glo® or Resazurin reagent

Workflow:

  • Seeding: Plate cells (e.g., 22Rv1) at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Dosing: Prepare a serial dilution (10 µM down to 1 nM) of all three compounds.

    • Critical Step: Maintain constant DMSO concentration (e.g., 0.1%) across all wells.

  • Incubation: Treat cells for 72 hours.

  • Readout: Add viability reagent and measure luminescence/fluorescence.

  • Analysis:

    • Calculate IC50 for all three curves.

    • Success Criteria: SGC-GAK-1 should show IC50 < 1 µM.[1] SGC-GAK-1N and HY-19764 should show no effect (flat line) up to 10 µM.

Protocol B: Target Engagement Verification (NanoBRET™)

Objective: To prove that SGC-GAK-1N is indeed inactive against GAK in your specific cellular context.

Materials:

  • NanoBRET™ TE Intracellular Kinase Assay (Promega)

  • Plasmid expressing GAK-Nanoluc fusion[2]

  • Tracer K-5 or K-10 (Optimize for GAK)

Workflow:

  • Transfection: Transfect HEK293 cells with GAK-Nanoluc plasmid. Incubate 24 hours.

  • Tracer Addition: Add NanoBRET Tracer at the determined K_d_app concentration.

  • Competition: Add SGC-GAK-1 and SGC-GAK-1N at varying concentrations (10 µM to 1 nM).

  • Measurement: Measure BRET signal (Donor 450nm / Acceptor 610nm) after 2 hours.

  • Interpretation:

    • SGC-GAK-1: Should displace the tracer (decrease BRET signal) with an IC50 ~100-200 nM.

    • SGC-GAK-1N: Should not displace the tracer (BRET signal remains high/constant).

Experimental Workflow Visualization

The following diagram illustrates the parallel processing required for robust data generation.

Diagram 2: Parallel Control Workflow (Graphviz)

Workflow cluster_inputs Compound Inputs cluster_assay Cellular Assay System Probe SGC-GAK-1 (Active) Cells Target Cells (e.g. LNCaP) Probe->Cells NegCtrl SGC-GAK-1N (Negative Ctrl) NegCtrl->Cells RipkCtrl HY-19764 (RIPK2 Ctrl) RipkCtrl->Cells Dosing Dose Response (10µM - 1nM) Cells->Dosing Readout Phenotype Measurement (Viability / Viral Entry) Dosing->Readout Analysis Comparative Analysis Readout->Analysis

Caption: Parallel experimental design ensuring all controls are tested in the same biological replicate.

References

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)."[3][4] Journal of Medicinal Chemistry, 62(5), 2830–2836.[1]

  • Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Summary." The SGC Website.

  • Chemical Probes Portal. "SGC-GAK-1 Probe Profile & Expert Review."

  • Asquith, C. R. M., et al. (2020). "Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines." Bioorganic & Medicinal Chemistry Letters, 30(16), 127284.[1] [1]

Sources

Validation

Benchmarking SGC-GAK-1N: The Essential Negative Control for GAK Kinome Profiling

Topic: Benchmarking the SGC-GAK-1N Negative Control in Kinome-Wide Scanning Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary SGC-GAK-1N is no...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the SGC-GAK-1N Negative Control in Kinome-Wide Scanning Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SGC-GAK-1N is not a primary inhibitor; it is the structurally matched negative control for the chemical probe SGC-GAK-1 .[1][2] In high-fidelity kinome scanning and phenotypic screening, the performance of SGC-GAK-1N is defined by its inertness .

While the active probe (SGC-GAK-1) binds Cyclin G Associated Kinase (GAK) with nanomolar affinity (


 nM), SGC-GAK-1N has been chemically modified to abolish this binding (


M).[1] Its primary utility is to validate biological findings: if a phenotype is observed with the active probe but absent with SGC-GAK-1N, the effect can be confidently attributed to GAK inhibition rather than scaffold-based toxicity or off-target engagement.

This guide details the comparative performance of SGC-GAK-1N against its active counterpart and clinical alternatives (e.g., Gefitinib), establishing the "SGC-GAK-1 Probe Set" as the gold standard for interrogating GAK biology.

The SGC-GAK-1 Chemical Probe Set

To ensure scientific rigor (E-E-A-T), SGC-GAK-1N should never be used in isolation. It is part of a tripartite system designed to deconvolute off-target effects, specifically against RIPK2 , the primary off-target of the active probe.

ComponentCompound NameTarget ProfileRole in Experiment
Active Probe SGC-GAK-1 GAK (

1.9 nM) RIPK2 (

110 nM)
Inhibits GAK to induce phenotype.[1]
Negative Control SGC-GAK-1N Inactive (

M)
Controls for scaffold toxicity and unknown off-targets.[1]
RIPK2 Control HY-19764 (Cmpd 18)RIPK2 (

nM) No GAK activity
Differentiates GAK effects from RIPK2 effects.[1][3]
Mechanistic Logic of the Probe Set

The following diagram illustrates how to interpret results using SGC-GAK-1N.

ProbeSetLogic Probe SGC-GAK-1 (Active Probe) Phenotype Observed Phenotype Probe->Phenotype Positive NegControl SGC-GAK-1N (Negative Control) NegControl->Phenotype Negative NegControl->Phenotype Positive RIPK2Control HY-19764 (RIPK2 Control) RIPK2Control->Phenotype Negative RIPK2Control->Phenotype Positive Conclusion_GAK Valid GAK Driven Effect Phenotype->Conclusion_GAK Only Probe Active Conclusion_OffTarget Off-Target/Scaffold Artifact Phenotype->Conclusion_OffTarget Neg Control Active Conclusion_RIPK2 RIPK2 Driven Effect Phenotype->Conclusion_RIPK2 RIPK2 Control Active

Figure 1: Decision matrix for validating GAK-specific phenotypes. SGC-GAK-1N serves as the critical "gatekeeper" to rule out false positives.

Kinome-Wide Selectivity Performance

In broad-spectrum KINOMEscan assays (DiscoverX), SGC-GAK-1N demonstrates the ideal "silent" profile required of a negative control.

Comparative Selectivity Data

The table below contrasts the selectivity of the SGC probe set against clinical kinase inhibitors often misused as GAK tools.

MetricSGC-GAK-1N (Neg Control)SGC-GAK-1 (Active)Gefitinib (Clinical Drug)
GAK Affinity (

)
> 10,000 nM (Inactive)1.9 nM ~3–10 nM
Primary Target None (Inert)GAKEGFR
RIPK2 Affinity (

)
> 10,000 nM 110 nMWeak/Moderate
Selectivity Score Clean High (>50-fold vs 400 kinases)Low (Hits EGFR, GAK, others)
Cellular Potency Inactive~110 nM (NanoBRET)Potent EGFR inhibition
Performance Analysis
  • GAK Silence: SGC-GAK-1N retains the core 4-anilinoquinoline scaffold but lacks the specific interactions required to bind the GAK ATP pocket. This confirms that any biological activity seen with SGC-GAK-1 is driven by the specific binding features lost in SGC-GAK-1N.

  • RIPK2 Cleanliness: A major advantage of SGC-GAK-1N is that it does not bind RIPK2. Since the active probe (SGC-GAK-1) does engage RIPK2 (cellular

    
     nM), SGC-GAK-1N helps rule out RIPK2-driven toxicity.
    
  • Superiority over Gefitinib: While Gefitinib binds GAK potently (

    
     nM), it is a potent EGFR inhibitor. Using Gefitinib to study GAK is flawed due to massive EGFR interference. SGC-GAK-1N/SGC-GAK-1 provide a clean system free of EGFR activity.
    

Experimental Protocols for Validation

To confirm the performance of SGC-GAK-1N in your specific cellular model, the following protocols are recommended. These rely on NanoBRET , the preferred method for measuring intracellular kinase engagement.

A. NanoBRET Target Engagement Assay

This assay quantifies the ability of SGC-GAK-1N to displace a tracer from GAK inside live cells.[4]

Reagents:

  • N-terminal Nluc-GAK fusion vector.[4]

  • Cell permeable fluorescent tracer (Promega K-4 or K-5).

  • HEK293 cells (or relevant cell line).[4][5]

Protocol:

  • Transfection: Transfect HEK293 cells with Nluc-GAK plasmid. Incubate for 24 hours.

  • Seeding: Re-seed cells into 96-well non-binding surface plates.

  • Treatment: Treat cells with:

    • SGC-GAK-1 (Active): 8-point dose response (0 – 10

      
      M).
      
    • SGC-GAK-1N (Negative): 8-point dose response (0 – 10

      
      M).
      
  • Tracer Addition: Add NanoBRET tracer at predetermined

    
    .
    
  • Measurement: After 2 hours, add substrate and measure donor (460nm) and acceptor (618nm) emission.

  • Analysis: Calculate BRET ratio.

    • Expected Result: SGC-GAK-1 should show a sigmoidal displacement curve (

      
       nM). SGC-GAK-1N should show a flat line (no displacement) up to 10 
      
      
      
      M.
B. Thermal Shift Assay (DSF)

Used for rapid in vitro validation of protein binding.

  • Mix: Recombinant GAK kinase domain (2

    
    M) + SYPRO Orange dye.
    
  • Add Compound: Add SGC-GAK-1 and SGC-GAK-1N (10

    
    M final).
    
  • Run: Ramp temperature from 25°C to 95°C in a qPCR machine.

  • Result:

    • SGC-GAK-1: Significant

      
       shift (>4°C).
      
    • SGC-GAK-1N: Negligible

      
       shift (<0.5°C). 
      

Biological Pathway Context

Understanding where GAK operates helps contextualize the importance of a clean negative control. GAK is critical for clathrin uncoating during endocytosis.

GAK_Pathway Receptor Receptor (e.g., EGFR/Viral) Clathrin Clathrin-Coated Pit Receptor->Clathrin Internalization Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Uncoating Vesicle Uncoating Vesicle->Uncoating Substrate GAK GAK Kinase (Cyclin G Associated) Hsc70 Hsc70 Chaperone GAK->Hsc70 Recruits/Activates Auxilin Auxilin/Tensin Domain Auxilin->Hsc70 Co-factor Hsc70->Uncoating Drives Trafficking Cargo Trafficking/Viral Entry Uncoating->Trafficking Probe SGC-GAK-1 Probe->GAK Inhibits

Figure 2: GAK's role in clathrin-mediated endocytosis. SGC-GAK-1N is used to prove that inhibition of this specific pathway (via GAK) is responsible for observed effects on viral entry or receptor recycling.

Conclusion

SGC-GAK-1N performs exceptionally well as a negative control because it is chemically "silent" against the target (GAK) and the primary off-target (RIPK2).

  • For Kinome Scanning: It serves as the baseline, ensuring that hits seen with the active probe are genuine.

  • For Phenotypic Screening: It validates that cellular toxicity or viral inhibition is mechanism-based.

Recommendation: Always purchase and test the full trio: SGC-GAK-1 , SGC-GAK-1N , and HY-19764 (RIPK2 control) to achieve publication-quality target validation.

References

  • Asquith, C. R. M., et al. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK).[4][5][6][7] Journal of Medicinal Chemistry, 62(5), 2830–2836.[4][5]

  • Structural Genomics Consortium (SGC).

  • Chemical Probes Portal.

  • Asquith, C. R. M., et al. (2020). Identification of a RIPK2 Inhibitor (HY-19764) as a Control for SGC-GAK-1.[1][3] BioRxiv / SGC Notes.

Sources

Comparative

Technical Guide: Cross-Reactivity Profile of SGC-GAK-1 vs. SGC-GAK-1N

This guide provides an in-depth technical analysis of the cross-reactivity profile of SGC-GAK-1 (the active chemical probe) versus SGC-GAK-1N (the negative control), explicitly designed for researchers validating Cyclin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of SGC-GAK-1 (the active chemical probe) versus SGC-GAK-1N (the negative control), explicitly designed for researchers validating Cyclin G-associated kinase (GAK) signaling.[1]

Executive Summary: The Probe Set Strategy

In chemical biology, reliance on a single inhibitor often leads to off-target confounding.[1] For GAK validation, the Structural Genomics Consortium (SGC) established a Probe Set approach.[1] You cannot evaluate the specificity of SGC-GAK-1 in isolation; it must be triangulated against its negative control (SGC-GAK-1N) and its primary off-target control (Compound 18/HY-19764).[1]

  • SGC-GAK-1: Potent GAK inhibitor (Active).[1][2][3][4][5][6][7] Caveat: Co-targets RIPK2.

  • SGC-GAK-1N: Structurally matched inert analog (Negative Control).[1][4][5][6] Inactive on GAK and RIPK2.

  • Compound 18: RIPK2-selective inhibitor.[1][2][4][5][6] Inactive on GAK.

Core Directive: A phenotype is confirmed as GAK-driven only if it is induced by SGC-GAK-1, but not by SGC-GAK-1N and not by Compound 18.[1]

Chemical Structure & Design Logic

The utility of SGC-GAK-1N lies in its structural fidelity to the active probe while ablating kinase binding.[1]

Structural Comparison
FeatureSGC-GAK-1 (Active Probe)SGC-GAK-1N (Negative Control)
Scaffold 4-Anilinoquinoline4-Anilinoquinoline
Hinge Binder Secondary amine (-NH-)Methylated amine (-N(CH3)-)
Substituents 6-Bromo, 3,4,5-trimethoxy6-CF3, 3,4,5-trimethoxy
Mechanism Forms critical H-bond with GAK hinge region (Cys126/Glu124 region).[1]Steric clash & loss of H-bond donor prevents ATP-pocket binding.[1]

Expert Insight: The N-methylation of the anilinic nitrogen in SGC-GAK-1N is the critical "kill switch."[1] In type I kinase inhibitors, this nitrogen acts as a hydrogen bond donor to the kinase hinge. Methylating it removes the proton and introduces steric bulk, effectively abolishing affinity for the ATP-binding pocket of both GAK and its off-targets.[1]

Comparative Cross-Reactivity Profile

A. Primary Potency (On-Target)

SGC-GAK-1 is a highly potent Type I inhibitor.[1] SGC-GAK-1N is effectively inert.[1]

MetricSGC-GAK-1 (Active)SGC-GAK-1N (Negative)
GAK

(In Vitro)
1.9 nM > 20,000 nM
GAK NanoBRET

(Live Cell)
110 nM > 10,000 nM
Thermal Shift (

)
+ Significant ShiftNo Shift
B. The RIPK2 Off-Target Challenge

The primary liability of the 4-anilinoquinoline scaffold is RIPK2 (Receptor-Interacting Protein Kinase 2).[1] SGC-GAK-1 retains significant affinity for RIPK2, necessitating the use of the probe set.[1]

TargetSGC-GAK-1 AffinitySGC-GAK-1N AffinityCompound 18 Affinity
RIPK2 (

In Vitro)
110 nM> 10,000 nM2.2 nM
RIPK2 (Cellular

)
360 nM> 10,000 nM< 10 nM
Selectivity Window ~3x (Cellular)N/A (Inert)> 1000x (vs GAK)

Critical Analysis: SGC-GAK-1 has only a 3-fold selectivity window between GAK and RIPK2 in live cells (110 nM vs 360 nM).[1][6]

  • Risk: At concentrations >1 µM, SGC-GAK-1 will inhibit RIPK2.[1]

  • Control: SGC-GAK-1N is clean against RIPK2. If your phenotype disappears with 1N, it rules out general scaffold toxicity but does not rule out RIPK2. You must run Compound 18 to rule out RIPK2.[1]

C. Broad Kinome Selectivity (KINOMEscan®)

SGC-GAK-1 was profiled against >400 wild-type human kinases at 1 µM.[1]

  • SGC-GAK-1: Extremely selective.[1][2][3][4][5][6][7][8][9][10] No other kinases (besides RIPK2) bound within 30-fold of the GAK

    
    .[1][8] Minor hits include ADCK3 and NLK, but with negligible cellular potency.
    
  • SGC-GAK-1N: Due to the hinge-binder modification, it displays a "flat" line across the kinome, showing no significant inhibition of the kinome tree.[1]

Visualizing the Logic: The Triangulation Workflow

The following diagram illustrates the decision matrix for validating a GAK-dependent phenotype using this probe set.

GAK_Probe_Logic Start Observed Phenotype (with SGC-GAK-1) CheckNeg Test SGC-GAK-1N (Negative Control) Start->CheckNeg Step 1 CheckRIPK2 Test Compound 18 (RIPK2 Selective) CheckNeg->CheckRIPK2 Phenotype Lost (1N Inactive) ResultNonSpecific ARTIFACT: Scaffold/Toxicity CheckNeg->ResultNonSpecific Phenotype Persists (1N Active) ResultGAK VALIDATED: GAK-Dependent CheckRIPK2->ResultGAK Phenotype Lost (Cmpd 18 Inactive) ResultRIPK2 ARTIFACT: RIPK2-Dependent CheckRIPK2->ResultRIPK2 Phenotype Persists (Cmpd 18 Active)

Figure 1: Decision matrix for distinguishing on-target GAK activity from off-target RIPK2 inhibition or scaffold toxicity.[1]

Experimental Protocols

Protocol A: Cellular Target Engagement (NanoBRET)

To verify SGC-GAK-1 permeability and binding in your specific cell line.[1]

  • Transfection: Transfect HEK293 (or target cells) with C-terminal GAK-NanoLuc fusion vector using FuGENE HD.[1]

  • Tracer Addition: 24h post-transfection, treat cells with NanoBRET Tracer K-5 (0.5 µM final).

  • Inhibitor Titration:

    • Add SGC-GAK-1 (0 nM – 10 µM).[1]

    • Add SGC-GAK-1N (0 nM – 10 µM) as negative control.[1]

  • Incubation: Incubate for 2 hours at 37°C / 5% CO2.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure donor (460nm) and acceptor (618nm) emission.[1]

  • Calculation: Calculate mBRET ratio. SGC-GAK-1 should show dose-dependent displacement; SGC-GAK-1N should remain flat.[1]

Protocol B: Phenotypic Rescue Experiment
  • Seeding: Seed cells (e.g., LNCaP) in 96-well plates.

  • Treatment Groups:

    • Group A: DMSO (Vehicle)

    • Group B: SGC-GAK-1 @ 1.0 µM (Active)[1]

    • Group C: SGC-GAK-1N @ 1.0 µM (Negative)[1]

    • Group D: Compound 18 @ 1.0 µM (RIPK2 Control)

  • Assay: Measure endpoint (e.g., viability, viral entry) at 48h.

  • Interpretation: True GAK inhibition is indicated only if Group B shows effect, while Groups C and D mimic Group A.

References

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)."[1][2][10][11] Journal of Medicinal Chemistry, 62(5), 2830–2836.[10] [1]

  • Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Summary." SGC Open Science.[1] [1]

  • Asquith, C. R. M., et al. (2020). "Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK)."[1] Bioorganic & Medicinal Chemistry Letters, 30(16), 127284.[10] [1]

  • Chemical Probes Portal. "SGC-GAK-1 Profile."

Sources

Safety & Regulatory Compliance

Safety

SGC-GAK-1N Proper Disposal Procedures

Executive Summary: Immediate Directives SGC-GAK-1N (CAS: 2226517-74-2) is the negative control analog for the GAK chemical probe SGC-GAK-1.[1][2][3] Despite its designation as a "negative control" (reduced kinase affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Directives

SGC-GAK-1N (CAS: 2226517-74-2) is the negative control analog for the GAK chemical probe SGC-GAK-1.[1][2][3] Despite its designation as a "negative control" (reduced kinase affinity), it is a fluorinated quinoline derivative with significant environmental hazard potential (WGK 3 - Severe Water Hazard).[1][3]

Core Disposal Rules:

  • NO DRAIN DISPOSAL: Strictly prohibited. This compound is toxic to aquatic life.[4]

  • NO TRASH DISPOSAL: Never discard vials, residue, or contaminated wipes in municipal trash.

  • SEGREGATE: Treat as Hazardous Chemical Waste .[3]

  • HALOGEN AWARENESS: Contains Trifluoromethyl (

    
    ).[1][3] While often dissolved in non-halogenated solvents (DMSO), the solute itself is halogenated.
    

Chemical Profile & Hazard Identification

Understanding the chemical structure is the prerequisite for selecting the correct waste stream.

Physicochemical Properties
PropertyDataRelevance to Disposal
Compound Name SGC-GAK-1NLabeling requirement.
CAS Number 2226517-74-2Essential for waste manifesting.[1][3]
Formula

Contains Fluorine. Halogenated waste consideration.[1][3]
Molecular Weight 392.37 g/mol Calculation of load.[3]
Solubility DMSO (Soluble), Water (Insoluble)Dictates liquid waste solvent stream.
Appearance Dark green to black solidVisual identification of spills.[3]
Hazard Classification (GHS)

Based on Safety Data Sheets (SDS) for the analog and chemical class:

  • Environmental Hazard: Hazardous to the aquatic environment (Acute/Chronic).

  • Health Hazard: Acute Toxicity (Oral); Skin/Eye Irritant.[3][5]

  • Signal Word: WARNING

Expert Insight: Do not confuse "biological inactivity" (negative control) with "chemical safety." The quinoline scaffold remains chemically reactive and environmentally persistent.

Operational Disposal Protocols

Scenario A: Solid Waste (Pure Compound & Debris)

Applicability: Expired powder, residual solids in vials, contaminated gloves, weighing boats, and pipette tips.[1]

  • Containment: Place all solid waste into a dedicated Hazardous Solid Waste container.

    • Note: Do not use "Biohazard" (Red Bag) bins unless the waste is also contaminated with infectious agents (e.g., viral vectors).[1] Chemical waste takes precedence over biological waste in classification unless the biological agent is BSL-3/4.[3]

  • Packaging:

    • Vials: Cap tightly. If the vial contains residual powder (>10 mg), label it specifically as "SGC-GAK-1N Solid."[1][3]

    • Sharps: Contaminated needles/syringes must go into a Chemical Sharps container, not regular sharps.

  • Labeling:

    • Tag: "Hazardous Waste - Solid Debris."[3]

    • Constituents: "SGC-GAK-1N, Trace DMSO, Nitrile."[1][3]

    • Hazard Checkbox: Toxic, Irritant, Environmental Hazard.

Scenario B: Liquid Waste (Stock Solutions)

Applicability: High-concentration stocks (typically 10mM in DMSO).[1][3]

  • Solvent Compatibility: SGC-GAK-1N is usually dissolved in DMSO.[3]

  • Stream Selection:

    • Standard Practice: Dispose of in the Non-Halogenated Organic Solvent stream (if DMSO is the carrier).

    • Caveat: Although SGC-GAK-1N contains Fluorine, the concentration of halogen in a 10mM solution is typically below the threshold requiring a dedicated "Halogenated" stream (like Chloroform/DCM).[1][3] However, always consult your local EHS officer . If your facility requires all fluorinated compounds to go to Halogenated waste, follow that protocol.

  • Procedure:

    • Pour solution into the appropriate solvent carboy (e.g., "Organic Solvents").

    • Rinse the empty vial with the compatible solvent (DMSO or Ethanol) and add the rinse to the carboy.

    • Deface the original vial label and dispose of the vial in Solid Chemical Waste .

Scenario C: Aqueous Waste (Cell Culture Media)

Applicability: Media containing dilute SGC-GAK-1N (e.g., 1-10


M).[1][3]
  • Collection: Do not aspirate into the general vacuum trap if the trap drains to the sewer.

  • Segregation: Collect media in a separate Aqueous Chemical Waste container.

  • Deactivation (Dual Hazard):

    • If the cells were viral-infected (e.g., Dengue/Ebola research common with GAK inhibitors): Add Bleach (10% final vol) to deactivate the virus.[1]

    • Crucial Step: Label the waste as "Bleached Aqueous Waste with Trace Chemical SGC-GAK-1N."[1][3] Alert EHS that the waste contains both oxidizers (bleach) and organic traces.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of SGC-GAK-1N based on its physical state and experimental context.

DisposalProcedure Start Waste Generation: SGC-GAK-1N StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid Debris Contaminated Debris (Gloves, Tips, Weigh Boats) Solid->Debris Pure Unused/Expired Pure Compound Solid->Pure SolidBin DISPOSAL ACTION: Solid Hazardous Waste Bin (Label: Toxic, Env. Hazard) Debris->SolidBin Pure->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck DMSO Organic Solvent (e.g., DMSO Stock) SolventCheck->DMSO High Conc. Aqueous Aqueous Solution (e.g., Cell Media) SolventCheck->Aqueous Low Conc. HalogenCheck Check Local EHS Rules: Is Trace F- counted as Halogenated? DMSO->HalogenCheck BioCheck Biological Contamination? (Virus/Bacteria) Aqueous->BioCheck NonHalStream DISPOSAL ACTION: Non-Halogenated Solvent Waste (Standard for DMSO) HalogenCheck->NonHalStream Standard HalStream DISPOSAL ACTION: Halogenated Solvent Waste (If strict F- rules apply) HalogenCheck->HalStream Strict EHS Bleach Step 1: Chemical Deactivation (e.g., 10% Bleach) BioCheck->Bleach Yes AqWaste DISPOSAL ACTION: Aqueous Chemical Waste (DO NOT POUR DOWN DRAIN) BioCheck->AqWaste No Bleach->AqWaste

Figure 1: Operational decision tree for SGC-GAK-1N waste segregation, ensuring compliance with chemical and biological safety standards.

Emergency Procedures (Spill Response)

In the event of a spill of pure powder or high-concentration stock:

  • Evacuate & Ventilate: If the spill is significant (>100 mg powder) and outside a fume hood, evacuate the immediate area to prevent inhalation of dust.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Use a P95/N95 respirator if cleaning up powder outside a hood.

  • Containment:

    • Powder: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation. Wipe up carefully.[3]

    • Liquid: Absorb with vermiculite or chemical spill pads.[3]

  • Disposal: Place all cleanup materials into a sealable plastic bag, then into the Solid Hazardous Waste container. Label as "Spill Debris: SGC-GAK-1N."[1][3]

  • Decontamination: Clean the surface with a detergent solution followed by water.[3]

References

  • Structural Genomics Consortium (SGC). (2019).[3] Chemical Probe: SGC-GAK-1 and Negative Control SGC-GAK-1N. Retrieved from [Link][1][3]

  • PubChem. (2023).[3] Compound Summary: SGC-GAK-1. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Retrieved from [Link][1][3]

Sources

Handling

Personal protective equipment for handling SGC-GAK-1N

Comprehensive Safety and Operational Guide for Handling SGC-GAK-1N As a Senior Application Scientist, ensuring the integrity of your cellular assays begins long before the compound reaches the incubator. SGC-GAK-1N is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling SGC-GAK-1N

As a Senior Application Scientist, ensuring the integrity of your cellular assays begins long before the compound reaches the incubator. SGC-GAK-1N is a highly specific structural analog used as the recommended negative control for the ATP-competitive Cyclin G-associated kinase (GAK) inhibitor, SGC-GAK-1.

While SGC-GAK-1 is a potent chemical probe for investigating GAK biology (essential in virology and oncology research), cellular target engagement assays have revealed collateral binding to Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2)[1]. SGC-GAK-1N was engineered to lack GAK affinity, allowing researchers to triangulate and validate true GAK-mediated phenotypes[2]. However, handling this compound requires strict adherence to safety and logistical protocols due to its physicochemical hazards.

Physicochemical Properties & Hazard Profile

Before integrating SGC-GAK-1N into your workflow, you must understand its physical and hazardous characteristics. According to standard safety data sheets (SDS), this compound is classified as a Combustible Solid and poses severe environmental risks[3].

PropertySpecificationOperational Implication
CAS Number 2226517-74-2Unique identifier for safety tracking.
Molecular Weight 392.37 g/mol Required for precise molarity calculations.
Appearance Dark green to black powderVisual baseline for verifying complete dissolution.
Solubility DMSO (Max 2 mg/mL)Requires polar aprotic solvent; limits maximum stock concentration.
Storage (Powder) 2–8°CMust be protected from thermal degradation.
Hazard Class WGK 3 (Highly hazardous to water)Absolute prohibition of drain disposal; requires specialized waste management.

Personal Protective Equipment (PPE) Matrix

Safety in the laboratory is a system of causal relationships. We do not wear PPE merely for compliance; we wear it to interrupt specific vectors of exposure. When handling SGC-GAK-1N, the following PPE matrix is mandatory:

  • Hand Protection (Nitrile Gloves): SGC-GAK-1N must be reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent that rapidly penetrates the epidermal barrier. If SGC-GAK-1N is dissolved in DMSO and contacts bare skin, the solvent will carry the biologically active compound directly into your bloodstream. Nitrile provides adequate short-term splash protection against DMSO.

  • Respiratory Protection (Fume Hood / N95): As a finely milled combustible powder, aerosolization during weighing poses an inhalation hazard. All dry powder handling must occur within a certified chemical fume hood to prevent inhalation of active particulates.

  • Eye & Body Protection (Splash Goggles & Flame-Resistant Lab Coat): Protects ocular mucosa from micro-particulates and mitigates risks associated with handling Class 11 combustible solids[3].

Operational Workflow: Stock Solution Preparation & Validation

To ensure experimental reproducibility, every protocol must be a self-validating system. The following methodology guarantees the integrity of your SGC-GAK-1N stock solution.

Step-by-Step Methodology:

  • Equilibration: Remove the SGC-GAK-1N vial from 2–8°C storage and place it in a desiccator at room temperature for 30 minutes prior to opening.

    • Causality: Opening a cold vial exposes the hygroscopic powder to atmospheric moisture. Condensation will artificially inflate the powder's mass during weighing, leading to sub-potent stock solutions and failed experiments.

  • Weighing: Inside a calibrated fume hood, weigh the desired mass using an anti-static weigh boat to prevent powder dispersion.

  • Dissolution: Add 100% anhydrous DMSO to achieve a maximum concentration of 2 mg/mL. Pipette gently to avoid aerosolization.

    • Self-Validation Check: Visually inspect the solution against a white background. The solution must be completely clear. If any dark green or black particulates remain, the compound is not fully dissolved, and the molarity is compromised. Vortex gently until clear.

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 10–50 µL) in amber microcentrifuge tubes to protect from light degradation. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.

Workflow A SGC-GAK-1N Powder (2-8°C) B Equilibrate to RT (Desiccator) A->B 30 mins C Weigh in Fume Hood B->C PPE Required D Reconstitute in 100% DMSO C->D Max 2 mg/mL E Aliquoting & Storage (-20°C) D->E Protect from light

Fig 1. Step-by-step operational workflow for SGC-GAK-1N stock solution preparation and storage.

Experimental Logic: Triangulating GAK Activity

SGC-GAK-1N is not used in isolation; it is part of a logical system designed to validate target engagement. Because the active probe (SGC-GAK-1) binds both GAK and RIPK2 in live cells, researchers must use a three-pronged approach to prove a phenotype is strictly GAK-dependent[1].

By running your assay with (1) SGC-GAK-1, (2) the negative control SGC-GAK-1N, and (3) a potent RIPK2-only inhibitor like HY-19764, you create a self-validating experimental matrix. If the phenotype is observed with SGC-GAK-1 but not with SGC-GAK-1N or HY-19764, you have definitively isolated GAK kinase activity.

Logic Probe SGC-GAK-1 (Active Probe) GAK GAK Inhibition (Target Phenotype) Probe->GAK Potent (Kd 1.9 nM) RIPK2 RIPK2 Inhibition (Off-Target Effect) Probe->RIPK2 Collateral (IC50 360 nM) NegCtrl SGC-GAK-1N (Negative Control) NegCtrl->GAK No Activity NegCtrl->RIPK2 Weak Activity RIPK2Ctrl HY-19764 (RIPK2 Control) RIPK2Ctrl->GAK No Activity RIPK2Ctrl->RIPK2 Potent (IC50 2.2 nM)

Fig 2. Triangulation logic using SGC-GAK-1N to validate GAK-specific cellular phenotypes.

Spill Management & Disposal Plan

SGC-GAK-1N is classified under the German Water Hazard Class system as WGK 3 (Highly hazardous to water) [4]. This mandates strict environmental stewardship and immediate containment protocols.

Spill Response Protocol:

  • Solid Spills (Powder): Do not sweep dry powder, as this will aerosolize the combustible compound. Lightly mist the powder with water to bind the particulates, then wipe the area with damp absorbent pads. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Liquid Spills (DMSO Stock): Immediately cover the spill with a universal chemical absorbent (e.g., vermiculite or dedicated spill-control pads). Once absorbed, collect the material using non-sparking tools and clean the residual area with soap and water to remove any lingering DMSO.

Disposal Plan:

  • Absolute Prohibition: Under no circumstances should SGC-GAK-1N (powder or solution) be disposed of down the drain.

  • Waste Segregation: All liquid waste, contaminated pipette tips, empty vials, and spill cleanup materials must be collected in dedicated halogen-free organic waste containers.

  • Destruction: Waste must be handed over to a certified hazardous waste contractor for high-temperature incineration in compliance with local environmental regulations.

References

  • Sigma-Aldrich. "SGC-GAK-1N ≥98% (HPLC) CA71". Sigma-Aldrich Product Catalog.
  • Asquith, C. R. M., et al. "SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK)". PubMed Central (PMC) - NIH.
  • Structural Genomics Consortium. "SGC-GAK-1 A chemical probe for GAK". The SGC.
  • Umweltbundesamt. "Classification of substances hazardous to waters". German Environment Agency.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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